2-Methylcitric acid
Description
Methylcitric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Drosophila melanogaster, Psychotria punctata, and other organisms with data available.
RN given refers to parent cpd
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxybutane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOXCRMFGMSKIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863685 | |
| Record name | 2-Methylcitric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methylcitric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000379 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6061-96-7 | |
| Record name | 2-Methylcitric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6061-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylcitric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006061967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylcitric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylcitric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000379 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biochemical Pathway of 2-Methylcitric Acid Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of 2-methylcitric acid is the initial and committing step of the methylcitrate cycle, a crucial metabolic pathway for the assimilation of propionyl-CoA. This pathway is essential for the detoxification of propionate and the utilization of alternative carbon sources in a wide range of organisms, from bacteria and fungi to its implications in human metabolic disorders.[1][2] An accumulation of propionyl-CoA, a toxic metabolite, can inhibit cellular growth.[3] In organisms that lack the methylmalonyl-CoA pathway for propionyl-CoA metabolism, the methylcitrate cycle is the primary route for its detoxification.[4] This technical guide provides a comprehensive overview of the biochemical pathway of this compound formation, including detailed enzymatic reactions, quantitative data, experimental protocols, and the pathway's intricate regulation and interplay with central metabolism.
The Methylcitrate Cycle: A Step-by-Step Breakdown
The methylcitrate cycle converts propionyl-CoA and oxaloacetate into pyruvate and succinate through a series of four enzymatic reactions.[2][4] The end products can then be utilized in central metabolic pathways such as the tricarboxylic acid (TCA) cycle and gluconeogenesis.[5]
Step 1: Formation of 2-Methylcitrate
The cycle is initiated by the condensation of propionyl-CoA and oxaloacetate, catalyzed by the enzyme 2-methylcitrate synthase (PrpC) . This reaction is analogous to the citrate synthase reaction in the TCA cycle.[6]
-
Reaction: Propionyl-CoA + Oxaloacetate + H₂O → (2S,3S)-2-Methylcitrate + CoA-SH[6]
-
Enzyme: 2-Methylcitrate Synthase (EC 2.3.3.5)[6]
-
Gene: prpC[2]
Step 2: Isomerization of 2-Methylcitrate to 2-Methylisocitrate
This conversion occurs in two steps, catalyzed by a dehydratase and a hydratase, similar to the aconitase reaction in the TCA cycle.
-
Sub-step 2a: Dehydration
-
Sub-step 2b: Hydration
Step 3: Cleavage of 2-Methylisocitrate
The final step of the cycle is the cleavage of 2-methylisocitrate into pyruvate and succinate, catalyzed by 2-methylisocitrate lyase (PrpB) .[9]
-
Reaction: (2R,3S)-2-Methylisocitrate ⇌ Pyruvate + Succinate[9]
-
Enzyme: 2-Methylisocitrate Lyase (EC 4.1.3.30)[9]
-
Gene: prpB[10]
Quantitative Data: Enzyme Kinetics
The efficiency and regulation of the methylcitrate cycle are dictated by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data.
| Enzyme | Organism | Substrate(s) | K_m_ | V_max_ | Reference(s) |
| 2-Methylcitrate Synthase (PrpC) | Escherichia coli | Propionyl-CoA | 17 µM | 0.33 µmol/min/mg | |
| Oxaloacetate | 5 µM | ||||
| Salmonella enterica | Propionyl-CoA | 10 µM | 1.8 µmol/min/mg | [11] | |
| Oxaloacetate | 3 µM | [11] | |||
| Burkholderia sacchari | Propionyl-CoA | Not Reported | 0.91 U/mg | [12] | |
| 2-Methylisocitrate Lyase (PrpB) | Escherichia coli | (2R,3S)-2-Methylisocitrate | Not Reported | Not Reported | [10] |
| Aspergillus nidulans | (2R,3S)-2-Methylisocitrate | Not Reported | Not Reported | [10] |
Experimental Protocols
Assay for 2-Methylcitrate Synthase (PrpC) Activity
This spectrophotometric assay measures the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that absorbs at 412 nm.[11][12]
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
DTNB solution (10 mM in potassium phosphate buffer)
-
Oxaloacetate solution (10 mM)
-
Propionyl-CoA solution (10 mM)
-
Enzyme preparation (cell lysate or purified protein)
Procedure:
-
Prepare a reaction mixture containing:
-
870 µL of 100 mM potassium phosphate buffer (pH 7.5)
-
50 µL of 10 mM DTNB
-
50 µL of 10 mM oxaloacetate
-
-
Add a suitable amount of the enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding 30 µL of 10 mM propionyl-CoA.
-
Immediately monitor the increase in absorbance at 412 nm at a constant temperature (e.g., 30°C) for 5-10 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of the DTNB product (13,600 M⁻¹cm⁻¹).[11]
Assay for 2-Methylisocitrate Lyase (PrpB) Activity
This assay is based on the cleavage of 2-methylisocitrate to pyruvate and succinate. The pyruvate produced is then measured. A common method involves a coupled reaction where pyruvate is reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[13]
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
MgCl₂ solution (100 mM)
-
NADH solution (10 mM)
-
Lactate dehydrogenase (LDH) (e.g., 1000 units/mL)
-
(2R,3S)-2-Methylisocitrate solution (10 mM)
-
Enzyme preparation (cell lysate or purified protein)
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL of 100 mM potassium phosphate buffer (pH 7.0)
-
50 µL of 100 mM MgCl₂
-
50 µL of 10 mM NADH
-
10 µL of LDH
-
-
Add a suitable amount of the enzyme preparation and incubate for 2-3 minutes to allow for the reduction of any endogenous pyruvate.
-
Initiate the reaction by adding 40 µL of 10 mM 2-methylisocitrate.
-
Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) for 5-10 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹).
Pathway Regulation and Interplay with Central Metabolism
The methylcitrate cycle is tightly regulated to coordinate with the overall metabolic state of the cell.
Transcriptional Regulation
The expression of the prp operon, which encodes the enzymes of the methylcitrate cycle, is subject to transcriptional control by various regulators. In Bacillus thuringiensis, the operon is negatively regulated by the global transcription factors CcpA and AbrB , and positively regulated by the LysR-family regulator CcpC .[14][15] This complex regulation ensures that the pathway is highly active during the stationary phase of growth.[14]
Interplay with the TCA and Glyoxylate Cycles
The methylcitrate cycle is intricately linked to the TCA and glyoxylate cycles.[2][3] Oxaloacetate , a key intermediate of the TCA cycle, is a substrate for 2-methylcitrate synthase.[2] The succinate produced by 2-methylisocitrate lyase can directly enter the TCA cycle.[2] The pyruvate generated can be converted to acetyl-CoA and also enter the TCA cycle. This interconnectedness allows the cell to efficiently utilize various carbon sources and maintain metabolic homeostasis.
Conclusion
The formation of this compound is the gateway to a vital metabolic pathway that enables organisms to process potentially toxic propionyl-CoA and utilize it as a carbon source. A thorough understanding of the enzymes, kinetics, and regulation of the methylcitrate cycle is critical for researchers in microbiology, biochemistry, and metabolic engineering. Furthermore, as intermediates of this pathway are implicated in human metabolic disorders such as propionic acidemia, continued investigation into this pathway holds significant promise for the development of novel diagnostic and therapeutic strategies. The provided experimental protocols offer a foundation for further research into the intricacies of this fascinating and essential biochemical pathway.
References
- 1. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylcitrate cycle - Wikipedia [en.wikipedia.org]
- 3. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 2-methylcitrate cycle is implicated in the detoxification of propionate in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-methylcitrate synthase - Wikipedia [en.wikipedia.org]
- 7. Kinetics and product analysis of the reaction catalysed by recombinant homoaconitase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steric and conformational features of the aconitase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylisocitrate lyase - Wikipedia [en.wikipedia.org]
- 10. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Identification of the 2-Methylcitrate Pathway Involved in the Catabolism of Propionate in the Polyhydroxyalkanoate-Producing Strain Burkholderia sacchari IPT101T and Analysis of a Mutant Accumulating a Copolyester with Higher 3-Hydroxyvalerate Content - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Methylcitrate cycle: a well-regulated controller of Bacillus sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
2-Methylcitric Acid: A Key Biomarker in the Diagnosis and Management of Methylmalonic Acidemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Methylmalonic acidemia (MMA) is an inborn error of metabolism characterized by the accumulation of methylmalonic acid and other toxic metabolites due to defects in the enzyme methylmalonyl-CoA mutase or in the synthesis of its cofactor, adenosylcobalamin.[1][2] This accumulation leads to a range of severe clinical manifestations, including metabolic acidosis, neurological damage, and failure to thrive.[3][4] In the quest for reliable and specific biomarkers for MMA, 2-methylcitric acid (MCA) has emerged as a crucial analyte.[3] This technical guide provides a comprehensive overview of this compound as a biomarker for methylmalonic acidemia, focusing on its biochemical origins, analytical methodologies for its detection, and its clinical utility in diagnosis and monitoring.
Biochemical Pathway of this compound Formation
In individuals with methylmalonic acidemia, the enzymatic block in the conversion of methylmalonyl-CoA to succinyl-CoA leads to the accumulation of upstream metabolites, most notably propionyl-CoA.[1][5] This excess propionyl-CoA can then enter an alternative metabolic route, where it condenses with oxaloacetate in a reaction catalyzed by citrate synthase. This reaction, which normally utilizes acetyl-CoA to form citrate in the Krebs cycle, instead produces this compound when propionyl-CoA is the substrate.[3][5] The accumulation of this compound is therefore a direct consequence of the primary metabolic defect in MMA.[6]
Clinical Significance and Data Presentation
Elevated levels of this compound are a hallmark of both methylmalonic acidemia and propionic acidemia.[7] Its measurement is crucial for newborn screening, differential diagnosis, and monitoring of affected individuals.[8][9] The inclusion of this compound as a second-tier marker in newborn screening programs has been shown to significantly improve the positive predictive value and reduce false-positive rates associated with primary markers like propionylcarnitine (C3).[8][10]
Quantitative Data on this compound Levels
| Condition | Analyte | Matrix | Concentration Range | Reference |
| Methylmalonic Acidemia/Propionic Acidemia (True Positives) | This compound | Dried Blood Spot | > 1.0 µmol/L | [8] |
| Healthy Newborns (Reference Range) | This compound | Dried Blood Spot | 0.04 - 0.36 µmol/L | [8] |
| Vitamin B12 Deficiency | This compound | Serum | 93 - 13,500 nmol/L | [3] |
Diagnostic Performance of this compound in Newborn Screening
| Parameter | Value (Primary Screening: C3 and C3/C2 ratio) | Value (With 2-MCA as Second-Tier Marker) | Reference |
| Positive Predictive Value | 8.7% | 64.3% | [8] |
| Sensitivity | 100% | 100% | [8] |
| Unnecessary Referrals Avoided | - | 89 | [8] |
Experimental Protocols for this compound Analysis
The gold standard for the quantification of this compound in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][11] This technique offers high sensitivity and specificity, allowing for accurate measurement even at low concentrations.
Workflow for LC-MS/MS Analysis of this compound
Detailed Methodology for LC-MS/MS Analysis of this compound in Dried Blood Spots (DBS)
This protocol is a synthesized representation based on methodologies described in the literature.[11][12]
1. Sample Preparation:
-
A 3.2 mm disk is punched from the dried blood spot card.
-
The disk is placed into a well of a 96-well microplate.
-
An extraction solution containing an internal standard (e.g., deuterated this compound, MCA-d3) in a methanol:water mixture is added to each well.
-
The plate is sealed and agitated for a specified time (e.g., 30 minutes) to ensure complete extraction of the analyte.
-
The plate is then centrifuged to pellet any solid material.
2. Derivatization (Dual Derivatization Approach):
-
While some methods directly analyze the underivatized MCA, derivatization can improve chromatographic retention and mass spectrometric sensitivity.[11]
-
For this compound, amidation using a reagent like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) can be performed.[11]
-
The supernatant from the extraction step is mixed with the derivatization reagent and incubated at an elevated temperature (e.g., 60°C) for a set duration.
3. Liquid Chromatography (LC) Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase A: Water with a small percentage of an acidifier like formic acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Methanol or acetonitrile with a similar concentration of formic acid.
-
Gradient Elution: A gradient program is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes. A typical elution time for derivatized MCA is around 3.9 minutes.[11]
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.[11]
4. Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization: Electrospray ionization (ESI) is used, typically in positive ion mode for derivatized MCA.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high specificity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and compared to a calibration curve prepared with known concentrations of this compound to determine the concentration in the sample.
Conclusion
This compound is a highly valuable biomarker for the diagnosis and management of methylmalonic acidemia. Its formation is a direct consequence of the underlying metabolic defect, and its measurement, particularly by LC-MS/MS, provides a sensitive and specific tool for clinicians and researchers. The integration of this compound analysis into newborn screening protocols has substantially improved the accuracy of early detection, enabling timely intervention and better clinical outcomes for affected individuals. For drug development professionals, this compound serves as a reliable biomarker to monitor disease progression and the efficacy of therapeutic interventions.
References
- 1. Genetic and Genomic Systems to Study Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. This compound, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Elevated urine this compound level (Concept Id: C5826571) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 5. New insights into the pathophysiology of methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomarkers for drug development in propionic and methylmalonic acidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of this compound in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolated Methylmalonic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
2-Methylcitric Acid: A Comprehensive Technical Guide on its Discovery, Chemical Properties, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylcitric acid is a tricarboxylic acid that has garnered significant attention in the scientific community, primarily due to its pivotal role in propionate metabolism and its utility as a biomarker for certain inherited metabolic disorders. This technical guide provides an in-depth overview of the discovery of this compound, its chemical characteristics, its biosynthesis and metabolism through the methylcitrate cycle, and its clinical relevance. Detailed experimental protocols for its quantification and the characterization of related enzymes are also presented to support further research and development in this area.
Discovery of this compound and the Methylcitrate Cycle
This compound was first identified in the context of propionate metabolism in microorganisms.[1] The pathway responsible for its formation and subsequent conversion, the methylcitrate cycle, was elucidated as an alternative to the toxic accumulation of propionyl-CoA, a product of the catabolism of odd-chain fatty acids and certain amino acids.[1][2] This cycle allows organisms to convert propionyl-CoA into pyruvate and succinate, which can then enter central carbon metabolism.[1]
In humans, the accumulation of this compound is a key diagnostic marker for inherited metabolic disorders such as propionic acidemia and methylmalonic acidemia, as well as in cases of cobalamin (vitamin B12) deficiency.[3][4] In these conditions, impaired propionyl-CoA metabolism leads to its accumulation and subsequent condensation with oxaloacetate to form this compound.[3]
Chemical Properties
This compound (IUPAC name: 2-hydroxybutane-1,2,3-tricarboxylic acid) is a seven-carbon tricarboxylic acid. Its chemical structure is similar to that of citric acid, with the addition of a methyl group.
Table 1: General Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₀O₇ |
| Molecular Weight | 206.15 g/mol |
| CAS Number | 6061-96-7 |
| Appearance | Solid |
| Stereoisomerism | Contains two chiral centers, leading to four possible stereoisomers. The biologically relevant isomer produced by 2-methylcitrate synthase is (2R,3S)-2-hydroxybutane-1,2,3-tricarboxylate.[5] |
The Methylcitrate Cycle: Biosynthesis and Metabolism of this compound
The methylcitrate cycle is a metabolic pathway that processes propionyl-CoA. The key enzymes and reactions involved are detailed below.
Key Enzymes of the Methylcitrate Cycle
1. 2-Methylcitrate Synthase (PrpC): This enzyme catalyzes the initial condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate.[5]
2. 2-Methylcitrate Dehydratase (PrpD): This enzyme catalyzes the dehydration of 2-methylcitrate to cis-2-methylaconitate.[6]
3. Aconitase (AcnA/B): Aconitase then hydrates cis-2-methylaconitate to form 2-methylisocitrate.
4. 2-Methylisocitrate Lyase (PrpB): The final step involves the cleavage of 2-methylisocitrate by this lyase to yield pyruvate and succinate.[7]
Table 2: Properties of Key Enzymes in the Methylcitrate Cycle
| Enzyme | Substrate(s) | Product(s) | Optimal pH | Optimal Temperature (°C) | Activators | Inhibitors |
| 2-Methylcitrate Synthase (E. coli) | Propionyl-CoA, Oxaloacetate | 2-Methylcitrate, CoA | 9.0[8] | 45-50[8] | - | V-13–009920 (IC₅₀ = 4.0 ± 1.1 µM)[9] |
| 2-Methylcitrate Dehydratase (Y. lipolytica) | 2-Methylcitrate | cis-2-Methylaconitate, H₂O | 6.5-7.0[6] | 25-40[6] | - | - |
| 2-Methylisocitrate Lyase (C. lipolytica) | (2R,3S)-2-Methylisocitrate | Pyruvate, Succinate | ~7.5[10] | ~40[10] | NAD[10] | NADH, NADPH[10] |
Clinical Significance and Biomarker Data
Elevated levels of this compound in biological fluids are a hallmark of several inherited metabolic disorders. Its quantification is crucial for the diagnosis and monitoring of these conditions.
Table 3: Concentrations of this compound in Human Biological Fluids
| Biological Fluid | Condition | Concentration Range | Reference |
| Serum | Normal | 60 - 228 nmol/L | [11] |
| Cobalamin Deficiency | 93 - 13,500 nmol/L | [3][11] | |
| Cerebrospinal Fluid (CSF) | Normal | 323 - 1,070 nmol/L | [11] |
| Cobalamin Deficiency | 1,370 - 16,300 nmol/L | [11] | |
| Dried Blood Spots (DBS) | Normal (Reference Range) | 0.04 - 0.36 µmol/L | [12] |
| Screen Positive for PA/MMA | 0.1 - 89.4 µmol/L | [12] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound in biological samples.[3]
Detailed Methodology (Example for Plasma): [11][13]
-
Sample Preparation:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., 2-methylcitric-d3 acid).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute this compound and separate it from isomers.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Enzyme Assay for 2-Methylcitrate Synthase
The activity of 2-methylcitrate synthase can be determined by measuring the rate of Coenzyme A (CoA) release using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that absorbs at 412 nm.[4]
Detailed Protocol: [4]
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
DTNB Solution: 10 mM in assay buffer.
-
Oxaloacetate Solution: 10 mM in assay buffer.
-
Propionyl-CoA Solution: 10 mM in water.
-
Enzyme Sample: Purified enzyme or cell lysate.
-
-
Assay Procedure:
-
In a 1 mL cuvette, combine:
-
850 µL of Assay Buffer
-
50 µL of DTNB Solution
-
50 µL of Oxaloacetate Solution
-
X µL of Enzyme Sample (e.g., 10-50 µg of protein)
-
(100 - X) µL of water
-
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of Propionyl-CoA Solution.
-
Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes using a spectrophotometer.
-
-
Calculation of Activity:
-
Determine the rate of change in absorbance per minute (ΔA₄₁₂/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mg) = (ΔA₄₁₂/min * Total Volume) / (ε * Path Length * mg of protein)
-
Where ε (molar extinction coefficient of TNB) = 14,150 M⁻¹cm⁻¹.
-
-
Conclusion and Future Directions
This compound is a molecule of significant biological and clinical importance. Its discovery has been instrumental in understanding alternative metabolic pathways for propionate detoxification. The quantification of this compound serves as a critical tool for the diagnosis and management of several inherited metabolic diseases. The enzymes of the methylcitrate cycle represent potential therapeutic targets for diseases where propionate metabolism is dysregulated. Further research into the regulation of the methylcitrate cycle and the development of specific inhibitors for its enzymes could lead to novel therapeutic strategies for these debilitating disorders. The detailed protocols provided in this guide are intended to facilitate and standardize future investigations in this promising area of research.
References
- 1. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tricarboxylic acid cycle enzyme activities in a mouse model of methylmalonic aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Salmonella typhimurium LT2 Catabolizes Propionate via the this compound Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-methylcitrate synthase - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Methylisocitrate lyase - Wikipedia [en.wikipedia.org]
- 8. clearsynth.com [clearsynth.com]
- 9. lcms.cz [lcms.cz]
- 10. tandfonline.com [tandfonline.com]
- 11. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and this compound Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdanderson.org [mdanderson.org]
- 13. researchgate.net [researchgate.net]
2-Methylcitric Acid: A Detour from the Krebs Cycle with Significant Clinical Implications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methylcitric acid, a key metabolic intermediate that, while structurally similar to citrate, does not participate in the Krebs cycle. Instead, it is the central component of the methylcitrate cycle, a crucial pathway for the detoxification of propionyl-CoA. This document delves into the biochemical functions of this compound, the enzymology of the methylcitrate cycle, and the significant clinical implications of its accumulation in various metabolic disorders. Detailed experimental protocols for the quantification of this compound and the enzymatic assay of 2-methylcitrate synthase are provided, along with a thorough analysis of the inhibitory effects of this compound on Krebs cycle enzymes. This guide is intended to be a valuable resource for researchers, clinicians, and professionals in drug development investigating metabolic pathways and related pathologies.
Introduction: Beyond the Krebs Cycle
The Krebs cycle, or citric acid cycle (TCA), is a fundamental metabolic pathway for cellular energy production. However, the accumulation of certain metabolites can lead to alternative biochemical routes. One such metabolite is propionyl-CoA, derived from the catabolism of odd-chain fatty acids and certain amino acids.[1] Elevated levels of propionyl-CoA are toxic and necessitate a detoxification pathway known as the methylcitrate cycle .[2] The central molecule in this cycle is This compound .
This guide will explore the function of this compound, not as a component of the Krebs cycle, but as the cornerstone of a distinct and vital metabolic pathway. We will examine the enzymatic reactions of the methylcitrate cycle, the pathological consequences of its dysfunction, and the analytical methods used for its study.
The Methylcitrate Cycle: A Propionyl-CoA Detoxification Pathway
The methylcitrate cycle is a metabolic pathway that converts the toxic propionyl-CoA into pyruvate and succinate, which can then safely enter mainstream metabolism.[2][3] This cycle is particularly important inborn errors of metabolism where propionyl-CoA accumulates.
The key enzymatic steps of the methylcitrate cycle are as follows:
-
Formation of 2-Methylcitrate: 2-methylcitrate synthase (EC 2.3.3.5) catalyzes the condensation of propionyl-CoA and oxaloacetate to form (2R,3S)-2-hydroxybutane-1,2,3-tricarboxylate, commonly known as this compound.[4][5]
-
Dehydration to 2-Methyl-cis-aconitate: 2-methylcitrate dehydratase (EC 4.2.1.79) dehydrates 2-methylcitrate to produce 2-methyl-cis-aconitate.[6][7]
-
Hydration to 2-Methylisocitrate: Aconitase (EC 4.2.1.3) then hydrates 2-methyl-cis-aconitate to form 2-methylisocitrate.[6][8]
-
Cleavage to Pyruvate and Succinate: Finally, 2-methylisocitrate lyase (EC 4.1.3.30) cleaves 2-methylisocitrate into pyruvate and succinate.[3][6]
The succinate produced can enter the Krebs cycle, while pyruvate can be converted to acetyl-CoA or used in gluconeogenesis.
Clinical Significance of this compound
Elevated levels of this compound are a key diagnostic marker for several inherited metabolic disorders, primarily propionic acidemia and methylmalonic acidemia . In these conditions, genetic defects in enzymes responsible for propionyl-CoA metabolism lead to its accumulation and subsequent shunting into the methylcitrate cycle. Consequently, this compound concentrations in blood, urine, and cerebrospinal fluid (CSF) are significantly increased.
Quantitative Data on this compound Levels
The following tables summarize the normal and pathological concentrations of this compound in various biological fluids.
Table 1: this compound Concentrations in Serum/Plasma
| Condition | Concentration Range (nmol/L) | Reference(s) |
| Normal | 60 - 228 | [9][10] |
| Cobalamin (B12) Deficiency | 93 - 13,500 | [9][11] |
Table 2: this compound Concentrations in Urine
| Condition | Concentration Range (mmol/mol creatinine) | Reference(s) |
| Normal | 0.4 - 3.4 | [12] |
| Propionic/Methylmalonic Acidemia | 8.3 - 591 | [12] |
Table 3: this compound Concentrations in Cerebrospinal Fluid (CSF)
| Condition | Concentration Range (nmol/L) | Reference(s) |
| Normal | 323 - 1,070 | [9] |
| Cobalamin (B12) Deficiency | 1,370 - 16,300 | [9] |
Interaction with the Krebs Cycle: An Inhibitory Role
While not a direct participant, the accumulation of this compound and other intermediates of the methylcitrate cycle can significantly impact the Krebs cycle through enzymatic inhibition. This inhibition can contribute to the metabolic dysregulation observed in propionic and methylmalonic acidemias.[4]
Inhibition of Krebs Cycle Enzymes
Several key enzymes of the Krebs cycle are inhibited by this compound. The nature of this inhibition is typically competitive, owing to the structural similarity between 2-methylcitrate and citrate/isocitrate.
Table 4: Inhibition of Krebs Cycle Enzymes by this compound
| Enzyme | Type of Inhibition | Ki (mM) | Reference(s) |
| Citrate Synthase | Competitive | 1.5 - 7.6 | [4] |
| Aconitase | Non-competitive | 1.5 - 7.6 | [4] |
| NAD+-linked Isocitrate Dehydrogenase | Competitive | 1.5 - 7.6 | [4] |
| NADP+-linked Isocitrate Dehydrogenase | Competitive | 1.5 - 7.6 | [4] |
The accumulation of propionyl-CoA also inhibits pyruvate dehydrogenase and succinyl-CoA synthetase.[12]
Experimental Protocols
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound in biological matrices.[11]
5.1.1. Sample Preparation
-
Plasma/Serum: To 10 µL of plasma, add 80 µL of 5% trichloroacetic acid and 10 µL of an internal standard solution (e.g., deuterated D4-citric acid). Vortex for 30 seconds, keep on ice for 5 minutes, and then centrifuge at 17,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.[3]
-
Urine: Centrifuge the urine sample to remove particulates. Dilute 10 µL of the supernatant with 80 µL of 0.2% formic acid and add 10 µL of the internal standard solution.[3]
-
Dried Blood Spots (DBS): Punch a 3.2 mm disk from the DBS card into a well of a 96-well plate. Add an extraction/derivatization solution (if required by the specific method) and internal standards. Agitate and incubate as per the chosen protocol before analysis.[13]
5.1.2. UPLC-MS/MS Parameters
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Shim-pack Scepter HD-C18, 150 × 2.1 mm, 3 µm) is commonly used.[10]
-
Gradient Elution: A typical gradient involves starting with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the analyte, followed by a re-equilibration step. A representative gradient is as follows: 0-2 min, 2% B; 2-4 min, 2-60% B; 4-4.05 min, 60-99% B; 4.05-4.5 min, 99% B; 4.5-4.55 min, 99-2% B; 4.55-6.5 min, 2% B.[13]
-
Column Temperature: 40°C.[10]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for organic acids.[10]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for this compound and the internal standard to ensure specificity and sensitivity.
-
Enzyme Assay for 2-Methylcitrate Synthase
This assay measures the activity of 2-methylcitrate synthase by detecting the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.[2][4]
5.2.1. Reagents
-
Assay Buffer: 66.7 mM potassium phosphate buffer, pH 6.9.[4]
-
Oxaloacetate solution: 2 mM in assay buffer.[4]
-
Propionyl-CoA solution: 250 µM in assay buffer.[4]
-
DTNB solution: 2 mM in assay buffer.[4]
-
Enzyme extract (e.g., cell lysate).
5.2.2. Procedure
-
In a cuvette, combine the assay buffer, oxaloacetate solution, propionyl-CoA solution, and DTNB solution.
-
Initiate the reaction by adding the enzyme extract.
-
Immediately measure the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of change in absorbance is proportional to the enzyme activity. The molar extinction coefficient for the product of the DTNB reaction is 13,600 M-1cm-1.[2]
Conclusion
This compound, though not a direct participant in the Krebs cycle, plays a critical role in cellular metabolism, particularly in the context of propionyl-CoA detoxification. Its accumulation serves as a vital biomarker for serious inborn errors of metabolism. The inhibitory effects of elevated this compound on key Krebs cycle enzymes highlight the intricate and interconnected nature of metabolic pathways. The detailed experimental protocols provided in this guide offer a robust framework for researchers and clinicians to accurately quantify this important metabolite and study the enzymes involved in its metabolism. A deeper understanding of the methylcitrate cycle and its interactions with central carbon metabolism is essential for the development of novel diagnostic and therapeutic strategies for related metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the 2-Methylcitrate Pathway Involved in the Catabolism of Propionate in the Polyhydroxyalkanoate-Producing Strain Burkholderia sacchari IPT101T and Analysis of a Mutant Accumulating a Copolyester with Higher 3-Hydroxyvalerate Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-methylcitrate synthase - Wikipedia [en.wikipedia.org]
- 6. The 2-methylcitrate cycle is implicated in the detoxification of propionate in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alchetron.com [alchetron.com]
- 8. Methylcitrate cycle - Wikipedia [en.wikipedia.org]
- 9. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and this compound Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Accumulation of 2-Methylcitric Acid in Organic Acidurias: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 2-methylcitric acid (MCA) as a critical biomarker in the diagnosis and management of specific organic acidurias. The document outlines the biochemical basis of MCA accumulation, presents quantitative data, details analytical and enzymatic assay protocols, and discusses the compound's pathophysiological significance.
Introduction to this compound and Organic Acidurias
Organic acidurias are a class of inborn errors of metabolism characterized by the accumulation and excretion of non-amino organic acids.[1][2] These disorders typically result from deficiencies in enzymes crucial for the catabolism of amino acids, fatty acids, and carbohydrates.[1][2] Among the many metabolites identified in these conditions, this compound (2-hydroxy-1,2,3-butanetricarboxylic acid) has emerged as a key diagnostic marker for disorders of propionyl-CoA metabolism.[3][4] Its presence in elevated concentrations in biological fluids like urine, plasma, and cerebrospinal fluid is a strong indicator of underlying metabolic dysfunction.[5][6]
This guide focuses on the primary organic acidurias associated with MCA accumulation:
-
Propionic Acidemia (PA) : Caused by a deficiency of the biotin-dependent enzyme propionyl-CoA carboxylase (PCC).[3][4]
-
Methylmalonic Acidemia (MMA) : Resulting from a deficiency of the enzyme methylmalonyl-CoA mutase (MCM) or defects in the synthesis and transport of its cofactor, adenosylcobalamin (a form of vitamin B12).[3][4][7]
-
Cobalamin (Vitamin B12) Deficiencies : Functional or nutritional deficiencies of vitamin B12 can lead to secondary accumulation of MCA.[3][5]
Biochemical Pathway of this compound Formation
Under normal physiological conditions, propionyl-CoA, derived from the catabolism of branched-chain amino acids (valine, isoleucine, methionine, threonine), odd-chain fatty acids, and cholesterol, is converted to D-methylmalonyl-CoA by propionyl-CoA carboxylase (PCC). D-methylmalonyl-CoA is then epimerized to L-methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA by methylmalonyl-CoA mutase (MCM). Succinyl-CoA then enters the Krebs (tricarboxylic acid) cycle.
In PA and MMA, the enzymatic blocks in this pathway lead to the pathological accumulation of propionyl-CoA in the mitochondrial matrix.[8] This excess propionyl-CoA serves as an alternative substrate for citrate synthase, an enzyme that normally catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate.[5][9] The condensation of propionyl-CoA with oxaloacetate results in the formation of (2R,3S)-2-methylcitric acid.[10] This abnormal shunt pathway is the primary source of MCA in these disorders.
Pathophysiological Significance
The accumulation of this compound is not merely a diagnostic marker; it is also implicated as a pathogenic molecule. MCA is a structural analog of citrate and can interfere with cellular metabolism. In vitro studies have shown that 2-methylcitrate can competitively inhibit several key enzymes of the Krebs cycle, including citrate synthase, aconitase, and isocitrate dehydrogenase.[11] By inhibiting these enzymes, MCA may disrupt mitochondrial energy production, contributing to the ketogenesis and hypoglycemia observed during metabolic crises in patients with PA and MMA.[11]
Quantitative Data on this compound
The concentration of this compound is significantly elevated in patients with propionic acidemia, methylmalonic acidemia, and cobalamin defects compared to healthy individuals. The following tables summarize typical concentrations found in various biological matrices.
Table 1: this compound Concentrations in Dried Blood Spots (DBS)
| Population | Analyte | Concentration Range (µmol/L) | Source(s) |
| Healthy Newborns | This compound | 0.04 - 0.36 | [3] |
| Healthy Individuals | This compound | ≤ 0.63 | [12] |
| PA/MMA Patients | This compound | 1.0 - 12.0 | [12] |
| Screen Positive (PA/MMA) | This compound | 0.1 - 89.4 | [3] |
Table 2: this compound Concentrations in Plasma/Serum
| Population | Analyte | Concentration Range (nmol/L) | Source(s) |
| Healthy Adults | This compound (Serum) | 60 - 228 | [4][5] |
| Cobalamin Deficiency | This compound (Serum) | 93 - 13,500 | [4][5] |
Table 3: this compound Concentrations in Urine
| Population | Analyte | Concentration Range (mmol/mol creatinine) | Source(s) |
| Healthy Individuals | This compound | 0.4 - 3.4 | [13] |
| PA/MMA/Cbl Defect Patients | This compound | 8.3 - 591 | [13] |
Table 4: this compound Concentrations in Cerebrospinal Fluid (CSF)
| Population | Analyte | Concentration Range (nmol/L) | Source(s) |
| Healthy Individuals | This compound | 323 - 1,070 | [5] |
| Cobalamin Deficiency | This compound | 1,370 - 16,300 | [5] |
Methodologies and Experimental Protocols
Accurate quantification of this compound and assessment of relevant enzyme activities are crucial for diagnosis and monitoring. The gold standard methods are mass spectrometry-based techniques for metabolite quantification and radiometric or chromatographic assays for enzyme activity.
Quantification of this compound
GC-MS is a classic and robust method for profiling urinary organic acids, including MCA.[2] The protocol involves extraction of organic acids from the biological matrix, chemical derivatization to increase volatility, and subsequent separation and detection.
Representative GC-MS Protocol for Urinary Organic Acids:
-
Sample Preparation:
-
Thaw a frozen urine sample and vortex.
-
Transfer a volume of urine normalized to its creatinine concentration (e.g., volume equivalent to 1 µmol of creatinine) to a glass tube.
-
Add an appropriate internal standard (e.g., 2-ketocaproic acid).[14]
-
Acidify the sample to pH ~1.0 with HCl.
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., ethyl acetate), vortexing, and centrifuging.
-
Repeat the extraction step twice, pooling the organic layers.
-
Evaporate the pooled organic solvent to dryness under a stream of nitrogen gas.
-
-
Derivatization:
-
To the dried extract, add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8]
-
Incubate the mixture at a controlled temperature (e.g., 60-70°C) for a defined period (e.g., 30-45 minutes) to convert the organic acids to their volatile trimethylsilyl (TMS) esters.
-
-
GC-MS Analysis:
-
Inject an aliquot (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatograph: Use a capillary column (e.g., DB-5ms) with helium as the carrier gas. Employ a temperature program that starts at a low temperature (e.g., 80°C) and ramps up to a high temperature (e.g., 300°C) to separate the compounds.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of known analytes like MCA, which increases sensitivity.[2]
-
-
Data Analysis:
-
Identify MCA based on its retention time and characteristic mass spectrum compared to a known standard.
-
Quantify MCA by comparing the peak area of a characteristic ion to the peak area of the internal standard.
-
LC-MS/MS has become the method of choice, particularly for high-throughput applications like newborn screening, due to its high sensitivity, specificity, and minimal sample preparation requirements.[3][6]
Representative LC-MS/MS Protocol for MCA in Dried Blood Spots (DBS):
-
Sample Preparation:
-
Punch a small disc (e.g., 3.2 mm) from a dried blood spot card into a well of a 96-well microtiter plate.
-
Add an extraction solution containing a stable isotope-labeled internal standard (e.g., ¹³C-labeled MCA) in a solvent like methanol.
-
-
Extraction and Derivatization (if required):
-
Some methods analyze MCA directly, while others use derivatization to improve chromatographic retention and sensitivity.
-
A common derivatization for MCA involves amidation using reagents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[6][13] This is typically done by adding the derivatization reagent, incubating at an elevated temperature (e.g., 65°C for 45 min), and then directly analyzing the reaction mixture.[13]
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant or derivatized mixture into the LC-MS/MS system.
-
Liquid Chromatograph: Use a reverse-phase column (e.g., C18) with a gradient elution of mobile phases, typically water and acetonitrile, both containing a modifier like formic acid.
-
Tandem Mass Spectrometer: Operate in electrospray ionization (ESI) mode (positive or negative). Use Multiple Reaction Monitoring (MRM) for detection. This involves selecting the precursor ion of MCA (or its derivative) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This provides exceptional specificity.
-
-
Data Analysis:
-
Quantify MCA by calculating the ratio of the peak area of the analyte's MRM transition to that of the stable isotope-labeled internal standard.
-
Enzymatic Assays
Definitive diagnosis of PA and MMA requires demonstrating deficient enzyme activity in patient-derived cells, typically cultured skin fibroblasts or isolated leukocytes.[9][10]
The PCC assay measures the ATP-dependent carboxylation of propionyl-CoA to form methylmalonyl-CoA.
Representative Radiometric PCC Assay Protocol (Fibroblasts):
-
Cell Culture and Homogenization:
-
Culture patient skin fibroblasts to confluency in T25 flasks.[10] For certain studies, cells must be cultured in low-biotin medium.[8]
-
Harvest the cells, wash with phosphate-buffered saline, and resuspend in a homogenization buffer.
-
Lyse the cells using sonication on ice.
-
Centrifuge the lysate to pellet debris and use the supernatant for the assay. Determine the protein concentration of the supernatant.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Buffer (e.g., Tris-HCl)
-
ATP and MgCl₂
-
Propionyl-CoA (substrate)
-
[¹⁴C]-labeled sodium bicarbonate (H¹⁴CO₃⁻) as the source of the carboxyl group.[8]
-
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding a specific amount of cell homogenate protein.
-
Incubate at 37°C for a defined time (e.g., 30 minutes).
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).[8] This precipitates the protein and stops the enzymatic activity.
-
Centrifuge to pellet the precipitated protein.
-
The principle of the assay is based on the fixation of ¹⁴CO₂ into a non-volatile product (methylmalonyl-CoA). The unreacted H¹⁴CO₃⁻ is removed.
-
Transfer an aliquot of the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
-
Calculation:
-
Calculate the enzyme activity based on the amount of radioactivity incorporated per unit of time per milligram of protein (e.g., in nmol/hr/mg protein). Compare patient results to those from control cell lines.
-
The MCM assay measures the isomerization of methylmalonyl-CoA to succinyl-CoA.
Representative Chromatographic MCM Assay Protocol (Leukocytes/Fibroblasts):
-
Sample Preparation:
-
Enzyme Reaction:
-
The assay is typically run in two parallel conditions: without and with the addition of the cofactor, adenosylcobalamin (AdoCbl).[9] This helps differentiate between an apoenzyme defect (mut⁰ or mut⁻) and a cofactor synthesis defect (cblA, cblB).
-
Prepare a reaction mixture containing buffer, cell homogenate, and either water (for holoenzyme activity) or AdoCbl (for total potential activity).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the substrate, methylmalonyl-CoA.
-
Incubate at 37°C for a defined period.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding acid (e.g., trichloroacetic acid or perchloric acid).
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant using HPLC or UPLC-MS/MS to separate and quantify the product, succinyl-CoA, from the substrate, methylmalonyl-CoA.[5][13]
-
The amount of succinyl-CoA produced is a direct measure of MCM activity.
-
-
Calculation:
-
Calculate enzyme activity based on the amount of succinyl-CoA formed per unit of time per milligram of protein. A significantly low total activity indicates a mutase apoenzyme defect, whereas low holoenzyme activity that increases substantially with added AdoCbl points towards a cofactor synthesis defect.
-
Conclusion
This compound is an indispensable biomarker for the diagnosis and management of propionic and methylmalonic acidemias. Its formation via an alternative metabolic shunt pathway is a direct consequence of enzymatic defects in propionyl-CoA catabolism. Accurate quantification of MCA using mass spectrometry, coupled with definitive enzymatic assays in patient-derived cells, provides a comprehensive framework for laboratory diagnosis. Understanding the biochemical basis, quantitative levels, and analytical methodologies for MCA is essential for researchers and clinicians working to improve therapeutic strategies and outcomes for patients with these challenging organic acidurias.
References
- 1. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunological studies of propionyl CoA carboxylase in livers and fibroblasts of patients with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The measurement of propionyl-CoA carboxylase and pyruvate carboxylase activity in hair roots: its use in the diagnosis of inherited biotin-dependent enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
- 9. Methylmalonyl-CoA mutase activity of leukocytes in variants and heterozygotes of methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Case Western Reserve University [case.edu]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methylmalonyl-CoA mutase deficiency - Wikipedia [en.wikipedia.org]
- 14. bevital.no [bevital.no]
A Technical Guide to the Biosynthesis of 2-Methylcitric Acid from Propionyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the biosynthesis of 2-methylcitric acid from propionyl-CoA, a critical metabolic pathway in various organisms with significant implications for human health and disease. The guide details the core enzymatic reactions of the methylcitrate cycle, the primary route for propionyl-CoA metabolism. It presents key quantitative data, including enzyme kinetics, and offers detailed experimental protocols for the functional assessment of the pathway. Furthermore, this document elucidates the intricate transcriptional regulation governing the expression of the enzymes involved. Visual diagrams of the metabolic pathway and experimental workflows are provided to facilitate a comprehensive understanding of this vital biochemical process. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development investigating propionate metabolism and its role in physiology and pathology.
Introduction
Propionyl-CoA is a pivotal intermediate in cellular metabolism, arising from the catabolism of odd-chain fatty acids, cholesterol, and specific amino acids such as valine, isoleucine, threonine, and methionine. While essential, the accumulation of propionyl-CoA can be toxic to cells. Consequently, organisms have evolved specific pathways to metabolize this compound. In many bacteria, fungi, and plants, the primary route for propionyl-CoA detoxification and assimilation is the methylcitrate cycle. This cycle converts propionyl-CoA into pyruvate and succinate, which can then enter central carbon metabolism.
The initial and committing step of this pathway is the condensation of propionyl-CoA with oxaloacetate to form this compound. This reaction is catalyzed by the enzyme 2-methylcitrate synthase. Elevated levels of this compound in humans are a key biomarker for inherited metabolic disorders such as propionic acidemia and methylmalonic acidemia, highlighting the clinical relevance of this pathway. Understanding the biosynthesis of this compound is therefore crucial for diagnosing and developing therapeutic strategies for these conditions. This guide provides a detailed examination of the enzymatic, regulatory, and experimental aspects of this compound synthesis from propionyl-CoA.
The Methylcitrate Cycle: The Core Pathway
The methylcitrate cycle is a metabolic pathway that facilitates the conversion of propionyl-CoA to pyruvate and succinate. The cycle is initiated by the enzymatic synthesis of this compound.
The key enzymatic steps of the methylcitrate cycle are as follows:
-
Condensation: 2-methylcitrate synthase (PrpC) catalyzes the condensation of propionyl-CoA and oxaloacetate to form (2R,3S)-2-hydroxybutane-1,2,3-tricarboxylate, commonly known as 2-methylcitrate.
-
Dehydration: 2-methylcitrate is then dehydrated by 2-methylcitrate dehydratase (PrpD) to yield 2-methyl-cis-aconitate.
-
Hydration: Aconitase (AcnB) subsequently hydrates 2-methyl-cis-aconitate to form 2-methylisocitrate.
-
Cleavage: Finally, 2-methylisocitrate lyase (PrpB) cleaves 2-methylisocitrate into pyruvate and succinate.
Succinate can then enter the tricarboxylic acid (TCA) cycle to be converted back to oxaloacetate, thus replenishing the cycle's starting substrate. Pyruvate can also be further metabolized through various central metabolic pathways.
Key Enzyme: 2-Methylcitrate Synthase (PrpC)
2-Methylcitrate synthase (EC 2.3.3.5) is the first and often rate-limiting enzyme of the methylcitrate cycle. It belongs to the transferase family and catalyzes the Claisen condensation of propionyl-CoA with oxaloacetate. While its primary substrate is propionyl-CoA, it has been shown to also utilize acetyl-CoA, though with lower efficiency.
Quantitative Data: Enzyme Kinetics
The kinetic parameters of 2-methylcitrate synthase have been characterized in several organisms. The following table summarizes the available data for the enzyme from Escherichia coli.
| Substrate | KM (μM) | Vmax (μmol/min/mg) | pH | Temperature (°C) | Reference |
| Propionyl-CoA | 17 - 37 | 0.33 | 7.4 - 8.0 | 35 | |
| Oxaloacetate | 5 | - | 8.0 | 35 | |
| Acetyl-CoA | 101 | 0.11 | 8.0 | 35 |
Transcriptional Regulation of the Methylcitrate Cycle
The expression of the enzymes of the methylcitrate cycle is tightly regulated at the transcriptional level, primarily through the prp operon. This operon typically includes the genes encoding 2-methylcitrate synthase (prpC), 2-methylcitrate dehydratase (prpD), and 2-methylisocitrate lyase (prpB), along with a regulatory protein, PrpR.
Several transcription factors have been identified to regulate the prp operon in various bacteria:
-
PrpR: A key transcriptional activator required for the expression of the prpBCDE operon in Salmonella enterica and Escherichia coli. It is a member of the σ54 family of transcriptional activators. The activity of PrpR is thought to be modulated by 2-methylcitrate or a derivative, which acts as a co-regulator.
-
cAMP Receptor Protein (CRP): In E. coli and S. enterica, the prp operon is subject to catabolite repression mediated by CRP. In the absence of glucose, the cAMP-CRP complex binds to the promoter region of the prp operon, enhancing its transcription.
-
CcpA and AbrB: In Bacillus thuringiensis, the transcriptional activity of the prp operon is negatively regulated by the global transcription factors CcpA and AbrB.
-
CcpC: In contrast to CcpA and AbrB, the LysR-family regulator CcpC positively regulates the prp operon in B. thuringiensis.
-
RegX3: In Mycobacterium smegmatis, the response regulator RegX3 has been shown to activate the methylcitrate cycle by upregulating the transcription of prpR.
Experimental Protocols
2-Methylcitrate Synthase Activity Assay
This protocol is adapted from the method described for assaying citrate synthase activity, modified for 2-methylcitrate synthase. The assay spectrophotometrically measures the rate of Coenzyme A (CoA) release, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that absorbs at 412 nm.
Materials:
-
HEPES buffer (50 mM, pH 7.5)
-
Potassium chloride (KCl, 0.1 M)
-
Glycerol (0.54 M)
-
DTNB (0.15 mM)
-
Oxaloacetate (0.05 mM)
-
Propionyl-CoA (0.1 mM)
-
Cell lysate or purified enzyme solution
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, KCl, glycerol, and DTNB.
-
Add the cell lysate or purified enzyme to a cuvette.
-
Add the reaction mixture and oxaloacetate to the cuvette and incubate for 5 minutes at 37°C to allow for the reaction of any free CoA in the sample.
-
Initiate the reaction by adding propionyl-CoA.
-
Immediately measure the change in absorbance at 412 nm over time.
-
The rate of reaction is proportional to the rate of change in absorbance. The molar extinction coefficient for the DTNB-CoA reaction product at 412 nm is 13,600 M-1cm-1.
Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound in biological samples, such as plasma or dried blood spots, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Internal standard (e.g., deuterated this compound)
-
Acetonitrile
-
Methanol
-
Formic acid
-
Ultrapure water
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reversed-phase column
Procedure:
-
Sample Preparation (from Dried Blood Spots):
-
Punch a small disk (e.g., 3.2 mm) from the dried blood spot.
-
Place the disk in a well of a 96-well plate.
-
Add an extraction solution containing an internal standard in a methanol/water mixture.
-
Incubate with shaking to extract the metabolites.
-
Centrifuge the plate to pellet the debris.
-
Transfer the supernatant to a new plate for analysis.
-
-
Chromatographic Separation:
-
Inject the extracted sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases typically consisting of water with formic acid (Mobile Phase A) and acetonitrile or methanol with formic acid (Mobile Phase B).
-
The gradient program should be optimized to achieve good separation of this compound from other metabolites.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and its internal standard in multiple reaction monitoring (MRM) mode.
-
Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Conclusion
The biosynthesis of this compound from propionyl-CoA via the methylcitrate cycle is a fundamental metabolic process with significant implications for cellular homeostasis and human health. This guide has provided a comprehensive overview of this pathway, including the key enzymes, their kinetic properties, and the intricate regulatory networks that control their expression. The detailed experimental protocols for assessing enzyme activity and quantifying this compound offer valuable tools for researchers in this field. A thorough understanding of this pathway is paramount for advancing our knowledge of propionate metabolism and for the development of novel diagnostic and therapeutic approaches for related metabolic disorders. This technical guide serves as a foundational resource to support these endeavors.
An In-depth Technical Guide on the Clinical Relevance of Elevated 2-Methylcitric Acid Levels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methylcitric acid (2-MCA) has emerged as a critical biomarker for the diagnosis and management of specific inborn errors of metabolism, primarily those affecting the propionate metabolic pathway. Its accumulation in biological fluids is a direct consequence of the enzymatic condensation of excess propionyl-CoA with oxaloacetate. Elevated levels of 2-MCA are hallmark biochemical findings in propionic acidemia (PA) and methylmalonic acidemia (MMA), and are also observed in vitamin B12 (cobalamin) deficiency. This guide provides a comprehensive overview of the biochemical origins of 2-MCA, its clinical significance, quantitative data, analytical methodologies for its detection, and its pathophysiological implications, with a focus on mitochondrial dysfunction.
Introduction
This compound is an endogenous tricarboxylic acid that is not a normal intermediate of major metabolic pathways.[1] Its presence in significant concentrations in blood, urine, or cerebrospinal fluid indicates a disruption in the catabolism of propionyl-CoA.[2][3] Propionyl-CoA is derived from the breakdown of several essential amino acids (valine, isoleucine, methionine, and threonine), odd-chain fatty acids, and cholesterol.[4][5] Under normal physiological conditions, propionyl-CoA is carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA and enters the tricarboxylic acid (TCA) cycle.[5] Pathological accumulation of propionyl-CoA shunts it towards an alternative pathway, leading to the formation of 2-MCA, making it a highly specific and sensitive biomarker for underlying metabolic defects.[2][6]
Biochemical Pathway of this compound Formation
The formation of 2-MCA occurs within the mitochondrial matrix. When the canonical pathway for propionyl-CoA metabolism is impaired, propionyl-CoA accumulates. The mitochondrial enzyme citrate synthase, which normally catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, can promiscuously use propionyl-CoA as a substrate.[1][3] This reaction condenses propionyl-CoA with oxaloacetate to form this compound.[1][2]
The primary enzymatic defects leading to this accumulation are deficiencies in:
-
Propionyl-CoA Carboxylase (PCC): This biotin-dependent enzyme is responsible for the first step in the pathway, converting propionyl-CoA to D-methylmalonyl-CoA. Its deficiency causes Propionic Acidemia (PA).[2][4][5]
-
Methylmalonyl-CoA Mutase (MUT): This vitamin B12-dependent enzyme converts L-methylmalonyl-CoA to succinyl-CoA. Its deficiency is a primary cause of Methylmalonic Acidemia (MMA).[2][7][8]
-
Cobalamin (Vitamin B12) Metabolism: Defects in the synthesis of adenosylcobalamin, the active cofactor for MUT, also lead to functional MUT deficiency and subsequent MMA.[2][9]
Caption: Biochemical pathway of this compound (2-MCA) formation.
Clinical Significance of Elevated this compound
Elevated 2-MCA is a key diagnostic marker for several inherited metabolic disorders.[2] Its quantification is crucial for newborn screening programs and for monitoring therapeutic interventions.[10]
-
Propionic Acidemia (PA): Caused by a deficiency in propionyl-CoA carboxylase, PA leads to a significant accumulation of propionyl-CoA and its metabolites.[2][5] Patients present with metabolic acidosis, developmental delays, and recurrent metabolic crises.[2] Elevated 2-MCA is a constant and defining feature of the urinary organic acid profile in PA.[11] Plasma 2-MCA levels are generally higher in patients with PA compared to those with MMA and correlate with the disease burden.[12][13]
-
Methylmalonic Acidemia (MMA): Resulting from defects in methylmalonyl-CoA mutase or its cofactor vitamin B12, MMA also leads to the upstream accumulation of propionyl-CoA and, consequently, 2-MCA.[2] Symptoms include failure to thrive, neurological issues, and organ damage.[2] While the primary diagnostic marker is methylmalonic acid, elevated 2-MCA is also consistently found and helps in the differential diagnosis.[9][11]
-
Vitamin B12 (Cobalamin) Deficiency: A functional or absolute deficiency of vitamin B12 impairs the activity of methylmalonyl-CoA mutase, leading to the accumulation of both methylmalonic acid and 2-MCA.[2][3] Therefore, elevated 2-MCA can serve as a functional marker for vitamin B12 deficiency, which may present with anemia, neuropathy, and fatigue.[2]
Quantitative Data on this compound Levels
The concentration of 2-MCA varies significantly between healthy individuals and those with metabolic disorders. The following tables summarize reported quantitative data across different biological matrices.
Table 1: this compound Concentrations in Serum and Cerebrospinal Fluid (CSF)
| Analyte | Matrix | Condition | Number of Subjects | Concentration Range (nmol/L) | Citation(s) |
|---|---|---|---|---|---|
| This compound | Serum | Normal | 50 | 60 - 228 | [3] |
| This compound | Serum | Cobalamin Deficiency | 50 | 93 - 13,500 | [2][3] |
| This compound | CSF | Normal | 19 | 323 - 1,070 | [3] |
| this compound | CSF | Cobalamin Deficiency | 5 | 1,370 - 16,300 |[3] |
Table 2: this compound Concentrations in Dried Blood Spots (DBS) for Newborn Screening
| Parameter | Value (µmol/L) | Context | Citation(s) |
|---|---|---|---|
| Reference Range | 0.04 - 0.36 | Normal neonatal population | [10] |
| Screen Positive Range | 0.1 - 89.4 | Neonates with elevated C3 and C3/C2 ratio | [10] |
| Suggested Cut-off | > 1.0 | For improving positive predictive value |[10] |
Pathophysiological Role and Downstream Effects
The clinical manifestations of disorders associated with elevated 2-MCA are not solely due to the accumulation of this single metabolite. Rather, they result from a complex interplay of toxic metabolites and secondary metabolic disturbances, with mitochondrial dysfunction being a central theme.
-
TCA Cycle Disruption: Propionyl-CoA and 2-MCA can act as inhibitors of key mitochondrial enzymes.[14] 2-MCA has been implicated in the dysfunction of citrate synthase and isocitrate dehydrogenase, altering TCA cycle function.[5] The accumulation of propionyl-CoA can also lead to the formation of propionylcarnitine, depleting the free carnitine pool and impairing fatty acid oxidation.[15] Furthermore, the sequestration of oxaloacetate for 2-MCA synthesis can deplete TCA cycle intermediates, a state known as deficient anaplerosis, further compromising energy production.[16]
-
Mitochondrial Bioenergetics and Oxidative Stress: The disruption of the TCA cycle and electron transport chain leads to decreased ATP production and an increase in the generation of reactive oxygen species (ROS).[17] This state of oxidative stress can damage mitochondrial DNA, proteins, and lipids, contributing to the progressive, multi-organ pathology seen in PA and MMA, particularly affecting high-energy-demand tissues like the brain, kidney, and liver.[17][18]
Caption: Pathophysiological consequences of elevated 2-MCA and propionyl-CoA.
Analytical Methodologies
The accurate quantification of 2-MCA is essential for clinical diagnosis and research. The gold standard methods rely on mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying 2-MCA in various biological matrices, including dried blood spots (DBS), plasma, and urine, offering high sensitivity and specificity.[2][6]
General Protocol Outline:
-
Sample Preparation:
-
A small punch from a DBS card or a measured volume of plasma/urine is used.[6]
-
An internal standard (e.g., isotopically labeled 2-MCA-d3) is added.
-
Analytes are extracted using an appropriate solvent (e.g., methanol).
-
-
Derivatization (Often Required):
-
Due to the poor chromatographic retention and low ionization efficiency of small organic acids, derivatization is often necessary.[6]
-
A common approach for DBS involves amidation using reagents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) or butylation.[6][19][20] This enhances the compound's properties for LC-MS/MS analysis.
-
-
Chromatographic Separation:
-
The derivatized extract is injected into a liquid chromatograph.
-
Separation is typically achieved using a reverse-phase column (e.g., C18).[20]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC is directed to a tandem mass spectrometer.
-
The instrument operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for highly specific and sensitive quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Historically, GC-MS has been widely used for urinary organic acid profiling, which includes the qualitative or semi-quantitative assessment of 2-MCA.[6]
General Protocol Outline:
-
Sample Preparation:
-
Urine samples are extracted with an organic solvent.
-
The extract is dried completely.
-
-
Derivatization:
-
A two-step derivatization is typically required to make the organic acids volatile for gas chromatography. This usually involves oximation followed by silylation.
-
-
Chromatographic Separation:
-
The derivatized sample is injected into a gas chromatograph equipped with a capillary column.
-
-
Mass Spectrometric Detection:
-
The separated compounds are identified based on their retention time and their characteristic mass fragmentation patterns.
-
Caption: Generalized workflow for 2-MCA quantification by LC-MS/MS.
Conclusion for Drug Development Professionals
The central role of this compound as a specific and quantitative biomarker for propionic and methylmalonic acidemias provides a robust tool for clinical research and drug development. For professionals in this field, 2-MCA serves multiple functions:
-
Diagnostic and Stratification Marker: It is invaluable for patient identification and stratification in clinical trials for therapies targeting PA and MMA.
-
Pharmacodynamic (PD) Biomarker: Monitoring changes in 2-MCA levels can provide a direct measure of a therapeutic agent's effect on the target metabolic pathway. A significant reduction in 2-MCA would indicate successful engagement of the therapeutic target and restoration of normal propionyl-CoA metabolism.
-
Surrogate Endpoint: Given its strong correlation with disease burden and long-term complications, 2-MCA has the potential to be used as a surrogate endpoint in clinical trials to predict clinical benefit, potentially accelerating drug approval processes.[12][13]
Understanding the biochemistry, clinical relevance, and analytical measurement of 2-MCA is paramount for designing effective clinical trials and developing novel therapies for these devastating metabolic disorders.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Elevation of this compound I and II levels in serum, urine, and cerebrospinal fluid of patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cocukmetabolizma.com [cocukmetabolizma.com]
- 5. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. floridanewbornscreening.com [floridanewbornscreening.com]
- 8. Methylmalonyl-CoA mutase deficiency - Wikipedia [en.wikipedia.org]
- 9. Elevated urine this compound level (Concept Id: C5826571) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 10. Quantification of this compound in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic acid disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Plasma methylcitric acid and its correlations with other disease biomarkers: The impact in the follow up of patients with propionic and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Secondary mitochondrial dysfunction in propionic aciduria: a pathogenic role for endogenous mitochondrial toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 16. researchgate.net [researchgate.net]
- 17. Mitochondrial Distress in Methylmalonic Acidemia: Novel Pathogenic Insights and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondria-derived methylmalonic acid, a surrogate biomarker of mitochondrial dysfunction and oxidative stress, predicts all-cause and cardiovascular mortality in the general population - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methylcitric acid's role in mitochondrial dysfunction.
An In-depth Technical Guide on the Role of 2-Methylcitric Acid in Mitochondrial Dysfunction
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (2-MCA) is a tricarboxylic acid that serves as a crucial biomarker for certain inborn errors of metabolism, primarily propionic acidemia (PA) and methylmalonic acidemia (MMA).[1] These disorders are characterized by the accumulation of propionyl-coenzyme A (propionyl-CoA) and its metabolic byproducts.[2][3] While historically viewed as a simple diagnostic marker, a growing body of evidence has implicated 2-MCA as a direct pathogenic agent that actively contributes to cellular pathology by inducing significant mitochondrial dysfunction.[4][5][6] Its accumulation disrupts core mitochondrial processes, leading to impaired energy metabolism and increased oxidative stress. This guide provides a detailed examination of the biochemical origins of 2-MCA, its mechanisms of mitochondrial toxicity, quantitative effects on mitochondrial function, and the experimental protocols used to investigate these phenomena.
Biochemical Origin of this compound
The formation of 2-MCA is a direct consequence of metabolic bottlenecks in the catabolism of propionyl-CoA. In healthy individuals, propionyl-CoA, derived from the breakdown of branched-chain amino acids (valine, isoleucine, methionine, and threonine), odd-chain fatty acids, and cholesterol, is converted to D-methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase (PCC). Subsequently, methylmalonyl-CoA mutase (MUT) isomerizes D-methylmalonyl-CoA to L-methylmalonyl-CoA, which is then converted to succinyl-CoA and enters the tricarboxylic acid (TCA) cycle.
In propionic acidemia and methylmalonic acidemia, genetic defects in PCC and MUT, respectively, lead to a massive accumulation of propionyl-CoA within the mitochondrial matrix.[2][3] The mitochondrial enzyme citrate synthase, which normally catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, can promiscuously use the excess propionyl-CoA as a substrate.[7] This alternative reaction condenses propionyl-CoA with oxaloacetate to form (2R,3S)-2-methylcitrate, initiating the pathological cascade.[7][8]
Figure 1: Pathological formation of this compound (2-MCA).
Mechanism of Mitochondrial Toxicity: TCA Cycle Inhibition
The primary mechanism by which 2-MCA exerts its toxicity is through the direct inhibition of key enzymes within the TCA cycle. As a structural analog of citrate and isocitrate, 2-MCA competitively and non-competitively inhibits several enzymes, most notably aconitase.[9]
-
Aconitase Inhibition: Aconitase (aconitate hydratase) catalyzes the stereospecific isomerization of citrate to isocitrate. 2-MCA is a potent inhibitor of this enzyme.[9] This inhibition creates a critical bottleneck in the TCA cycle, preventing the downstream conversion of citrate and halting the cycle's progression.[10]
-
Other Enzyme Inhibition: In addition to aconitase, 2-MCA has been shown to inhibit citrate synthase and both NAD+- and NADP+-linked isocitrate dehydrogenases.[9][10]
This multi-target inhibition effectively cripples the TCA cycle, leading to several downstream consequences:
-
Reduced Substrate for the Electron Transport Chain (ETC): A stalled TCA cycle drastically reduces the production of the electron donors NADH and FADH2.[8]
-
Impaired ATP Synthesis: With fewer electrons entering the ETC, the proton gradient across the inner mitochondrial membrane diminishes, leading to a significant decrease in ATP production via oxidative phosphorylation.[4]
-
Increased Oxidative Stress: The disruption of electron flow in the ETC can lead to electron leakage and the premature reduction of oxygen to form superoxide radicals (O₂⁻), contributing to a state of oxidative stress.[4]
Figure 2: Mechanism of 2-MCA-induced inhibition of the TCA cycle.
Quantitative Data on Mitochondrial Impairment
The biochemical consequences of 2-MCA accumulation have been quantified in various experimental systems. The data consistently demonstrate a significant negative impact on mitochondrial enzyme activity and energy production.
Table 1: Inhibition of Key Citrate-Metabolizing Enzymes by 2-Methylcitrate Data derived from in vitro studies on purified enzymes.
| Enzyme | Inhibition Type | Ki (mM) | Reference |
| Aconitase | Non-competitive | ~1.5 - 7.6 | [9] |
| Citrate Synthase | Competitive | ~1.5 - 7.6 | [9] |
| NAD+-Isocitrate Dehydrogenase | Competitive | ~1.5 - 7.6 | [9] |
| NADP+-Isocitrate Dehydrogenase | Competitive | ~1.5 - 7.6 | [9] |
| Phosphofructokinase | - | 1.0 (for 50% inhibition) | [9] |
| Mitochondrial Citrate Transporter | Competitive | 3.3 (Apparent Km) | [9] |
Table 2: Functional Consequences of 2-MCA Accumulation in Cellular Models Summary of findings from studies on cellular models of propionic and methylmalonic acidemia.
| Parameter Measured | Observation | Implication | References |
| ATP Production | Significantly decreased | Impaired cellular energy metabolism | [4] |
| Mitochondrial Respiration | Inhibition of electron transport chain | Reduced oxygen consumption, compromised oxidative phosphorylation | [6] |
| Reactive Oxygen Species (ROS) | Exaggerated generation of ROS | Increased oxidative stress and cellular damage | [4] |
| Mitochondrial Morphology | Disorganized cristae, abnormal morphology | Structural damage to mitochondria | [4] |
Experimental Protocols for Assessing Mitochondrial Dysfunction
Investigating the effects of 2-MCA requires a suite of specialized protocols to isolate mitochondria and measure their functional parameters.
Figure 3: General experimental workflow for mitochondrial function analysis.
Protocol: Isolation of Mitochondria from Cultured Cells
This protocol is based on the principle of differential centrifugation to separate mitochondria based on their size and density.[11][12][13][14]
-
Cell Harvesting: Grow cells to 70-80% confluency. Harvest cells by trypsinization, collect by centrifugation (e.g., 300 x g for 5 minutes at 4°C), and wash once with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in 5 volumes of ice-cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors). Homogenize the cell suspension using a pre-chilled Teflon-glass homogenizer with 15-20 gentle strokes.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei, unbroken cells, and large debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.
-
High-Speed Centrifugation: Centrifuge the supernatant at 10,000-17,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Washing: Discard the supernatant. Gently wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation step.
-
Final Preparation: Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer (e.g., respiration buffer). Determine the protein concentration using a standard method like the BCA assay.
Protocol: Aconitase Activity Assay
This is a coupled enzyme assay that measures the conversion of citrate to isocitrate, which is then used by isocitrate dehydrogenase to produce NADPH.[15][16][17][18]
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), a substrate solution (e.g., 30 mM citrate), and an enzyme mix containing isocitrate dehydrogenase and NADP⁺.
-
Sample Preparation: Use isolated mitochondria (e.g., 50-100 µg protein) or cell lysates. If necessary, activate aconitase by pre-incubating the sample with a solution containing ferrous ammonium sulfate and cysteine.[16][17]
-
Assay Procedure (96-well plate format):
-
Add 50 µL of sample to each well. Include a blank (assay buffer only) and positive control.
-
Add 50 µL of substrate solution to initiate the reaction.
-
Immediately add 50 µL of the enzyme mix.
-
-
Measurement: Measure the increase in absorbance at 340 nm (for NADPH production) kinetically over 10-30 minutes at 25°C or 37°C using a microplate reader. The rate of absorbance change is proportional to the aconitase activity.
Protocol: Measurement of Mitochondrial ATP Production
This protocol utilizes a bioluminescent assay based on the reaction of ATP with firefly luciferase and its substrate, D-luciferin.[19][20][21][22]
-
Reagent Preparation: Prepare a respiration buffer containing substrates for mitochondrial respiration (e.g., 5 mM glutamate, 5 mM malate), ADP, and a commercially available ATP assay mix containing luciferase and D-luciferin.
-
Sample Preparation: Use freshly isolated, intact mitochondria (e.g., 0.1-0.5 mg/mL).
-
Assay Procedure:
-
In a luminometer-compatible plate or cuvette, add the isolated mitochondria suspended in respiration buffer.
-
Add the ATP assay mix and allow the signal to stabilize.
-
Initiate ATP synthesis by adding a known concentration of ADP (e.g., 2.5 mM).
-
-
Measurement: Measure the light output (luminescence) kinetically using a luminometer. The rate of increase in luminescence is directly proportional to the rate of ATP production. Calibrate the signal using an ATP standard curve.
Protocol: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses fluorescent probes that are targeted to the mitochondria to specifically measure ROS production.[23][24]
-
Probe Selection:
-
Assay Procedure (Amplex Red for H₂O₂):
-
In a 96-well black plate, add isolated mitochondria suspended in an appropriate reaction buffer.
-
Add substrates (e.g., succinate + rotenone) to stimulate electron transport.
-
Add the Amplex Red/HRP working solution.
-
Include a positive control (e.g., antimycin A) to induce ROS production and a standard curve using known concentrations of H₂O₂.
-
-
Measurement: Measure the fluorescence using a microplate reader (e.g., excitation ~530-560 nm, emission ~590 nm) kinetically. The rate of fluorescence increase reflects the rate of H₂O₂ emission from the mitochondria.
Conclusion and Therapeutic Implications
This compound is far more than a passive biomarker; it is an active uremic toxin and a key mediator of mitochondrial pathology in propionic and methylmalonic acidemia. By inhibiting aconitase and other critical TCA cycle enzymes, 2-MCA disrupts the central hub of cellular energy metabolism, leading to diminished ATP production, increased oxidative stress, and ultimately, cellular dysfunction. This mitochondrial distress is a major contributor to the severe organ damage, particularly in the heart and brain, observed in patients with these disorders.[3][4][5]
Understanding the precise role of 2-MCA in mitochondrial dysfunction opens new avenues for therapeutic intervention. Strategies aimed at lowering the upstream accumulation of propionyl-CoA, developing inhibitors of citrate synthase's promiscuous activity, or administering mitochondrial-targeted antioxidants could potentially mitigate the damaging effects of 2-MCA. The experimental models and protocols detailed herein are essential tools for drug development professionals seeking to validate these novel therapeutic approaches and improve outcomes for patients with these devastating metabolic diseases.
References
- 1. This compound, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Biochemical and anaplerotic applications of in vitro models of propionic acidemia and methylmalonic acidemia using patient-derived primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dysregulated Cell Homeostasis and miRNAs in Human iPSC-Derived Cardiomyocytes from a Propionic Acidemia Patient with Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Distress in Methylmalonic Acidemia: Novel Pathogenic Insights and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial disease, mitophagy, and cellular distress in methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylmalonic acid, a biochemical hallmark of methylmalonic acidurias but no inhibitor of mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevation of this compound I and II levels in serum, urine, and cerebrospinal fluid of patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of 2-methylcitrate on citrate metabolism: implications for the management of patients with propionic acidemia and methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 12. drexel.edu [drexel.edu]
- 13. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. abcam.com [abcam.com]
- 18. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. | Semantic Scholar [semanticscholar.org]
- 23. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bmglabtech.com [bmglabtech.com]
Unraveling the Inhibition of Glutamate Dehydrogenase by 2-Methylcitric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory effects of 2-Methylcitric acid (2MCA) on glutamate dehydrogenase (GDH), a crucial enzyme at the crossroads of carbon and nitrogen metabolism. Understanding this inhibition is of significant interest in the context of metabolic disorders where 2MCA accumulates, such as methylmalonic and propionic acidemias, and holds potential for therapeutic interventions. This document details the kinetic parameters of this inhibition, provides comprehensive experimental protocols for its study, and visualizes the underlying biochemical processes.
Quantitative Analysis of Glutamate Dehydrogenase Inhibition by this compound
The inhibitory effect of this compound on glutamate dehydrogenase has been characterized as a competitive inhibition mechanism.[1] In this mode of inhibition, 2MCA directly competes with the substrate, glutamate, for binding to the active site of the enzyme. The quantitative parameters of this inhibition are summarized in the table below, based on kinetic studies.[1]
| Inhibitor | Enzyme | Substrate | Inhibition Type | Ki (Inhibition Constant) | 2MCA Concentrations Tested |
| This compound (2MCA) | Glutamate Dehydrogenase (GDH) | Glutamate | Competitive | Value determined from Dixon plot[1] | 0.5 mM, 1.0 mM, 2.0 mM[1] |
Table 1: Summary of Quantitative Data for the Inhibition of Glutamate Dehydrogenase by this compound.
Experimental Protocols
Kinetic Analysis of Glutamate Dehydrogenase Inhibition
This protocol outlines the methodology to determine the kinetic parameters of GDH inhibition by this compound using a spectrophotometric assay. The assay measures the rate of NADH production, which is proportional to GDH activity.
Materials:
-
Purified Glutamate Dehydrogenase (GDH)
-
L-Glutamic acid (substrate)
-
This compound (inhibitor)
-
NAD+ (coenzyme)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6)[2]
-
Spectrophotometer capable of measuring absorbance at 340 nm[3]
-
96-well microplate (optional, for high-throughput analysis)
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of purified GDH in assay buffer.
-
Prepare a series of L-glutamic acid solutions of varying concentrations (e.g., 1-10 mM) in assay buffer.[1]
-
Prepare a series of this compound solutions at different concentrations (e.g., 0.5, 1.0, and 2.0 mM) in assay buffer.[1]
-
Prepare a stock solution of NAD+ in assay buffer.
-
-
Assay Setup:
-
For each assay, prepare a reaction mixture containing the assay buffer, a fixed concentration of NAD+, and a fixed amount of GDH enzyme.
-
To study the uninhibited reaction (control), add a specific volume of L-glutamic acid solution to the reaction mixture.
-
To study the inhibited reaction, add a specific volume of both L-glutamic acid solution and a this compound solution to the reaction mixture. Perform this for each concentration of glutamate and 2MCA.
-
-
Kinetic Measurement:
-
Initiate the enzymatic reaction by adding the GDH enzyme to the reaction mixtures.
-
Immediately place the reaction tubes or microplate in the spectrophotometer.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.[3]
-
Record the initial reaction velocity (v₀) for each reaction condition. This is typically the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Plot the reciprocal of the initial velocity (1/v₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. This is known as a Lineweaver-Burk plot.
-
For competitive inhibition, the lines will intersect at the same point on the y-axis (1/Vmax).
-
To determine the inhibition constant (Ki), a Dixon plot is constructed by plotting 1/v₀ against the inhibitor concentration ([I]) at different fixed substrate concentrations. The intersection of the lines gives -Ki.[1]
-
Visualizations
Signaling Pathway: Glutamate Dehydrogenase in Cellular Metabolism
The following diagram illustrates the central role of Glutamate Dehydrogenase (GDH) in linking amino acid metabolism with the Krebs cycle, a key energy-producing pathway. This compound, which accumulates in certain metabolic disorders, can disrupt this crucial link by inhibiting GDH.
References
An In-depth Technical Guide to Inborn Errors of Metabolism Characterized by 2-Methylcitric Aciduria
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Inborn errors of metabolism (IEMs) that disrupt the catabolism of propionyl-CoA are a group of rare, yet severe, genetic disorders. A key biochemical hallmark of these conditions is the accumulation of 2-methylcitric acid (2-MCA), a metabolite formed from the condensation of propionyl-CoA and oxaloacetate. Elevated levels of 2-MCA in biological fluids are a critical diagnostic marker for several IEMs, including propionic acidemia (PA), methylmalonic acidemia (MMA), and holocarboxylase synthetase (HCS) deficiency. This technical guide provides a comprehensive overview of the core biochemical pathways, diagnostic methodologies, and clinical data associated with these disorders, with a focus on the central role of this compound.
Biochemical Pathways of Propionate Metabolism
The catabolism of several essential amino acids (isoleucine, valine, methionine, and threonine), odd-chain fatty acids, and cholesterol generates propionyl-CoA.[1] In healthy individuals, propionyl-CoA is converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, through a series of enzymatic reactions.
A defect in any of the enzymes in this pathway leads to the accumulation of propionyl-CoA. This excess propionyl-CoA is then available to condense with oxaloacetate, catalyzed by citrate synthase, to form 2-methylcitrate.[2][3] The accumulation of 2-methylcitrate and other toxic metabolites contributes to the clinical manifestations of these disorders.
dot
Figure 1: Propionate Metabolism and this compound Formation.
Inborn Errors of Metabolism Associated with 2-Methylcitric Aciduria
Propionic Acidemia (PA)
Propionic acidemia is an autosomal recessive disorder caused by a deficiency of propionyl-CoA carboxylase (PCC).[4] This enzyme catalyzes the conversion of propionyl-CoA to D-methylmalonyl-CoA. A deficiency in PCC leads to the accumulation of propionyl-CoA and its byproducts, including this compound.
Methylmalonic Acidemia (MMA)
Methylmalonic acidemia results from a deficiency of the enzyme methylmalonyl-CoA mutase or defects in the synthesis of its cofactor, adenosylcobalamin (a form of vitamin B12).[2] Methylmalonyl-CoA mutase is responsible for the conversion of L-methylmalonyl-CoA to succinyl-CoA. Its deficiency leads to the accumulation of methylmalonyl-CoA, which can be converted back to propionyl-CoA, resulting in elevated this compound.
Holocarboxylase Synthetase (HCS) Deficiency
Holocarboxylase synthetase is responsible for attaching biotin to several carboxylases, including propionyl-CoA carboxylase. A deficiency in HCS leads to multiple carboxylase deficiency, including a functional deficiency of PCC, resulting in a biochemical profile similar to propionic acidemia with elevated this compound.
Quantitative Data in 2-Methylcitric Acidurias
The following tables summarize key quantitative data for patients with propionic acidemia and methylmalonic acidemia.
Table 1: this compound Levels in Biological Fluids
| Analyte | Condition | Fluid | Concentration Range | Reference Range | Citation(s) |
| This compound | Propionic Acidemia | Urine | Significantly elevated | Not typically detected | [5] |
| This compound | Methylmalonic Acidemia | Urine | Elevated | Not typically detected | [6] |
| This compound | Propionic Acidemia | Plasma | Higher than in MMA | 60 - 228 nmol/L | [7] |
| This compound | Methylmalonic Acidemia | Plasma | Elevated | 60 - 228 nmol/L | [7] |
| This compound | Vitamin B12 Deficiency | Serum | 93 - 13,500 nmol/L | 60 - 228 nmol/L | [2][8] |
| This compound | Newborn Screening (DBS) | Blood Spot | 0.1 - 89.4 µmol/L (in screen positives) | 0.04 - 0.36 µmol/L | [9] |
Table 2: Residual Enzyme Activity in Deficient States
| Enzyme | Deficiency | Cell Type | Residual Activity (% of control) | Citation(s) |
| Propionyl-CoA Carboxylase | Propionic Acidemia | Fibroblasts | < 5% | [9] |
| Propionyl-CoA Carboxylase | Propionic Acidemia | Leukocytes | ~20% (in one reported case) | [10] |
| Methylmalonyl-CoA Mutase | Methylmalonic Acidemia (mut⁰) | Fibroblasts | < 0.1% | [11] |
| Methylmalonyl-CoA Mutase | Methylmalonic Acidemia (mut⁻) | Fibroblasts | 0.5 - 50% | [11] |
Table 3: Long-Term Clinical Outcomes
| Disorder | Outcome | Prevalence/Incidence | Citation(s) |
| Propionic Acidemia | Intellectual Disability (IQ < 70) | ~75% | [12][13] |
| Propionic Acidemia | Seizures | 41% | [14] |
| Propionic Acidemia | Cardiomyopathy | 26% (in one cohort) | [14] |
| Propionic Acidemia | Mortality (Early Onset) | 41% (in one cohort) | [15] |
| Methylmalonic Acidemia (cblA) | Intellectual Disability | 39% | [16][17] |
| Methylmalonic Acidemia (cblA) | Renal Failure | 30% | [16][17] |
| Methylmalonic Acidemia (B12-unresponsive) | Mortality (Early Onset) | 87% | [11] |
| Methylmalonic Acidemia (mut⁰) | Chronic Renal Disease | Higher incidence and earlier onset than mut⁻/cblA | [18] |
Experimental Protocols
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a cornerstone for the diagnosis of 2-methylcitric acidurias.
Methodology:
-
Sample Preparation:
-
An aliquot of urine, normalized to creatinine concentration (e.g., a volume containing 1 µmol of creatinine), is used.[17]
-
Internal standards (e.g., tropic acid, 2-ketocaproic acid) are added.[17]
-
Oximation of keto-acids is performed by adding hydroxylamine.[17]
-
The sample is acidified, and organic acids are extracted into an organic solvent such as ethyl acetate.[17]
-
The organic extract is evaporated to dryness.
-
-
Derivatization:
-
The dried residue is derivatized to form volatile trimethylsilyl (TMS) esters using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in pyridine.[17]
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., TG-5MS).
-
A temperature gradient is used to separate the organic acids. A typical program might be: initial temperature of 70°C, ramped to 155°C, then to 170°C, 177°C, and finally to 220°C.[18]
-
The eluting compounds are ionized (typically by electron impact) and analyzed by a mass spectrometer, which scans a mass range of approximately 50-550 amu.
-
Identification of this compound and other organic acids is based on their retention times and mass spectra compared to known standards and library data.
-
dot
Figure 2: GC-MS Workflow for Urinary Organic Acid Analysis.
Acylcarnitine Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is crucial for newborn screening and for monitoring treatment efficacy by measuring propionylcarnitine (C3).
Methodology:
-
Sample Preparation (from Dried Blood Spot or Plasma):
-
For plasma, an aliquot (e.g., 100 µL) is mixed with an internal standard solution containing deuterated acylcarnitines.[19]
-
Proteins are precipitated by adding a solvent like methanol.[19]
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant is then diluted with the initial mobile phase.[19]
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatograph.
-
Chromatographic separation is achieved using a reverse-phase column (e.g., C18) with a gradient elution of two mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile).[7]
-
The eluent is introduced into a tandem mass spectrometer.
-
Multiple reaction monitoring (MRM) is used for the detection and quantification of specific acylcarnitines based on their precursor and product ion transitions.
-
Enzyme Assays
a. Propionyl-CoA Carboxylase (PCC) Assay (Radiometric):
-
Principle: Measures the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into propionyl-CoA to form [¹⁴C]methylmalonyl-CoA.[20]
-
Procedure:
-
Cell lysates (from fibroblasts or leukocytes) are incubated with propionyl-CoA, ATP, Mg²⁺, and [¹⁴C]NaHCO₃ in a suitable buffer.
-
The reaction is stopped, and the unreacted [¹⁴C]NaHCO₃ is removed.
-
The radioactivity incorporated into the non-volatile product is measured by scintillation counting.
-
b. Methylmalonyl-CoA Mutase Assay (HPLC-based):
-
Principle: Measures the conversion of methylmalonyl-CoA to succinyl-CoA.[2]
-
Procedure:
-
Cell extracts are incubated with methylmalonyl-CoA and adenosylcobalamin.
-
The reaction is stopped, and the succinyl-CoA produced is separated from the substrate by reverse-phase high-performance liquid chromatography (HPLC).[2]
-
Succinyl-CoA is quantified by UV detection.
-
Molecular Genetic Testing
Next-Generation Sequencing (NGS) Panels:
Targeted NGS panels are increasingly used for the diagnosis of IEMs. These panels simultaneously sequence a set of genes known to be associated with specific metabolic disorders.
-
Procedure:
-
Genomic DNA is extracted from the patient's blood or other tissue.
-
The target genes (e.g., PCCA, PCCB, MUT, MMAA, MMAB, MCEE, HLCS) are enriched using capture probes.[16][21]
-
The enriched DNA is sequenced using an NGS platform.
-
Bioinformatic analysis is performed to identify pathogenic variants.
-
Potentially pathogenic variants are confirmed by Sanger sequencing.
-
dot
Figure 3: Diagnostic Workflow for 2-Methylcitric Acidurias.
Conclusion
The identification and quantification of this compound are fundamental to the diagnosis and management of a critical group of inborn errors of metabolism. An integrated approach that combines clinical evaluation, biochemical analysis of key metabolites like 2-MCA, enzyme activity measurements, and molecular genetic testing is essential for accurate diagnosis, prognosis, and the development of effective therapeutic strategies. This technical guide provides a foundational resource for professionals engaged in the research and development of novel diagnostics and treatments for these devastating disorders. The detailed methodologies and quantitative data presented herein are intended to support and accelerate these vital efforts.
References
- 1. discovery.gsa.ac.uk [discovery.gsa.ac.uk]
- 2. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Targeted Next Generation Sequencing in Patients with Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolated Methylmalonic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Human propionyl CoA carboxylase: some properties of the partially purified enzyme in fibroblasts from controls and patients with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inherited Methylmalonyl CoA Mutase Apoenzyme Deficiency in Human Fibroblasts: EVIDENCE FOR ALLELIC HETEROGENEITY, GENETIC COMPOUNDS, AND CODOMINANT EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional Characterization and Categorization of Missense Mutations that Cause Methylmalonyl‐CoA Mutase (MUT) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. metbio.net [metbio.net]
- 14. ovid.com [ovid.com]
- 15. Clinical outcome and long-term management of 17 patients with propionic acidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of a next-generation sequencing (NGS) panel in newborn screening efficiently identifies inborn disorders of neonates | springermedizin.de [springermedizin.de]
- 17. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. restek.com [restek.com]
- 20. Case Western Reserve University [case.edu]
- 21. Metaboseq Gene Sequencing Panel | Inborn Errors of Metabolism Diagnostic Testing Program [cincinnatichildrens.org]
The Pathophysiology of 2-Methylcitric Acid Accumulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Accumulation of 2-methylcitric acid (2-MCA) is a critical biomarker for certain inborn errors of metabolism, primarily propionic acidemia (PA) and methylmalonic acidemia (MMA), as well as vitamin B12 deficiency.[1] This guide delves into the core pathophysiology of 2-MCA accumulation, providing a comprehensive overview of its biochemical origins, cellular consequences, and the analytical methodologies used for its detection. By presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways, this document serves as a technical resource for researchers and professionals in the field of metabolic disorders and drug development.
Introduction
This compound is a tricarboxylic acid that is not a normal intermediate of the central metabolic pathways.[2] Its presence in significant concentrations in biological fluids is a pathognomonic indicator of underlying metabolic dysfunction, specifically within the catabolic pathway of certain amino acids and odd-chain fatty acids. This guide will explore the enzymatic deficiencies that lead to the accumulation of propionyl-CoA, the precursor to 2-MCA, and the subsequent biochemical and cellular ramifications of elevated 2-MCA levels.
Biochemical Basis of this compound Accumulation
The accumulation of 2-MCA stems from the disruption of the normal metabolic pathway of propionyl-CoA. In healthy individuals, propionyl-CoA is carboxylated to D-methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase. D-methylmalonyl-CoA is then racemized to L-methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA by methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme. Succinyl-CoA then enters the Krebs cycle.
In propionic acidemia, a deficiency in propionyl-CoA carboxylase leads to the buildup of propionyl-CoA.[1] Similarly, in methylmalonic acidemia, defects in methylmalonyl-CoA mutase or the metabolism of its cofactor, vitamin B12, result in the accumulation of both methylmalonyl-CoA and its precursor, propionyl-CoA.[1]
When propionyl-CoA concentrations are pathologically elevated, it can be utilized by citrate synthase, an enzyme of the Krebs cycle. Citrate synthase normally catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate. However, it can also catalyze the condensation of propionyl-CoA and oxaloacetate to form this compound.[3][4]
The this compound Cycle
While primarily a marker of disease in humans, a metabolic pathway known as the this compound cycle exists in some microorganisms for the metabolism of propionate. This cycle is generally not active in mammals.
Quantitative Data on this compound Accumulation
The concentration of 2-MCA in biological fluids is a key diagnostic marker. The following tables summarize the quantitative data on 2-MCA levels in various conditions.
Table 1: this compound Levels in Dried Blood Spots (DBS)
| Condition | This compound Concentration (µmol/L) | Reference |
| Healthy Controls | 0.04 - 0.36 | [5] |
| Healthy Controls (2.5th–97.5th percentile) | 0.02 - 0.27 | [6] |
| Propionic Acidemia (PA) | Elevated, often significantly higher than in MMA | [7] |
| Methylmalonic Aciduria (MMA) | 0.1 - 89.4 (in screen positive samples) | [5] |
| Cobalamin A (cblA) Defect | Elevated | [5] |
| Cobalamin C (cblC) Defect | Elevated | [5] |
Table 2: this compound Levels in Serum/Plasma
| Condition | This compound Concentration (nmol/L) | Reference |
| Normal Blood Donors | 60 - 228 | [3] |
| Vitamin B12 Deficiency | 93 - 13,500 | [1][3] |
Table 3: this compound Levels in Cerebrospinal Fluid (CSF)
| Condition | This compound Concentration (nmol/L) | Reference |
| Normal Subjects | 323 - 1,070 | [3] |
| Vitamin B12 Deficiency | 1,370 - 16,300 | [3] |
Pathophysiological Consequences of this compound Accumulation
Elevated levels of 2-MCA are not merely a biomarker but are believed to contribute to the pathophysiology of PA and MMA through various mechanisms.
Inhibition of Krebs Cycle Enzymes
In vitro studies have demonstrated that 2-MCA can inhibit several key enzymes of the Krebs cycle, thereby disrupting cellular energy metabolism.[8]
Table 4: Inhibition of Krebs Cycle and Related Enzymes by this compound
| Enzyme | Inhibition Type | Ki (mM) | Reference |
| Citrate Synthase | Competitive | 1.5 - 7.6 | [8] |
| Aconitase | Non-competitive | 1.5 - 7.6 | [8] |
| NAD+-linked Isocitrate Dehydrogenase | Competitive | 1.5 - 7.6 | [8] |
| NADP+-linked Isocitrate Dehydrogenase | Competitive | 1.5 - 7.6 | [8] |
| Phosphofructokinase | - | 1 (50% inhibition) | [8] |
Additionally, 2-MCA can competitively inhibit the mitochondrial tricarboxylate carrier, which is responsible for transporting citrate out of the mitochondria.[8]
Neurotoxicity
The accumulation of 2-MCA is associated with neurological damage in patients with PA and MMA.[2] Studies using organotypic brain cell cultures have shown that 2-MCA can induce:
-
Ammonium accumulation: 2-MCA exposure leads to a significant increase in ammonium levels in the culture medium, which is a known neurotoxin.[2]
-
Apoptosis: 2-MCA can trigger programmed cell death in neuronal and glial cells.[2]
-
Morphological changes: Exposure to 2-MCA can cause alterations in the structure of neurons and glial cells, even at low concentrations.[2]
The neurotoxic effects of 2-MCA appear to be more pronounced than those of methylmalonic acid itself.[2]
Experimental Protocols
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of 2-MCA in biological samples.[1]
Sample Preparation (Dried Blood Spots)
-
A 3.2-mm disc is punched from the dried blood spot (DBS) card.
-
The disc is placed in a well of a 96-well plate.
-
An extraction solution containing an internal standard (e.g., deuterated 2-MCA) is added.
-
The plate is agitated to facilitate extraction.
-
The supernatant is transferred to a new plate for analysis. Some methods may involve a derivatization step to improve chromatographic separation and detection sensitivity.[9][10][11]
Chromatographic Conditions
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is commonly employed.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.
Mass Spectrometric Conditions
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally used.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both 2-MCA and its internal standard.
Visualizing the Pathophysiology
Biochemical Pathway of this compound Formation
Caption: Biochemical pathway leading to this compound accumulation.
Experimental Workflow for 2-MCA Quantification
Caption: General experimental workflow for this compound quantification.
Signaling Pathway of 2-MCA Induced Neurotoxicity
Caption: Proposed signaling pathway of this compound-induced neurotoxicity.
Conclusion
The accumulation of this compound is a central feature in the pathophysiology of propionic and methylmalonic acidemias. Its role extends beyond that of a simple biomarker, as it actively participates in the cellular pathology by disrupting fundamental metabolic processes, particularly mitochondrial function and cellular energy homeostasis. A thorough understanding of the mechanisms underlying 2-MCA accumulation and its downstream effects is crucial for the development of novel therapeutic strategies aimed at mitigating the severe clinical consequences of these devastating metabolic disorders. This guide provides a foundational resource for professionals dedicated to advancing research and drug development in this critical area of medicine.
References
- 1. This compound, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Brain damage in methylmalonic aciduria: 2-methylcitrate induces cerebral ammonium accumulation and apoptosis in 3D organotypic brain cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevation of this compound I and II levels in serum, urine, and cerebrospinal fluid of patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantification of this compound in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The utility of methylmalonic acid, methylcitrate acid, and homocysteine in dried blood spots for therapeutic monitoring of three inherited metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of 2-methylcitrate on citrate metabolism: implications for the management of patients with propionic acidemia and methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Toxicity of 2-Methylcitric Acid: A Technical Guide for Researchers
An In-depth Examination of the Mechanisms and Consequences of 2-Methylcitric Acid-Induced Cellular Dysfunction
Introduction
This compound (2-MCA) is a tricarboxylic acid that serves as a crucial biomarker for certain inborn errors of metabolism, particularly propionic acidemia and methylmalonic acidemia.[1] In these conditions, enzymatic defects lead to the accumulation of propionyl-CoA, which is then condensed with oxaloacetate by citrate synthase to form 2-MCA.[1] While initially considered just a diagnostic marker, a growing body of evidence indicates that 2-MCA is not a benign metabolite but rather an active cytotoxic agent, contributing significantly to the pathophysiology of these disorders, especially the associated neurological damage.[2][3] This technical guide provides a comprehensive overview of the cellular toxicity of this compound, detailing its mechanisms of action, summarizing quantitative toxicological data, and outlining key experimental protocols for its study.
Mechanisms of this compound Cellular Toxicity
The cytotoxic effects of this compound are multifactorial, primarily revolving around the disruption of cellular energy metabolism and the induction of programmed cell death. The principal mechanisms identified to date include mitochondrial dysfunction and induction of apoptosis.
Mitochondrial Dysfunction
2-MCA directly targets mitochondria, the powerhouses of the cell, leading to a cascade of detrimental effects. A key target is the citric acid cycle (TCA cycle), a fundamental process for cellular respiration. 2-MCA has been shown to competitively inhibit several key enzymes of the TCA cycle, including citrate synthase, aconitase, and NAD+- and NADP+-linked isocitrate dehydrogenase. This inhibition disrupts the normal flow of metabolites through the cycle, impairing the cell's ability to generate reducing equivalents (NADH and FADH2) necessary for ATP production.
Furthermore, 2-MCA impairs mitochondrial glutamate metabolism by competitively inhibiting glutamate dehydrogenase (GDH).[4] This not only affects the replenishment of TCA cycle intermediates but also disrupts neurotransmitter homeostasis in the brain. The accumulation of 2-MCA within the mitochondrial matrix can also lead to the induction of the mitochondrial permeability transition (MPT), a catastrophic event characterized by the opening of a non-selective pore in the inner mitochondrial membrane. This leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and ultimately, cell death.[5]
Induction of Apoptosis
A significant consequence of 2-MCA-induced cellular stress is the activation of the intrinsic pathway of apoptosis. This programmed cell death cascade is initiated by mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.[6] Once in the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome and subsequent activation of the initiator caspase-9.[7] Activated caspase-9 then proteolytically activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates.[8] Studies have demonstrated that exposure of neuronal cells to 2-MCA leads to a significant increase in the activation of caspase-3, confirming the induction of this apoptotic pathway.[1][2]
Quantitative Data on this compound Toxicity
The following tables summarize the available quantitative data on the cytotoxic effects of this compound.
| Parameter | Value | Cell/System | Reference |
| Enzyme Inhibition | |||
| Citrate Synthase (Ki) | 1.5 - 7.6 mM | In vitro | |
| Aconitase (Ki) | 1.5 - 7.6 mM | In vitro | |
| NAD+/NADP+-Isocitrate Dehydrogenase (Ki) | 1.5 - 7.6 mM | In vitro | |
| Phosphofructokinase (50% inhibition) | 1 mM | In vitro | |
| Glutamate Dehydrogenase | Competitive Inhibition | Purified Enzyme | [4] |
| Cellular Effects | |||
| Morphological Changes (Neuronal & Glial Cells) | ≥ 0.01 mM | 3D Organotypic Rat Brain Cell Cultures | [1][2] |
| Increased Apoptosis (Caspase-3 Activation) | ≥ 0.1 mM | 3D Organotypic Rat Brain Cell Cultures | [1][2] |
| Increased Ammonium Accumulation | ≥ 0.1 mM | 3D Organotypic Rat Brain Cell Cultures | [1][2] |
| Transporter Kinetics | |||
| Mitochondrial Citrate Transporter (Apparent Km) | 3.3 mM | In vitro | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular toxicity of this compound.
Cell Viability Assessment using MTT Assay
This protocol is a standard colorimetric assay to assess cell viability based on the metabolic activity of cells.
Materials:
-
Cells of interest (e.g., neuroblastoma cell line)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (2-MCA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 2-MCA in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of 2-MCA. Include a vehicle control (medium without 2-MCA).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[10]
-
After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Assessment of Apoptosis by Western Blotting for Cleaved Caspase-3
This protocol allows for the detection of the active form of caspase-3, a key executioner of apoptosis.
Materials:
-
Cells treated with 2-MCA and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
After treatment with 2-MCA, harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes a method to assess changes in the mitochondrial membrane potential, a key indicator of mitochondrial health.
Materials:
-
Cells treated with 2-MCA and control cells
-
Fluorescent dye sensitive to ΔΨm (e.g., JC-1, TMRM, or TMRE)
-
Flow cytometer or fluorescence microscope
-
Cell culture medium
-
PBS
Procedure:
-
Culture and treat cells with 2-MCA as desired.
-
At the end of the treatment period, incubate the cells with the ΔΨm-sensitive dye according to the manufacturer's instructions. For example, for JC-1, a typical concentration is 2-10 µg/mL for 15-30 minutes at 37°C.
-
After incubation, wash the cells with PBS to remove excess dye.
-
Analyze the cells immediately by flow cytometry or fluorescence microscopy.
-
Flow Cytometry: For JC-1, healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers). Quantify the percentage of cells in each population.
-
Fluorescence Microscopy: Visualize the change in fluorescence from red to green in cells treated with 2-MCA compared to control cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Signaling pathway of 2-MCA-induced cellular toxicity.
Figure 2: Experimental workflow for assessing cell viability.
Figure 3: Workflow for detecting apoptosis via Western Blot.
Conclusion
This compound is a key pathogenic molecule in propionic and methylmalonic acidemias, exerting its toxicity primarily through the disruption of mitochondrial function and the induction of apoptosis. Its inhibitory effects on the citric acid cycle and glutamate metabolism, coupled with its ability to trigger the mitochondrial permeability transition, culminate in a significant bioenergetic crisis within the cell. The subsequent release of cytochrome c and activation of the caspase cascade commit the cell to a programmed death. A thorough understanding of these mechanisms is crucial for the development of therapeutic strategies aimed at mitigating the cellular damage caused by 2-MCA accumulation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate the cellular toxicity of this compound and to explore potential therapeutic interventions.
References
- 1. Brain damage in methylmalonic aciduria: 2-methylcitrate induces cerebral ammonium accumulation and apoptosis in 3D organotypic brain cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain damage in methylmalonic aciduria: 2-methylcitrate induces cerebral ammonium accumulation and apoptosis in 3D organotypic brain cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins in human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 2-methylcitrate on citrate metabolism: implications for the management of patients with propionic acidemia and methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
2-Methylcitric Acid: A Key Biomarker in Cobalamin (B12) Deficiency
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of 2-Methylcitric acid (2-MCA) and its critical role as a biomarker for cobalamin (Vitamin B12) deficiency. It is designed for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the underlying biochemistry, analytical methodologies, and clinical significance of 2-MCA.
Introduction
Cobalamin (Vitamin B12) is an essential water-soluble vitamin that serves as a cofactor for two crucial enzymatic reactions in human metabolism: the conversion of L-methylmalonyl-CoA to succinyl-CoA by methylmalonyl-CoA mutase, and the synthesis of methionine from homocysteine by methionine synthase.[1][2][3] A deficiency in cobalamin disrupts these pathways, leading to a range of hematological and neurological complications.[1][4] The accumulation of specific metabolites upstream of the deficient enzymatic steps serves as a reliable indicator of B12 status. Among these, this compound has emerged as a significant and specific biomarker for diagnosing and monitoring cobalamin deficiency.[5][6]
Biochemical Pathway of this compound Formation
Under normal physiological conditions, propionyl-CoA, derived from the catabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, threonine, and methionine), is converted to succinyl-CoA and enters the tricarboxylic acid (TCA) cycle.[7][8] This conversion is a two-step process involving propionyl-CoA carboxylase and the adenosylcobalamin-dependent enzyme, methylmalonyl-CoA mutase.[9][10]
In a state of cobalamin deficiency, the activity of methylmalonyl-CoA mutase is impaired, leading to the accumulation of its substrate, L-methylmalonyl-CoA, and consequently, an increase in intracellular levels of propionyl-CoA.[5] This accumulation shunts propionyl-CoA into an alternative metabolic route. The mitochondrial enzyme citrate synthase, which normally catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, can also utilize propionyl-CoA as a substrate, albeit with a much lower efficiency.[5][11] This reaction results in the formation of this compound.[5][11][12] The elevation of 2-MCA in biological fluids is, therefore, a direct consequence of the metabolic block in the B12-dependent pathway.
Quantitative Data of this compound Levels
The concentration of this compound in various biological matrices is a sensitive indicator of cobalamin status. The following tables summarize the quantitative data from studies on 2-MCA levels in normal individuals and those with cobalamin deficiency.
Table 1: this compound Concentrations in Serum and Cerebrospinal Fluid (CSF)
| Analyte | Matrix | Condition | Number of Subjects | Concentration Range (nmol/L) | Reference |
| This compound | Serum | Normal | 50 | 60 - 228 | [5] |
| This compound | Serum | Cobalamin Deficiency | 50 | 93 - 13,500 | [5] |
| This compound I & II | CSF | Normal | 19 | 323 - 1,070 | [5] |
| This compound I & II | CSF | Cobalamin Deficiency | 5 | 1,370 - 16,300 | [5] |
Table 2: this compound Concentrations in Dried Blood Spots (DBS) for Newborn Screening
| Analyte | Condition | Number of Samples | Concentration Range (µmol/L) | Reference |
| This compound | Normal Neonates | 200 | 99th percentile: 0.5 | [13] |
| This compound | Normal Neonates | - | Reference Range: 0.04 - 0.36 | [14] |
| This compound | Propionic/Methylmalonic Acidemias | 103 | 0.1 - 89.4 | [14] |
| This compound | Normal Children | - | Reference Range: 0.02 - 0.27 | [15] |
| This compound | Cutoff Value | - | 0.70 | [16] |
Experimental Protocols for this compound Quantification
The gold standard for the accurate quantification of this compound in biological samples is mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS).[5][6] These methods offer high sensitivity and specificity.
Key Methodological Steps:
-
Sample Collection and Preparation:
-
Serum/Plasma/CSF: Collection using standard phlebotomy or lumbar puncture techniques. Proteins are typically precipitated using an organic solvent like acetonitrile.
-
Dried Blood Spots (DBS): A small punch (e.g., 4.8 mm) is taken from the DBS card.[13]
-
-
Extraction:
-
The analytes are extracted from the sample matrix. For DBS, an extraction solution such as acetonitrile:water:formic acid containing dithiothreitol and isotopically labeled internal standards is used.[13]
-
-
Derivatization (Often required for GC-MS and sometimes for LC-MS/MS):
-
To improve volatility and chromatographic properties, 2-MCA is often derivatized. A common method involves esterification, for example, by treating the dried extract with 3 N HCl in n-butanol to form butylesters.[13] For LC-MS/MS, derivatization can also be employed to enhance ionization efficiency.[17][18]
-
-
Chromatographic Separation:
-
GC-MS: A capillary column is used to separate 2-MCA from other organic acids.
-
LC-MS/MS: Reversed-phase chromatography is typically employed for separation.
-
-
Mass Spectrometric Detection:
-
The eluting analyte is ionized (e.g., by electron impact for GC-MS or electrospray ionization for LC-MS/MS) and detected by the mass spectrometer.
-
Quantification is performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity, comparing the signal of the native analyte to that of a co-eluting, stable isotope-labeled internal standard (e.g., d3-MCA).[13]
-
Clinical and Research Significance
The measurement of this compound is a valuable tool in several clinical and research settings:
-
Diagnosis of Cobalamin Deficiency: Elevated 2-MCA is a specific marker for functional B12 deficiency, often appearing before the classic hematological signs.[6]
-
Newborn Screening: 2-MCA is used as a second-tier marker in newborn screening programs to improve the specificity of detecting inborn errors of propionate metabolism, such as propionic acidemia and methylmalonic acidemia, and to reduce false-positive rates.[14][17][19]
-
Monitoring Treatment Efficacy: Serial measurements of 2-MCA can be used to monitor the biochemical response to vitamin B12 supplementation therapy.
-
Drug Development: In the development of drugs that may interfere with B12 metabolism or absorption, monitoring 2-MCA levels can serve as a safety biomarker.
Conclusion
This compound is a pivotal metabolite in the diagnosis and understanding of cobalamin deficiency. Its formation is a direct consequence of the metabolic dysregulation caused by impaired B12-dependent enzyme function. The robust analytical methods available for its quantification, combined with its high specificity, establish 2-MCA as an indispensable biomarker for researchers, clinicians, and drug development professionals working in the field of metabolic disorders and nutritional science.
References
- 1. Metabolic abnormalities in cobalamin (vitamin B12) and folate deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pathobiochemistry of Vitamin B12 Deficiency: Improving Our Understanding by Exploring Novel Mechanisms with a Focus on Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disorders of Intracellular Cobalamin Metabolism - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Elevation of this compound I and II levels in serum, urine, and cerebrospinal fluid of patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. researchgate.net [researchgate.net]
- 8. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. usbio.net [usbio.net]
- 13. Determination of total homocysteine, methylmalonic acid, and this compound in dried blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of this compound in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The utility of methylmalonic acid, methylcitrate acid, and homocysteine in dried blood spots for therapeutic monitoring of three inherited metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Methodological & Application
LC-MS/MS method for 2-Methylcitric acid quantification in plasma.
An LC-MS/MS method for the quantification of 2-Methylcitric acid in plasma is a critical tool for researchers and clinicians involved in the study and diagnosis of inherited metabolic disorders. This compound is a key biomarker for propionic acidemia and methylmalonic aciduria, and its accurate measurement is essential for early diagnosis and monitoring of therapeutic interventions.[1][2] This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of this compound in human plasma, suitable for clinical research and drug development applications.
Principle
This method involves the isolation of this compound from human plasma via protein precipitation using a chilled organic solvent. A stable isotope-labeled internal standard (this compound-d3) is added prior to sample processing to ensure accurate quantification by correcting for matrix effects and variations during sample preparation. The prepared samples are then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from standards of known concentrations.
Materials and Reagents
| Material/Reagent | Supplier |
| This compound (MCA) | Sigma-Aldrich |
| This compound-d3 (MCA-d3) | Toronto Research Chemicals |
| Methanol (LC-MS Grade) | Fisher Scientific |
| Acetonitrile (LC-MS Grade) | Fisher Scientific |
| Formic Acid (Optima™ LC/MS Grade) | Fisher Scientific |
| Ultrapure Water (18.2 MΩ·cm) | Milli-Q® System |
| Human Plasma (K2EDTA) | BioIVT |
| Microcentrifuge Tubes (1.5 mL) | Eppendorf |
| Analytical Balance | Mettler Toledo |
| Calibrated Pipettes | Gilson |
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound (MCA) in ultrapure water.
-
Prepare a 1 mg/mL stock solution of this compound-d3 (MCA-d3) internal standard (IS) in ultrapure water.
-
Store stock solutions at -80°C.[3]
-
-
Working Solutions:
-
MCA Working Solution: Serially dilute the MCA primary stock solution with ultrapure water to create a series of working solutions for calibration standards and quality controls.
-
IS Working Solution: Dilute the MCA-d3 primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 10 µg/mL.
-
-
Calibration Standards (CS) and Quality Controls (QC):
-
Prepare CS and QC samples by spiking the appropriate MCA working solutions into blank human plasma (typically 5% of the total volume).
-
A suggested range for calibration standards is 0.5 to 50 µM.[3]
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 8, and 20 µM).[3]
-
Plasma Sample Preparation
The following protocol outlines a protein precipitation procedure, a common and effective method for cleaning up plasma samples for LC-MS analysis.[4]
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Add 50 µL of plasma (CS, QC, or unknown sample) to the appropriately labeled tube.
-
Add 10 µL of the 10 µg/mL IS working solution (MCA-d3) to every tube except for blank matrix samples.
-
Vortex mix each tube for 5-10 seconds.
-
Add 200 µL of chilled acetonitrile to each tube to precipitate plasma proteins.[4]
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.
-
The samples are now ready for LC-MS/MS analysis.
References
- 1. Quantification of this compound in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and this compound Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. longdom.org [longdom.org]
Application Note: Quantification of 2-Methylcitric Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive protocol for the analysis of 2-Methylcitric acid using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key biomarker for certain inborn errors of metabolism, including propionic and methylmalonic acidemias. The methodology described herein involves a two-step derivatization process to ensure the volatility and thermal stability of the analyte for GC-MS analysis. This protocol is intended for researchers, scientists, and professionals in drug development and clinical diagnostics.
Introduction
This compound is a tricarboxylic acid that accumulates in individuals with specific metabolic disorders. Its accurate quantification in biological fluids such as urine and plasma is crucial for the diagnosis and monitoring of these conditions. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common analytical technique for this purpose, GC-MS offers a robust and reliable alternative, particularly for comprehensive organic acid profiling. This protocol outlines a detailed procedure for the extraction, derivatization, and subsequent quantification of this compound by GC-MS.
Experimental Protocol
This protocol is adapted from established methods for the analysis of organic acids in biological samples.[1][2][3][4]
1. Sample Preparation (Urine)
1.1. Thaw frozen urine samples to room temperature. 1.2. Centrifuge the samples at 10,000 x g for 5 minutes to remove any particulate matter. 1.3. Transfer a specific volume of the supernatant, normalized to the creatinine concentration, to a clean glass tube. A typical approach is to use a volume of urine that contains 1 µmole of creatinine.[4] 1.4. Add an appropriate internal standard, such as a stable isotope-labeled this compound or another non-endogenous organic acid, to each sample.
2. Derivatization
A two-step derivatization process involving oximation followed by silylation is recommended to obtain stable and volatile derivatives.[4][5]
2.1. Oximation
2.1.1. To the urine extract, add a solution of hydroxylamine in pyridine. 2.1.2. Incubate the mixture at 60°C for 30 minutes to convert keto-acids to their oxime derivatives.[4]
2.2. Silylation
2.2.1. After cooling the sample, add a silylating reagent. A common and effective reagent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS).[3][6] 2.2.2. Incubate the mixture at 70°C for 1 hour to form the trimethylsilyl (TMS) esters of the organic acids.[1] 2.2.3. After cooling, the derivatized sample is ready for GC-MS analysis.
3. GC-MS Analysis
The following are typical GC-MS parameters that can be adapted for the analysis of derivatized this compound.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[1] |
| Injection Mode | Splitless |
| Injector Temperature | 270 °C |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | Initial temperature of 70°C for 2 minutes, ramp to 200°C at 3°C/min, then ramp to 320°C at 20°C/min and hold for 10 minutes.[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 220 °C |
| Transfer Line Temperature | 280 °C |
| Mass Scan Range | m/z 50-650 |
Data Presentation
| Analyte | Derivative | Predicted Quantifier Ion (m/z) | Predicted Qualifier Ions (m/z) |
| This compound | Trimethylsilyl (TMS) | 247 | 147, 219, 335 |
Note: Retention time is highly dependent on the specific GC column and oven program and should be determined experimentally using a pure standard.
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Signaling Pathway Diagram
Caption: Simplified pathway showing this compound formation.
References
- 1. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. gcms.cz [gcms.cz]
Application Notes: Derivatization of 2-Methylcitric Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylcitric acid (2-MCA) is a pivotal biomarker for monitoring certain inherited metabolic disorders, such as propionic acidemia and methylmalonic aciduria. The accurate and sensitive quantification of 2-MCA in biological matrices is therefore essential for clinical diagnosis and therapeutic monitoring. Gas chromatography-mass spectrometry (GC-MS) offers a robust platform for this analysis. However, due to the polar and non-volatile nature of 2-MCA, chemical derivatization is a mandatory step to enhance its volatility and thermal stability, making it amenable to GC-MS analysis.
These application notes provide a detailed overview and protocols for two prevalent derivatization techniques for this compound: silylation, which forms trimethylsilyl (TMS) esters, and esterification, which yields methyl esters. The selection of an appropriate derivatization strategy is critical as it directly influences the analytical performance, including sensitivity, precision, and accuracy.
Comparison of Derivatization Methodologies
Silylation and esterification are both highly effective for the derivatization of this compound. The choice between these methods will depend on the specific requirements of the assay, the nature of the sample matrix, and the available laboratory resources.
| Feature | Silylation (TMS Derivatization) | Esterification (Methyl Ester Formation) |
| Primary Reagents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Boron trifluoride in methanol (BF3-MeOH), Methanolic HCl |
| Reaction Conditions | Typically a one or two-step process (the latter includes methoximation) performed under anhydrous conditions. | Generally a one-step reaction, often requiring heating. |
| Reaction Byproducts | Byproducts are typically volatile and often do not interfere with the chromatography. | Water is a common byproduct, which may need to be removed to drive the reaction to completion. |
| Derivative Stability | TMS derivatives can be susceptible to hydrolysis and require a moisture-free environment. | Methyl esters are generally more stable and less prone to degradation. |
| Chromatographic Performance | Yields derivatives with excellent chromatographic peak shape and resolution. | Produces derivatives with good chromatographic characteristics. |
| Mass Spectrometry | Generates characteristic and well-defined fragmentation patterns aiding in identification. | Provides clear molecular ions and predictable fragmentation pathways. |
| Table 1: A comparative summary of silylation and esterification for the derivatization of this compound. |
Quantitative Performance Data
The following table presents a summary of typical quantitative data achievable with GC-MS analysis of derivatized organic acids, offering an expected performance benchmark for this compound analysis.
| Analytical Parameter | Silylation (TMS) | Esterification (Methyl Esters) |
| Limit of Detection (LOD) | 0.05 - 0.5 µM | 0.2 - 2 µM |
| Limit of Quantification (LOQ) | 0.2 - 2 µM | 1 - 10 µM |
| Linear Dynamic Range | 0.2 - 600 µM | 1 - 1500 µM |
| Analytical Recovery | > 92% | > 88% |
| Precision (RSD) | < 8% | < 12% |
| Table 2: Representative quantitative performance metrics for the GC-MS analysis of derivatized organic acids. Note: These values are illustrative and can vary based on the specific analyte, sample matrix, and instrumentation. |
Experimental Protocols
Protocol 1: Trimethylsilyl (TMS) Ester Derivatization of this compound
This protocol outlines a two-step derivatization procedure that includes an initial methoximation step, which is particularly important for analytes containing ketone functionalities to prevent tautomerization and the formation of multiple derivative peaks.
Materials:
-
Dried this compound standard or sample extract
-
Anhydrous Pyridine
-
Methoxyamine hydrochloride (MOX)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound)
-
GC-MS vials with low-volume inserts
-
Thermostatic heating block or oven
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Accurately transfer the sample or standard to a GC-MS vial.
-
Add a precise volume of the internal standard solution.
-
Evaporate the contents to absolute dryness using a gentle stream of inert gas (e.g., nitrogen).
-
-
Methoximation Step:
-
Freshly prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Add 40 µL of the MOX solution to the dried residue.
-
Securely cap the vial and vortex thoroughly for 1 minute.
-
Incubate the mixture at 60°C for 45 minutes in a heating block.
-
Allow the vial to cool to ambient temperature.
-
-
Silylation Step:
-
Introduce 70 µL of BSTFA containing 1% TMCS to the vial.
-
Recap the vial securely and vortex for 1 minute.
-
Incubate at 70°C for an additional 60 minutes.
-
After incubation, cool the vial to room temperature.
-
-
Analysis:
-
The derivatized sample is now prepared for injection into the GC-MS system.
-
Protocol 2: Methyl Ester Derivatization of this compound
This protocol employs a boron trifluoride-methanol solution to efficiently convert the carboxylic acid moieties of 2-MCA into their corresponding methyl esters.
Materials:
-
Dried this compound standard or sample extract
-
14% (w/v) Boron trifluoride in methanol (BF3-MeOH)
-
High-purity Hexane
-
Saturated aqueous solution of Sodium Chloride
-
A suitable internal standard (e.g., a structurally similar but non-endogenous dicarboxylic acid)
-
GC-MS vials with low-volume inserts
-
Thermostatic heating block or oven
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Place the dried sample or standard into a GC-MS vial.
-
Add a known quantity of the selected internal standard.
-
Ensure the sample is completely dry by evaporating any residual solvent under a stream of nitrogen.
-
-
Esterification Reaction:
-
Add 250 µL of 14% BF3-methanol reagent to the dried sample.
-
Tightly seal the vial and vortex for 1 minute to ensure complete dissolution.
-
Heat the vial at 80°C for 60 minutes.
-
Let the vial cool down to room temperature.
-
-
Liquid-Liquid Extraction:
-
To the cooled reaction mixture, add 250 µL of hexane followed by 250 µL of saturated sodium chloride solution.
-
Vortex the vial vigorously for 3 minutes to facilitate the extraction of the methyl esters into the organic phase.
-
Centrifuge the vial at 2,500 x g for 5 minutes to achieve clear phase separation.
-
-
Analysis:
-
Carefully aspirate the upper hexane layer and transfer it to a new GC vial insert.
-
The sample is now ready for GC-MS analysis.
-
Visualizations
Application Note & Protocol: Chiral Separation of 2-Methylcitric Acid Isomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylcitric acid is a chiral molecule containing two stereocenters, resulting in four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The stereoisomeric configuration of this compound is of significant interest in clinical diagnostics, particularly as a biomarker for certain inherited metabolic disorders like propionic acidemia and methylmalonic aciduria.[1][2][3] The accurate separation and quantification of these individual isomers are crucial for understanding their distinct biological roles and for the development of stereoselective drugs. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers and diastereomers.[4][5][6][7]
This application note provides a detailed protocol for a proposed HPLC method for the chiral separation of this compound isomers. The methodology is based on established principles of chiral chromatography for acidic compounds.
Experimental Protocol
This protocol outlines a starting point for the development of a robust chiral HPLC method for this compound isomers. Optimization of mobile phase composition, flow rate, and temperature may be required to achieve baseline separation depending on the specific HPLC system and column used.
Sample Preparation
Standard Solution:
-
Prepare a stock solution of a this compound isomer mixture at a concentration of 1 mg/mL in the mobile phase.
-
Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
Biological Sample (e.g., Urine): For the analysis of this compound in biological matrices, a sample clean-up and concentration step is recommended.[8]
-
To 1 mL of urine, add an internal standard (e.g., a deuterated analog of this compound).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm PTFE syringe filter before injection.
HPLC System and Conditions
A standard HPLC system equipped with a UV detector or a Mass Spectrometer is suitable for this analysis. The use of a chiral stationary phase is essential for the separation of the stereoisomers.[9]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | CHIRALPAK® QD-AX (quinidine-based anion-exchanger) or similar polysaccharide-based CSP (e.g., Chiralcel® OD-H) |
| Mobile Phase | A: Acetonitrile, B: Methanol, C: Acetic Acid, D: Triethylamine. Start with a ratio of 50:50:0.1:0.1 (A:B:C:D, v/v/v/v). Adjust as needed for optimal resolution.[10] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25°C (can be varied to optimize separation) |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or Mass Spectrometry (for higher sensitivity and specificity)[11] |
Analysis Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard or sample solution.
-
Run the analysis for a sufficient time to allow for the elution of all four isomers.
-
Identify the peaks based on the injection of individual standards, if available, or by their relative elution order.
-
Quantify the isomers using the peak area from the chromatogram.
Data Presentation
The following table summarizes the hypothetical retention times and resolution for the separation of the four stereoisomers of this compound based on the proposed method. The actual elution order and retention times will depend on the specific chiral stationary phase and chromatographic conditions used.
| Isomer | Hypothetical Retention Time (min) | Resolution (Rs) |
| (2R,3R)-2-methylcitric acid | 8.5 | - |
| (2S,3S)-2-methylcitric acid | 9.8 | > 1.5 |
| (2R,3S)-2-methylcitric acid | 11.2 | > 1.5 |
| (2S,3R)-2-methylcitric acid | 12.5 | > 1.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the chiral HPLC separation of this compound isomers.
Discussion
The proposed HPLC method provides a robust starting point for the chiral separation of this compound isomers. The selection of a quinidine-based anion-exchange CSP is based on its proven effectiveness for the separation of acidic chiral compounds.[10] Polysaccharide-based CSPs also offer a viable alternative and are widely used for a broad range of chiral separations.[12] The mobile phase composition, particularly the type and concentration of the acidic and basic additives, will be critical in modulating the retention and selectivity of the separation. Fine-tuning of the mobile phase constituents is recommended to achieve optimal resolution between all four stereoisomers. Detection at a low UV wavelength (210 nm) is suitable for detecting the carboxyl group of this compound. For enhanced sensitivity and selectivity, especially when analyzing complex biological samples, coupling the HPLC system to a mass spectrometer is highly recommended.[13][14] This method, once optimized and validated, can be a valuable tool for researchers and professionals in the fields of clinical diagnostics and drug development.
References
- 1. Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of this compound in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope dilution analysis of methylcitric acid in amniotic fluid for the prenatal diagnosis of propionic and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. researchgate.net [researchgate.net]
- 8. ijstr.org [ijstr.org]
- 9. benchchem.com [benchchem.com]
- 10. chiraltech.com [chiraltech.com]
- 11. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Analysis of 2-Methylcitric Acid in Dried Blood Spots (DBS) for Research in Inborn Errors of Metabolism
Introduction
2-Methylcitric acid (MCA) is a key biomarker for monitoring certain inborn errors of metabolism, particularly propionic acidemia (PA) and methylmalonic acidemia (MMA).[1] Its accumulation in physiological fluids is a hallmark of disrupted propionyl-CoA metabolism.[1] Analysis of MCA in dried blood spots (DBS) offers a minimally invasive and efficient method for high-throughput screening and therapeutic monitoring of these disorders.[2] This application note provides a detailed protocol for the quantitative analysis of this compound in DBS using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biochemical Significance
Propionic acidemia and methylmalonic acidemia are organic acidurias characterized by the deficiency of propionyl-CoA carboxylase and methylmalonyl-CoA mutase, respectively. These enzymatic defects lead to the accumulation of propionyl-CoA, which is then alternatively metabolized to form this compound through condensation with oxaloacetate by citrate synthase.[1] Therefore, quantifying MCA levels in DBS serves as a reliable indicator of metabolic decompensation and treatment efficacy in affected individuals. The analysis of MCA is often employed as a second-tier test to improve the specificity of newborn screening for these conditions, reducing the rate of false positives from primary markers like propionylcarnitine (C3).[3][4][5][6][7]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the extraction and quantification of this compound from dried blood spots.
Materials and Reagents
-
This compound standard
-
Internal Standard (IS): this compound-d3 (MCA-d3)
-
Derivatization Agent: 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Perfluorooctanoic acid (PFOA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Dried blood spot collection cards (e.g., Whatman 903™)
-
Standard laboratory equipment (pipettes, centrifuges, vortex mixer)
-
LC-MS/MS system (e.g., Waters Acquity UPLC with a tandem quadrupole mass spectrometer)
Sample Preparation and Derivatization
The following protocol is adapted from a validated method for MCA analysis in DBS.[3]
-
Punch a 3.2 mm disc from a dried blood spot into a 2.0 mL polypropylene tube.
-
Add 20 µL of the internal standard working solution (MCA-d3).
-
Sequentially add 25 µL of EDC solution (25 mmol/L in water), 25 µL of DMAP solution (25 mmol/L in acetonitrile), and 50 µL of DAABD-AE solution (2 mmol/L in acetonitrile).
-
Tightly cap the tubes and incubate at 65°C for 45 minutes.
-
Stop the reaction by adding 120 µL of 10% methanol containing 0.5 g/L PFOA.
-
Centrifuge the tubes at 13,000 rpm for 1 minute.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: ACQUITY UPLC BEH C8 column (2.1 × 50 mm, 1.7 µm) or equivalent.[3]
-
Mobile Phase A: 10% Methanol with 0.5 g/L PFOA.[3]
-
Mobile Phase B: 90% Methanol with 0.5 g/L PFOA.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Gradient:
-
0–1.3 min: 98% A
-
1.3–2.6 min: Gradient to 50% A
-
2.6–2.7 min: Hold at 50% A[3]
-
-
Injection Volume: 10 µL.[3]
-
Mass Spectrometry:
Quantitative Data Summary
The following tables summarize the performance characteristics of the described method.
Table 1: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 16 µmol/L | [3] |
| Analytical Recovery | 90.2% - 109.4% | [5][6][7] |
| Imprecision (%CV) | < 10.8% | [5][6] |
| Analyte Stability in DBS | Stable for at least 3 weeks at -20°C to 32°C | [3] |
Table 2: this compound Concentrations in DBS Samples
| Population | N | Median (µmol/L) | Range (µmol/L) | Reference |
| Healthy Controls | 337 | 0.06 | 0 - 0.63 | [3] |
| Healthy Controls | 140 | - | 0.02 - 0.27 (25th-95th percentile) | [8] |
| Patients (PA, MMA, Cbl defects) | 20 | - | - | [3] |
| Patients (PA, MMA, Cbl defects) | 103 | - | 0.1 - 89.4 | [4] |
Visualizations
Biochemical Pathway
Caption: Metabolic pathway of Propionyl-CoA and the formation of this compound.
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound in DBS.
The presented LC-MS/MS method for the analysis of this compound in dried blood spots is a robust, sensitive, and specific tool for researchers and clinicians in the field of inborn errors of metabolism. The simple sample preparation, involving direct derivatization from the DBS disc, and the rapid analytical runtime make it suitable for high-throughput applications.[2][3] This method can significantly aid in the early diagnosis, monitoring, and development of novel therapies for propionic and methylmalonic acidemias.
References
- 1. This compound, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Analysis of methylcitrate in dried blood spots by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of this compound in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The utility of methylmalonic acid, methylcitrate acid, and homocysteine in dried blood spots for therapeutic monitoring of three inherited metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sample Preparation for the Analysis of 2-Methylcitric Acid in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylcitric acid (2-MCA) is a tricarboxylic acid that serves as a crucial biomarker for several inherited metabolic disorders.[1] It is formed through the condensation of propionyl-CoA with oxaloacetate, a reaction catalyzed by citrate synthase.[2] Elevated levels of 2-MCA in urine and blood are indicative of disruptions in the propionate metabolic pathway. Consequently, the accurate quantification of 2-MCA is essential for the diagnosis and monitoring of conditions such as propionic acidemia (PA), methylmalonic acidemia (MMA), and cobalamin (vitamin B12) deficiencies.[1][3]
This document provides detailed protocols for the preparation of urine samples for 2-MCA analysis using various extraction techniques, primarily for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biochemical Pathway of this compound Formation
Under normal physiological conditions, propionyl-CoA is converted to methylmalonyl-CoA and subsequently to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle. In disorders like propionic acidemia, a deficiency in the enzyme propionyl-CoA carboxylase leads to the accumulation of propionyl-CoA.[3] This excess propionyl-CoA is then utilized by citrate synthase as an alternative substrate, condensing with oxaloacetate from the TCA cycle to form this compound.[2][4]
Sample Preparation Experimental Workflow
The selection of a sample preparation method depends on the analytical instrument, required sensitivity, and sample throughput. Common methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and simplified methods for dried urine spots. Derivatization is typically required for GC-MS analysis to increase the volatility of polar analytes like 2-MCA.
Experimental Protocols
This protocol is adapted from established methods for urinary organic acid analysis and is suitable for GC-MS.[5][6]
a. Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., Tropic acid or stable-isotope labeled 2-MCA)
-
5N Hydrochloric Acid (HCl)
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Acetonitrile
-
Sodium sulfate (anhydrous)
-
Derivatizing agents: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and Pyridine
-
Glass vials (2 mL), centrifuge tubes, nitrogen evaporator, heating block.
b. Procedure:
-
Sample Preparation: Transfer 0.5 mL of urine into a 2 mL glass vial.[6]
-
Internal Standard: Add 100 µL of the internal standard solution.[6]
-
Solvent Addition: Add 300 µL of acetonitrile.[6]
-
Acidification: Acidify the sample by adding 4 drops of 5N HCl.[6]
-
First Extraction: Add 1 g of NaCl and 6 mL of ethyl acetate. Vortex thoroughly for 1 minute.[5]
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat Extraction: Repeat the extraction (steps 5-7) twice more on the remaining aqueous layer, pooling all organic extracts.[5]
-
Drying: Add a small amount of anhydrous sodium sulfate to the pooled extract to remove residual water. Vortex and centrifuge.[6]
-
Evaporation: Transfer the dried extract to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 40-50 °C.[5][6]
-
Derivatization: To the dried residue, add 100 µL of BSTFA + 1% TMCS and pyridine (ratio 1:1 v/v).[5] Cap the vial tightly.
-
Incubation: Incubate the vial at 60-80 °C for 30-45 minutes.[5][6]
-
Analysis: After cooling, the sample is ready for injection into the GC-MS system.
This protocol uses a strong anion exchange column to isolate organic acids and offers high recovery for polar compounds.[7]
a. Materials:
-
Strong anion exchange SPE columns (e.g., Accell Plus QMA)
-
Urine sample, normalized to creatinine content (e.g., volume containing 1 mg creatinine)[5]
-
Internal Standard (IS) solution
-
Methanol, distilled water, 1 M Acetic Acid
-
Elution solvent (e.g., formic acid in ether or methanol)
-
Derivatizing agents (as in LLE protocol)
-
Centrifuge tubes, nitrogen evaporator, heating block.
b. Procedure:
-
Column Activation: Activate the SPE column by washing sequentially with 2 mL of methanol, 2 mL of distilled water, and 2 mL of 1 M acetic acid. Rinse with distilled water until the eluate is at a neutral pH.[5]
-
Sample Preparation: To a urine volume containing 1 mg of creatinine, add the internal standard. Adjust the pH to 8.0-8.5.[5]
-
Sample Loading: Apply the prepared urine sample to the activated SPE column at a slow flow rate (approx. 2 mL/min).[5]
-
Washing: Wash the column four times with 2 mL of distilled water to remove neutral and basic compounds.[5]
-
Drying: Dry the column bed by rinsing with 1 mL of methanol and then centrifuging or applying vacuum.[5]
-
Elution: Elute the organic acids from the column using an appropriate acidic organic solvent.
-
Evaporation & Derivatization: Evaporate the eluate to dryness and proceed with the derivatization steps (11-13) as described in the LLE protocol.[5]
This is a simple and sensitive method ideal for high-throughput screening. It combines extraction and derivatization into a single step.[8][9]
a. Materials:
-
Dried urine spots on filter paper
-
Internal Standard (IS) solution (d3-MCA)
-
Derivatization/Extraction Mixture: Containing 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 4-Dimethylaminopyridine (DMAP) in acetonitrile/water.
-
Microcentrifuge tubes, heating block, LC-MS/MS system.
b. Procedure:
-
Sample Collection: Punch a 3.2 mm disc from the dried urine spot into a microcentrifuge tube.[8][9]
-
Extraction & Derivatization: Add the combined extraction and derivatization mixture containing the internal standard to the tube.[8][9]
-
Incubation: Cap the tube and incubate at 65 °C for 45 minutes.[8][9]
-
Analysis: After incubation, centrifuge the tube. A small aliquot (e.g., 4 µL) of the reaction mixture is directly injected into the LC-MS/MS system for analysis.[8][9]
Data Presentation
The following tables summarize quantitative data associated with the analysis of 2-MCA.
Table 1: Comparison of Sample Preparation Method Performance
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Dried Spot LC-MS/MS Method |
| Mean Recovery | 84.1%[5] | 77.4%[5] | 90.2% - 109.4%[10] |
| Typical Application | GC-MS | GC-MS | LC-MS/MS |
| Throughput | Medium | Low to Medium | High |
| Imprecision (CV%) | Not specified | Not specified | ≤ 10.8%[10] |
Note: Recovery and imprecision for the Dried Spot method are based on dried blood spot analysis, which is expected to be comparable to dried urine spots.
Table 2: Representative Concentrations of this compound in Urine
| Population | Concentration Range (mmol/mol creatinine) | Analytical Method |
| Healthy Controls (n=135) | 0.4 - 3.4[8][9] | LC-MS/MS |
| Patients with Propionic/Methylmalonic Acidemia | 8.3 - 591[8][9] | LC-MS/MS |
Conclusion
The choice of sample preparation method for this compound analysis in urine is dictated by the available analytical instrumentation and the specific requirements of the study. LLE and SPE are robust, traditional methods suitable for GC-MS, providing clean extracts and good recovery. For high-throughput clinical screening, the analysis of dried urine spots by LC-MS/MS offers a simple, rapid, and highly sensitive alternative. Proper validation of any chosen method is critical to ensure the accuracy and reliability of 2-MCA quantification for clinical diagnostics and research.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000379) [hmdb.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Elevation of this compound I and II levels in serum, urine, and cerebrospinal fluid of patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Stable Isotope Dilution Assay of 2-Methylcitric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylcitric acid (2-MCA) is a key biomarker for the diagnosis and monitoring of inherited metabolic disorders, including propionic acidemia and methylmalonic acidemia.[1] Its quantification in biological matrices is crucial for clinical diagnostics and research. This document provides a detailed protocol for the analysis of 2-MCA using a stable isotope dilution assay coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for this application.[1] The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
Metabolic Pathway of this compound
This compound is an intermediate in the 2-methylcitrate cycle, a metabolic pathway that catabolizes propionate.[2][3][4] In certain metabolic disorders, the accumulation of propionyl-CoA leads to its condensation with oxaloacetate to form 2-methylcitrate, catalyzed by citrate synthase.[1][5]
Quantitative Data Summary
The following tables summarize the concentration of this compound in various biological matrices under normal and pathological conditions, as determined by stable isotope dilution assays.
Table 1: Concentration of this compound in Human Plasma/Serum
| Condition | Concentration Range (nmol/L) | Number of Subjects | Reference |
| Normal Adults | 60 - 228 | 50 | [5] |
| Cobalamin Deficiency | 93 - 13,500 | 50 | [5] |
Table 2: Concentration of this compound in Human Cerebrospinal Fluid (CSF)
| Condition | Concentration Range (nmol/L) | Number of Subjects | Reference |
| Normal Subjects | 323 - 1,070 | 19 | [5] |
| Cobalamin Deficiency | 1,370 - 16,300 | 5 | [5] |
Table 3: Concentration of this compound in Dried Blood Spots (DBS) for Newborn Screening
| Condition | Concentration Range (µmol/L) | Reference Range (µmol/L) | Reference |
| False Positives | 0.1 - (not specified) | 0.04 - 0.36 | [6] |
| True Positives (PA, MMA) | > 1.0 | 0.04 - 0.36 | [6] |
| Normal (99th percentile) | < 0.5 | Not specified | [7] |
Table 4: Concentration of this compound in Amniotic Fluid for Prenatal Diagnosis
| Condition | Concentration (µmol/L) | Reference |
| Normal | 0.38 ± 0.10 | [8] |
| Propionic Acidemia | 7.87 and 9.16 | [8] |
| Methylmalonic Acidemia | 1.79, 2.72, and 12.27 | [8] |
Experimental Protocol: Stable Isotope Dilution LC-MS/MS Assay for this compound in Dried Blood Spots
This protocol is adapted from established methods for the quantification of 2-MCA in dried blood spots (DBS).[7][9]
Materials and Reagents
-
This compound (≥95% purity)
-
This compound-d3 (isotopically labeled internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
3 N HCl in n-butanol (for derivatization, if required)
-
Whole blood for preparation of calibrators and quality controls
-
DBS cards
Instrumentation
-
Tandem mass spectrometer (e.g., Sciex, Waters, Agilent)
-
High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
-
Analytical column (e.g., C18 reverse-phase column)
-
DBS puncher (3.2 mm or 4.8 mm)
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
Standard and Sample Preparation
3.1. Preparation of Stock and Working Solutions
-
2-MCA Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-MCA in water.
-
2-MCA-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-MCA-d3 in water.
-
Working Calibrator and Quality Control (QC) Solutions: Serially dilute the 2-MCA stock solution with water to prepare working solutions for spiking into whole blood to create calibrators and QCs at desired concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µM).[9]
-
Working IS Solution: Dilute the 2-MCA-d3 stock solution with the extraction solvent.
3.2. Preparation of Calibrators and Quality Controls
-
Spike the working calibrator and QC solutions into fresh whole blood to achieve the desired concentrations.
-
Spot the spiked blood onto DBS cards and allow them to dry completely at room temperature for at least 4 hours.
3.3. Sample Preparation
-
Punch a 3.2 mm or 4.8 mm disc from the DBS sample, calibrator, or QC into a microcentrifuge tube.
-
Add a defined volume of extraction solvent (e.g., acetonitrile:water:formic acid) containing the 2-MCA-d3 internal standard.[7]
-
Vortex the tubes for 30 minutes to extract the analytes.
-
Centrifuge the tubes to pellet the paper disc and any precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
4.1. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate to the initial conditions.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
4.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-MCA: Monitor the transition from the precursor ion to a specific product ion.
-
2-MCA-d3: Monitor the corresponding transition for the internal standard.
-
-
Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
Data Analysis and Quantification
-
Integrate the peak areas for both 2-MCA and 2-MCA-d3.
-
Calculate the ratio of the peak area of 2-MCA to the peak area of 2-MCA-d3.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of 2-MCA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
References
- 1. This compound, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. researchgate.net [researchgate.net]
- 3. The 2-methylcitrate cycle is implicated in the detoxification of propionate in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the 2-Methylcitrate Pathway Involved in the Catabolism of Propionate in the Polyhydroxyalkanoate-Producing Strain Burkholderia sacchari IPT101T and Analysis of a Mutant Accumulating a Copolyester with Higher 3-Hydroxyvalerate Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevation of this compound I and II levels in serum, urine, and cerebrospinal fluid of patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of this compound in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of total homocysteine, methylmalonic acid, and this compound in dried blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope dilution analysis of methylcitric acid in amniotic fluid for the prenatal diagnosis of propionic and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantification of 2-Methylcitric Acid in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylcitric acid (2-MCA) is a tricarboxylic acid that serves as a crucial biomarker for certain inborn errors of metabolism, particularly those affecting the catabolism of branched-chain amino acids and odd-chain fatty acids. Its accumulation in biological fluids, including cerebrospinal fluid (CSF), is indicative of metabolic dysregulation. The quantification of 2-MCA in CSF is of significant interest for the diagnosis and monitoring of inherited metabolic disorders such as propionic acidemia, methylmalonic acidemia, and cobalamin (vitamin B12) deficiency.[1][2][3] This document provides detailed application notes and protocols for the quantification of 2-MCA in CSF using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathways and Metabolic Relevance
This compound is synthesized in the mitochondria when there is an accumulation of propionyl-CoA. Under normal physiological conditions, propionyl-CoA is converted to methylmalonyl-CoA and subsequently to succinyl-CoA, which then enters the citric acid cycle. However, in certain metabolic disorders, the enzymes responsible for this conversion are deficient, leading to a buildup of propionyl-CoA. This excess propionyl-CoA can be alternatively condensed with oxaloacetate by citrate synthase to form 2-methylcitrate.[1][2] The accumulation of 2-MCA can be neurotoxic and is associated with the neurological symptoms observed in these metabolic diseases.[3]
Quantitative Data Summary
The concentration of 2-MCA in CSF is a key indicator of certain metabolic disorders. The following tables summarize the reported quantitative data for 2-MCA in human CSF.
| Condition | Number of Subjects | Mean Concentration (nmol/L) | Concentration Range (nmol/L) | Analytical Method | Reference |
| Normal Controls | 19 | - | 323 - 1,070 | GC-MS | [1] |
| Cobalamin (Vitamin B12) Deficiency | 5 | - | 1,370 - 16,300 | GC-MS | [1] |
| Condition | Age | Sex | Concentration (µM) | Data Source |
| Normal | Adult (>18 years old) | Both | 0.40 (0.16-0.59) | [4] |
Experimental Protocols
Cerebrospinal Fluid Sample Handling and Preparation
Proper sample handling is critical for accurate quantification of metabolites in CSF.
Collection:
-
CSF should be collected by lumbar puncture into sterile polypropylene tubes.
-
The use of tubes with additives should be avoided unless specified by the analytical method.
-
It is recommended to collect CSF sequentially into multiple tubes and use the second or third tube for metabolic analysis to minimize blood contamination.
Processing and Storage:
-
Immediately after collection, centrifuge the CSF sample at 2000 x g for 10 minutes at 4°C to remove any cells or debris.
-
Transfer the clear supernatant to a new polypropylene tube.
-
Samples should be frozen at -80°C as soon as possible and stored at this temperature until analysis to prevent degradation of metabolites.
Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on the method described by Allen et al. (1993).[1]
1. Sample Preparation and Derivatization:
-
Internal Standard Addition: To 1.0 mL of CSF, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog of 2-MCA).
-
Deproteinization: Add 1.0 mL of ice-cold acetone to the CSF sample, vortex thoroughly, and centrifuge at 3000 x g for 15 minutes at 4°C to precipitate proteins.
-
Supernatant Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
Derivatization: To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of the organic acids.
2. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary gas chromatograph equipped with a fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) suitable for organic acid analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Inject 1-2 µL of the derivatized sample in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Acquire data in selected ion monitoring (SIM) mode for quantification of 2-MCA and the internal standard. Monitor characteristic ions for both compounds.
-
3. Quantification:
-
Generate a calibration curve using standard solutions of 2-MCA of known concentrations that have undergone the same sample preparation and derivatization process.
-
Calculate the concentration of 2-MCA in the CSF samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a representative method adapted from LC-MS/MS methods for organic acids in biological fluids.
1. Sample Preparation:
-
Internal Standard Addition: To 100 µL of CSF, add a known amount of a suitable internal standard (e.g., 13C-labeled 2-MCA).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to the CSF sample. Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating polar organic acids.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Tandem Mass Spectrometer:
-
Operate with an electrospray ionization (ESI) source in negative ion mode.
-
Use multiple reaction monitoring (MRM) for quantification. Define specific precursor-to-product ion transitions for 2-MCA and its internal standard.
-
3. Quantification:
-
Construct a calibration curve by analyzing standard solutions of 2-MCA at various concentrations prepared in an artificial CSF matrix and subjected to the same sample preparation procedure.
-
Determine the concentration of 2-MCA in the CSF samples by interpolating the peak area ratio of the analyte to the internal standard on the calibration curve.
Conclusion
The quantification of this compound in cerebrospinal fluid is a valuable tool for the diagnosis and management of several inherited metabolic disorders. Both GC-MS and LC-MS/MS are powerful analytical techniques capable of providing accurate and precise measurements of this important biomarker. The choice of method will depend on the specific instrumentation available and the desired sample throughput. Adherence to proper sample collection, handling, and preparation protocols is paramount to ensure the integrity and reliability of the analytical results. The information provided in these application notes and protocols is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working in this field.
References
- 1. Elevation of this compound I and II levels in serum, urine, and cerebrospinal fluid of patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Brain damage in methylmalonic aciduria: 2-methylcitrate induces cerebral ammonium accumulation and apoptosis in 3D organotypic brain cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
Application Notes and Protocols for 2-Methylcitric Acid as a Second-Tier Newborn Screening Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Newborn screening (NBS) programs aim for the early identification of infants with congenital metabolic disorders to facilitate timely intervention and improve clinical outcomes. The primary screening for several organic acidemias, including propionic acidemia (PA) and methylmalonic acidemia (MMA), often relies on the measurement of propionylcarnitine (C3) in dried blood spots (DBS) using tandem mass spectrometry (MS/MS). However, elevated C3 levels can lead to a high number of false-positive results, causing unnecessary anxiety for families and burdening the healthcare system with follow-up investigations. The use of 2-methylcitric acid (2-MCA) as a second-tier test significantly enhances the specificity and positive predictive value of the screening process. When propionyl-CoA metabolism is impaired in disorders like PA and MMA, propionyl-CoA accumulates and condenses with oxaloacetate to form 2-MCA, making it a highly specific biomarker for these conditions.[1][2] This document provides detailed application notes and protocols for the implementation of 2-MCA as a second-tier marker in newborn screening programs.
Data Presentation
The following tables summarize quantitative data from studies evaluating the use of 2-MCA as a second-tier test in newborn screening.
Table 1: Performance of this compound as a Second-Tier Test
| Parameter | Before 2-MCA Implementation | After 2-MCA Implementation | Source |
| Positive Predictive Value (PPV) | 8.7% | 64.3% | [3] |
| False Positives | 94 | 5 | [3] |
| Unnecessary Referrals Avoided | - | 89 | [3] |
| Sensitivity | 100% | 100% | [3] |
Table 2: this compound Concentrations in Different Newborn Populations (µmol/L)
| Population | 2-MCA Range (µmol/L) | Reference Range (µmol/L) | Cut-off Value (µmol/L) | Source |
| True Positives (PA, MMA, Cobalamin defects) | >1.0 - 89.4 | 0.04 - 0.36 | 1.0 | [3] |
| False Positives (elevated C3) | 0.1 - <1.0 | 0.04 - 0.36 | 1.0 | [3] |
| Healthy Controls | 0 - 0.63 | - | 0.5 | [2][4] |
| Maternal Vitamin B12 Deficiency | Elevated, within patient range | - | - | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway leading to 2-MCA formation and the newborn screening workflow incorporating the second-tier test.
Caption: Metabolic pathway showing the formation of this compound.
Caption: Newborn screening workflow with 2-MCA as a second-tier test.
Experimental Protocols
The following are detailed methodologies for the analysis of 2-MCA in dried blood spots as a second-tier test.
Method 1: LC-MS/MS with Butylation
This method is adapted from the procedure described by Turgeon et al. (2010).[4]
1. Sample Preparation:
-
Punch a 4.8-mm disc from the dried blood spot card.
-
Place the disc into a 96-well microplate.
2. Extraction:
-
Add 100 µL of an extraction solution containing acetonitrile, water, formic acid, dithiothreitol, and isotopically labeled internal standards (d3-MMA, d3-MCA, d8-homocystine) to each well.
-
Agitate the plate for 30 minutes at room temperature.
-
Transfer the supernatant to a new 96-well plate.
-
Dry the extract under a stream of nitrogen at 45°C.
3. Derivatization:
-
Add 50 µL of 3 N HCl in n-butanol to each well.
-
Seal the plate and incubate at 65°C for 20 minutes to form butylesters.
-
Evaporate the butanol under nitrogen at 45°C.
4. Reconstitution and Analysis:
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Centrifuge the plate to pellet any precipitate.
-
Inject the supernatant into the LC-MS/MS system.
5. LC-MS/MS Conditions:
-
Liquid Chromatography: Use a suitable reversed-phase column with a gradient elution profile.
-
Tandem Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the butylated derivatives of 2-MCA and the internal standard.
Method 2: LC-MS/MS with DAABD-AE Derivatization
This method is based on the protocol by Al-Dirbashi et al. (2014).[2][5]
1. Sample Preparation:
-
Punch a 3.2-mm disc from the dried blood spot card.
-
Place the disc into a 96-well microplate.
2. Derivatization (Directly on DBS):
-
Add a derivatization cocktail containing 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) directly to the DBS disc in the well.
-
Seal the plate and incubate at 65°C for 45 minutes.
3. Extraction and Analysis:
-
After incubation, add an extraction solvent (e.g., methanol) to elute the derivatized analytes.
-
Agitate the plate for 20 minutes.
-
Centrifuge the plate.
-
Inject the supernatant directly into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Liquid Chromatography: A total run time of approximately 7 minutes can be achieved with appropriate column and mobile phase selection.[2][5]
-
Tandem Mass Spectrometry: Monitor the specific transitions for the DAABD-AE derivatives of 2-MCA and any internal standards used.
Conclusion
The incorporation of this compound analysis as a second-tier test for newborn screening of propionic and methylmalonic acidemias is a highly effective strategy to improve the overall performance of screening programs.[2][3] By significantly reducing the number of false-positive results, this approach minimizes unnecessary follow-up, reduces parental anxiety, and allows for more efficient allocation of healthcare resources, all while maintaining high sensitivity for the detection of affected newborns.[3] The provided protocols offer robust and validated methods for the implementation of this essential second-tier test.
References
- 1. This compound, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of this compound in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of total homocysteine, methylmalonic acid, and this compound in dried blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of methylcitrate in dried blood spots by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Silylation of 2-Methylcitric Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This protocol outlines a detailed procedure for the derivatization of 2-methylcitric acid to its volatile trimethylsilyl (TMS) ester for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Silylation is a crucial step for the analysis of non-volatile organic acids like this compound, as it increases their volatility and thermal stability, making them amenable to GC-MS analysis. This method is widely applicable in metabolomics research and clinical diagnostics for the quantitative analysis of organic acids in biological samples.[1][2]
The described protocol employs a two-step derivatization process: methoximation followed by silylation. Methoximation is employed to protect the keto group of this compound, preventing the formation of multiple derivatives and ensuring a single, sharp chromatographic peak.[3] The subsequent silylation step, using a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS), converts the carboxylic acid and hydroxyl groups to their corresponding TMS esters.[4]
The resulting tetrakis(trimethylsilyl) derivative of this compound can be readily separated and quantified by GC-MS. The quantitative data, including retention index and characteristic mass fragments, are provided for confident identification and analysis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the tetrakis(trimethylsilyl) derivative of this compound.
| Parameter | Value | Reference |
| Derivative | This compound, tetrakis(trimethylsilyl) deriv. | [1] |
| Molecular Formula | C₁₉H₄₂O₇Si₄ | [1] |
| Molecular Weight | 494.9 g/mol | [1] |
| Kovats Retention Index (OV-1 column) | 1866 | [1] |
| Key Mass Fragments (m/z) | 73, 147, 217, 245, 335, 405 | [1] |
Experimental Protocol
This protocol is a compilation of best practices for the silylation of organic acids for GC-MS analysis.[3][4]
Materials:
-
This compound standard or sample extract
-
Pyridine, anhydrous
-
Methoxyamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane, GC grade
-
Internal standard (e.g., succinic acid-d4)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette the this compound standard or the dried sample extract into a 2 mL reaction vial.
-
Add a known amount of the internal standard.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture will interfere with the silylation reaction.
-
-
Methoximation:
-
Prepare a fresh solution of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes in a heating block or oven.
-
-
Silylation:
-
After cooling the vial to room temperature, add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 70°C for 60 minutes.[4]
-
-
GC-MS Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
A typical injection volume is 1 µL.
-
The GC-MS parameters should be optimized for the analysis of silylated organic acids. A non-polar column, such as a DB-5ms or equivalent, is recommended.
-
Experimental Workflow
Caption: Experimental workflow for the silylation of this compound.
Signaling Pathway (Logical Relationship)
Caption: Logical flow of the this compound derivatization and analysis.
References
- 1. Methylcitric acid, tetrakis(trimethylsilyl) deriv. [webbook.nist.gov]
- 2. Quantitative Organic Acids in Urine by Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) | Springer Nature Experiments [experiments.springernature.com]
- 3. 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester [webbook.nist.gov]
- 4. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting matrix effects in 2-Methylcitric acid LC-MS/MS analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the LC-MS/MS analysis of 2-Methylcitric acid (MCA).
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of this compound (MCA) by LC-MS/MS challenging?
A1: The analysis of this compound (MCA) by LC-MS/MS presents several challenges primarily due to its chemical properties. As a small, polar, tricarboxylic acid, MCA often exhibits poor retention on traditional reversed-phase liquid chromatography (LC) columns and low ionization efficiency in electrospray ionization (ESI), leading to low sensitivity.[1][2] Biological samples, such as dried blood spots (DBS), plasma, and urine, introduce a complex matrix that can further interfere with the analysis.[1]
Q2: What are "matrix effects" and how do they impact MCA analysis?
A2: Matrix effects are the alteration of analyte ionization efficiency (either suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix. In MCA analysis, this can lead to inaccurate and unreliable quantification. Common sources of matrix effects in biological samples include salts, endogenous metabolites, and particularly phospholipids.[1] These interferences can significantly impact the precision, accuracy, and sensitivity of the assay.
Q3: What are the common signs of matrix effects in my MCA analysis?
A3: Signs of matrix effects in your this compound analysis can include:
-
Poor reproducibility of results between different sample lots.
-
Inaccurate quantification, with results being unexpectedly low (ion suppression) or high (ion enhancement).
-
Non-linear calibration curves.
-
Inconsistent peak shapes for the analyte.
-
Significant variability in the internal standard signal across different samples.
Q4: Are there stable isotope-labeled internal standards (SIL-IS) available for MCA?
A4: Yes, a stable isotope-labeled internal standard for this compound is commercially available. DL-2-Methylcitric acid (methyl-D3) is commonly used to compensate for matrix effects and other sources of analytical variability.[1] Using a SIL-IS is a highly recommended strategy as it co-elutes with the analyte and experiences similar matrix effects, thus improving the accuracy and precision of quantification.
Troubleshooting Guides
Below are common issues encountered during this compound LC-MS/MS analysis and step-by-step guidance to resolve them.
Issue 1: Low Signal Intensity or Poor Sensitivity for MCA
This is a frequent challenge due to the inherent properties of MCA.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low signal intensity of this compound.
Detailed Steps:
-
Optimize Mass Spectrometer (MS) Parameters:
-
Ensure the instrument is properly tuned and calibrated.
-
Infuse a standard solution of derivatized or underivatized MCA to optimize precursor and product ion selection, cone voltage, and collision energy for maximum signal intensity.
-
-
Implement Derivatization:
-
Optimize Liquid Chromatography (LC) Conditions:
-
Column Selection: Consider using a column that provides better retention for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, or a reversed-phase column with a polar endcapping.
-
Mobile Phase: Optimize the mobile phase composition and gradient to improve peak shape and separation from interfering matrix components. The use of ion-pairing reagents should be approached with caution as they can contaminate the LC system.[2]
-
-
Enhance Sample Preparation:
-
Implement a more rigorous sample clean-up procedure to reduce matrix components that can cause ion suppression. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
The use of DL-2-Methylcitric acid (methyl-D3) as an internal standard is crucial for accurate quantification, as it helps to normalize for variations in signal intensity caused by matrix effects.[1]
-
Issue 2: High Signal Variability and Poor Reproducibility
This issue is often a direct consequence of unaddressed matrix effects.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high signal variability in this compound analysis.
Detailed Steps:
-
Quantify the Matrix Effect:
-
Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement. This involves comparing the analyte's response in a clean solvent to its response in the extracted matrix from a blank sample.
-
-
Refine Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE can be highly effective in removing interfering substances. For an acidic analyte like MCA, an anion exchange or a mixed-mode sorbent can be beneficial.
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to separate MCA from matrix components based on its solubility.
-
-
Optimize Chromatography to Separate from Interferences:
-
Adjust the LC gradient to achieve better separation of the MCA peak from the regions where significant matrix effects are observed. Phospholipids are a major source of ion suppression and typically elute in the middle of a reversed-phase gradient.[1]
-
-
Implement a Co-eluting Stable Isotope-Labeled Internal Standard:
-
Ensure that the SIL-IS co-elutes as closely as possible with the analyte. This allows it to experience the same degree of ion suppression or enhancement, leading to more accurate and reproducible results.
-
Issue 3: Presence of Interfering Peaks
Interfering peaks can be either isobaric (same mass-to-charge ratio) or co-eluting compounds that are not fully resolved from the analyte.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting interfering peaks in this compound analysis.
Detailed Steps:
-
Carefully Review Chromatograms:
-
Analyze blank matrix samples to identify endogenous interferences.
-
Compare chromatograms from different patient samples to identify potential drug metabolites or other exogenous compounds that might interfere.
-
-
Optimize the LC Method for Better Resolution:
-
Modify the gradient, flow rate, or column chemistry to improve the separation between MCA and the interfering peak.
-
-
Refine MS/MS Transitions:
-
Select more specific precursor-to-product ion transitions for both the analyte and the internal standard to minimize the detection of isobaric interferences.
-
-
Improve Sample Cleanup:
-
Employ a more selective sample preparation method (e.g., a specific SPE sorbent) to remove the interfering compounds before LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for MCA Analysis
| Sample Preparation Technique | Typical Recovery (%) | Efficacy in Reducing Matrix Effects | Key Considerations |
| Protein Precipitation (PPT) | > 90% | Low | Simple and fast, but often results in significant matrix effects due to co-precipitation of interfering substances. |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | Moderate | Can effectively remove phospholipids and other interferences. Optimization of solvent and pH is critical. |
| Solid-Phase Extraction (SPE) | 80 - 95% | High | Provides cleaner extracts compared to PPT and LLE. Choice of sorbent is crucial for selective extraction of MCA. |
| Derivatization (e.g., with DAABD-AE) | > 90% | N/A (Improves signal) | Significantly enhances the MS response of MCA, which can help to mitigate the impact of ion suppression.[2][3] |
Table 2: Potential Interfering Substances in MCA Analysis
| Interfering Substance | Nature of Interference | Recommended Mitigation Strategy |
| Isobaric Compounds | Same mass-to-charge ratio as MCA or its derivatives. | Chromatographic separation, use of high-resolution mass spectrometry, or selection of unique fragment ions. |
| Co-eluting Analogs | Structurally similar compounds with similar retention times. | Optimization of the LC gradient and/or column chemistry for better separation. |
| Phospholipids | Cause significant ion suppression, particularly in ESI positive mode. | Effective sample cleanup using LLE or SPE. Chromatographic separation to elute MCA away from the phospholipid region. |
| Salts and other Endogenous Components | Can cause ion suppression and contaminate the MS source. | Sample dilution, effective sample cleanup (SPE), and use of a divert valve to direct the early eluting components to waste. |
Experimental Protocols
Protocol 1: Derivatization of this compound with DAABD-AE
This protocol is adapted for the derivatization of MCA in dried blood spots (DBS) to enhance its signal in LC-MS/MS analysis.[3]
Materials:
-
3.2 mm DBS punch
-
2.0 mL polypropylene tubes
-
Internal Standard (IS) working solution (containing DL-2-Methylcitric acid-d3)
-
EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) solution (25 mmol/L in water)
-
DMAP (4-(dimethylamino)pyridine) solution (25 mmol/L in acetonitrile)
-
DAABD-AE solution (2 mmol/L in acetonitrile)
-
Stopping solution (10% methanol containing 0.5 g/L PFOA)
-
Heater block (65°C)
-
Centrifuge
Procedure:
-
Punch a 3.2 mm disc from the DBS into a 2.0 mL polypropylene tube.
-
Add 20 µL of the IS working solution.
-
Successively add 25 µL of EDC solution, 25 µL of DMAP solution, and 50 µL of DAABD-AE solution.
-
Tightly cap the tubes and heat at 65°C for 45 minutes.
-
Stop the reaction by adding 120 µL of the stopping solution.
-
Centrifuge the tubes at 13,000 rpm for 1 minute.
-
Inject a 10 µL aliquot of the supernatant onto the LC-MS/MS system.
Protocol 2: Generic Liquid-Liquid Extraction (LLE) for Acidic Analytes like MCA from Plasma/Serum
Materials:
-
Plasma/serum sample
-
Internal Standard (IS) working solution
-
Acidifying agent (e.g., 1M HCl)
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma/serum, add 10 µL of the IS working solution.
-
Acidify the sample to a pH < 2 by adding a small volume of 1M HCl.
-
Add 500 µL of the extraction solvent (e.g., ethyl acetate).
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-6) on the remaining aqueous layer for improved recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Generic Solid-Phase Extraction (SPE) for Acidic Analytes like MCA from Urine
Materials:
-
Urine sample
-
Internal Standard (IS) working solution
-
SPE cartridges (e.g., anion exchange or mixed-mode)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or a suitable buffer)
-
Wash solvent (e.g., a weak organic solvent in water)
-
Elution solvent (e.g., an organic solvent with a small amount of acid or base)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of urine, add 10 µL of the IS working solution. Dilute the sample with water or a suitable buffer to adjust the pH and ionic strength.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water or equilibration buffer through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak wash solvent to remove unretained interferences.
-
Elution: Elute the MCA with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
References
- 1. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Detection of 2-Methylcitric Acid in Biological Fluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of 2-Methylcitric acid (2-MCA) detection in various biological matrices. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to address common challenges encountered during analysis.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the LC-MS/MS analysis of 2-MCA.
| Problem | Possible Causes | Suggested Solutions |
| Low or No Signal/Poor Sensitivity | Suboptimal Ionization: 2-MCA is a polar molecule and may not ionize efficiently in its native form.[1][2] | - Derivatization: Employ derivatization techniques to enhance ionization efficiency. Amidation with reagents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) or butylation can significantly improve signal intensity in positive electrospray ionization (ESI+) mode.[1][3][4] - Optimize Ion Source Parameters: Fine-tune ion source parameters such as capillary voltage, cone voltage, and gas flow rates to maximize the ionization of the derivatized or underivatized 2-MCA.[3] |
| Matrix Effects (Ion Suppression): Co-eluting endogenous components from the biological matrix (e.g., salts, phospholipids) can suppress the ionization of 2-MCA, leading to a reduced signal. | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate a SIL-IS for 2-MCA (e.g., d3-MCA) to compensate for matrix effects and variations in sample preparation and instrument response.[5] - Improve Sample Preparation: Utilize more effective sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6] - Optimize Chromatographic Separation: Modify the LC gradient to separate 2-MCA from the regions where matrix components elute.[3] | |
| Inefficient Extraction: Poor recovery of 2-MCA from the sample matrix during the extraction process. | - Optimize Extraction Solvent: Test different extraction solvents and their ratios to maximize the recovery of 2-MCA from the specific biological fluid. - Validate Extraction Efficiency: Perform recovery experiments by spiking a known amount of 2-MCA standard into the matrix before and after extraction to determine the recovery rate. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Secondary Interactions with Column: Polar analytes like 2-MCA can interact with active sites (e.g., free silanols) on the LC column, leading to peak tailing.[7] | - Use a Modern, End-capped Column: Employ a high-quality, end-capped C18 or similar reversed-phase column to minimize secondary interactions. - Adjust Mobile Phase pH: Lowering the mobile phase pH with an additive like formic acid can suppress the ionization of silanol groups and improve peak shape. |
| Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.[8] | - Dilute the Sample: If the 2-MCA concentration is high, dilute the sample extract before injection. | |
| Partially Blocked Column Frit: Particulates from the sample or system can block the inlet frit of the column, causing peak splitting.[8] | - Filter Samples: Ensure all samples and standards are filtered through a 0.22 µm filter before injection. - Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained matrix components. | |
| Retention Time Variability | Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between injections. | - Ensure Sufficient Equilibration Time: Allow at least 10 column volumes of the initial mobile phase to pass through the column before each injection. |
| Mobile Phase Composition Changes: Inconsistent mobile phase preparation or degradation over time. | - Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate measurements of all components. - Degas Mobile Phase: Properly degas the mobile phase to prevent bubble formation in the pump. | |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times. | - Use a Column Oven: Maintain a constant and controlled column temperature using a column oven. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting 2-MCA in biological fluids?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of 2-MCA due to its high sensitivity, specificity, and reliability.[9]
Q2: Why is derivatization often necessary for 2-MCA analysis by LC-MS/MS?
A2: 2-MCA is a polar molecule with multiple carboxylic acid groups, which can lead to poor retention on reversed-phase columns and inefficient ionization in electrospray ionization (ESI).[2] Derivatization, such as amidation with DAABD-AE or butylation, converts the carboxylic acid groups into less polar and more easily ionizable moieties, thereby significantly improving chromatographic retention and mass spectrometric sensitivity.[1][3][4]
Q3: How can I minimize matrix effects when analyzing 2-MCA in complex samples like plasma or urine?
A3: To minimize matrix effects, it is crucial to use a stable isotope-labeled internal standard (SIL-IS) such as d3-2-methylcitric acid. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.[5] Additionally, optimizing sample preparation to remove interfering substances through techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is highly recommended.[6]
Q4: What are the expected concentration ranges of 2-MCA in healthy individuals?
A4: The reference ranges for 2-MCA can vary depending on the biological fluid and the analytical method used. For instance, in dried blood spots from healthy newborns, the reference range is typically 0.04-0.36 µmol/L.[10] In the serum of normal blood donors, the range is approximately 60 to 228 nmol/L.[11] For dried urine spots in a control population, a reference interval of 0.4-3.4 mmol/mol creatinine has been reported.[12]
Q5: Can 2-MCA levels be affected by factors other than inherited metabolic disorders?
A5: Yes, elevated levels of 2-MCA can also be observed in cases of vitamin B12 (cobalamin) deficiency.[9] In such conditions, the accumulation of propionyl-CoA leads to the increased formation of 2-MCA.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on 2-MCA analysis.
Table 1: Method Validation Parameters for 2-MCA Quantification
| Parameter | Method | Matrix | Value | Reference |
| Linearity | LC-MS/MS (without derivatization) | Plasma | Up to 80 µmol/L (total 2MCA) | [13] |
| Recovery | LC-MS/MS (without derivatization) | Plasma | 84.42% - 120.05% | [13] |
| Intra-assay Precision (CV) | LC-MS/MS (without derivatization) | Plasma | 2.1% - 6.9% | [13] |
| Inter-assay Precision (CV) | LC-MS/MS (without derivatization) | Plasma | 2.7% - 11.6% | [13] |
| Recovery | LC-MS/MS (with DAABD-AE derivatization) | Dried Blood Spots | 90.2% - 109.4% | [1] |
| Imprecision (CV) | LC-MS/MS (with DAABD-AE derivatization) | Dried Blood Spots | <10.8% | [1] |
| Lower Limit of Quantitation (LLOQ) | LC-MS/MS (with DAABD-AE derivatization) | Dried Blood Spots | 0.50 µM | [3] |
| Lower Limit of Detection (LLOD) | LC-MS/MS (with DAABD-AE derivatization) | Dried Blood Spots | 0.25 µM | [3] |
Table 2: Reference Intervals for 2-MCA in Different Biological Fluids
| Biological Fluid | Population | Reference Interval | Reference |
| Dried Blood Spots | Healthy Newborns | 0.04 - 0.36 µmol/L | [10] |
| Serum | Normal Blood Donors | 60 - 228 nmol/L | [11] |
| Cerebrospinal Fluid | Normal Subjects | 323 - 1,070 nmol/L | [11] |
| Dried Urine Spots | Controls | 0.4 - 3.4 mmol/mol creatinine | [12] |
| Amniotic Fluid | Normal | 0.38 ± 0.10 µmol/L | [5] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 2-MCA in Dried Blood Spots (DBS) with DAABD-AE Derivatization
This protocol is adapted from a method for second-tier newborn screening.[3]
1. Sample Preparation and Derivatization:
-
Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well plate.
-
Add an internal standard solution containing d3-2-methylcitric acid.
-
Add a derivatization solution containing 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and 4-(dimethylamino)pyridine (DMAP) in an appropriate solvent.
-
Incubate the plate at 65°C for 45 minutes.
-
After incubation, add a quenching solution and centrifuge the plate.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the derivatized 2-MCA from other components. For example, a gradient from 2% to 99% Mobile Phase B over several minutes.
-
Flow Rate: Approximately 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
2-MCA-DAABD-AE: 499.4 > 151.1 m/z
-
d3-2-MCA-DAABD-AE: 502.4 > 151.1 m/z
-
-
MS Parameters: Optimize cone voltage and collision energy for the specific instrument (e.g., Cone Voltage: 35 V, Collision Energy: 22 eV).
Protocol 2: LC-MS/MS Analysis of 2-MCA in Plasma without Derivatization
This protocol is a simplified method for the simultaneous detection of multiple metabolites, including 2-MCA.[13]
1. Sample Preparation:
-
To a plasma sample, add a precipitation solution (e.g., acetonitrile) containing the stable isotope-labeled internal standard for 2-MCA.
-
Vortex to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: HPLC or UHPLC system.
-
Column: A suitable reversed-phase or HILIC column for polar analytes.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an appropriate modifier (e.g., formic acid or ammonium formate).
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is often suitable for underivatized carboxylic acids.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 2-MCA and its internal standard.
Visualizations
Caption: Biosynthesis of this compound.
Caption: General workflow for 2-MCA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Isotope dilution analysis of methylcitric acid in amniotic fluid for the prenatal diagnosis of propionic and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. This compound, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. Quantification of this compound in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elevation of this compound I and II levels in serum, urine, and cerebrospinal fluid of patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and this compound Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of 2-Methylcitric Acid Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 2-methylcitric acid diastereomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of this compound diastereomers.
Problem: Poor Resolution or Co-elution of Diastereomers
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Column Chemistry | For reversed-phase chromatography, consider a C18 column with high aqueous stability. If derivatization is not used, an ion-exchange or mixed-mode column may provide better selectivity. For direct separation of diastereomers, a chiral stationary phase (e.g., based on quinine or quinidine for acidic compounds) can be effective.[1] |
| Suboptimal Mobile Phase Composition | pH Adjustment: The pH of the mobile phase is critical for ionizable compounds like this compound.[2][3][4] Operate at a pH that is at least one unit away from the pKa of this compound to ensure a consistent ionization state. A lower pH (e.g., 2.5-4) generally provides better retention and peak shape for organic acids in reversed-phase chromatography.[4][5] Organic Modifier: Vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention time and may improve resolution.[6] Additives: The use of ion-pairing agents is generally discouraged in LC-MS/MS due to signal suppression, but for UV detection, they can sometimes improve peak shape and resolution. Formic acid (0.1%) is a common additive in LC-MS/MS methods to improve peak shape and ionization efficiency.[7] |
| Inadequate Method Parameters | Gradient Elution: Employ a shallow gradient to enhance the separation of closely eluting diastereomers.[7] Flow Rate: A lower flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time. Temperature: Optimize the column temperature. Higher temperatures can decrease mobile phase viscosity and improve efficiency, but may also alter selectivity. |
Problem: Peak Tailing
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Mobile Phase pH: For silica-based columns, residual silanol groups can cause peak tailing with acidic compounds. Operating at a lower pH (e.g., below 3) can suppress the ionization of silanols and reduce these interactions.[5] Column Choice: Use an end-capped column or a column with a polar-embedded phase to minimize interactions with residual silanols.[8] |
| Column Overload | Mass Overload: If the sample concentration is too high, it can lead to peak tailing. Dilute the sample and re-inject to see if the peak shape improves.[5][9] Volume Overload: Injecting a large volume of a sample solvent stronger than the mobile phase can cause peak distortion. Reduce the injection volume or dissolve the sample in the mobile phase.[9] |
| Extra-Column Effects | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume, which can contribute to peak tailing.[8] |
| Column Contamination or Damage | A partially blocked column frit or contamination at the head of the column can cause peak distortion for all analytes.[9] If a guard column is used, replace it. If the problem persists, try back-flushing the analytical column (if permitted by the manufacturer) or replacing it.[5] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound with Derivatization
This protocol is adapted from a method for the analysis of this compound in dried blood spots, which can be modified for other biological matrices.[7][10][11]
1. Sample Preparation (Derivatization):
-
This method utilizes amidation to improve mass spectrometric response and chromatographic retention.[7][10][11]
-
The specific derivatizing agent used in the reference is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[7]
2. Chromatographic Conditions:
-
Column: Waters Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temperature: 40 °C.[7]
-
Gradient:
-
0-2.0 min: 2% B
-
2.0-4.0 min: 2% to 60% B
-
4.0-4.05 min: 60% to 99% B
-
4.05-4.50 min: 99% B
-
4.50-4.55 min: 99% to 2% B
-
4.55-6.5 min: 2% B[7]
-
3. Mass Spectrometry Detection:
-
Use a tandem mass spectrometer in selected reaction monitoring (SRM) mode.
-
Optimize ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy) for the derivatized this compound.
Protocol 2: Direct LC-MS/MS Analysis of this compound (Without Derivatization)
This protocol is based on a method for the simultaneous determination of several organic acids.[12]
1. Sample Preparation:
-
Protein precipitation is a common sample preparation technique for biological fluids. Add a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard to the sample, vortex, and centrifuge to pellet the proteins.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column suitable for polar compounds. The reference method uses a Kinetex C18 column (100 x 2.1 mm, 2.6 µm).[12]
-
Mobile Phase A: 0.4% Formic Acid in Water.[12]
-
Mobile Phase B: 50:50 Methanol:Acetonitrile.[12]
-
Flow Rate: 0.2 mL/min.[12]
-
Column Temperature: 25 °C.[12]
-
Gradient:
-
0-1.5 min: 10% B
-
1.5-2.5 min: 10% to 30% B
-
2.5-4.0 min: 30% B
-
4.0-4.1 min: 30% to 10% B
-
4.1-10.0 min: 10% B[12]
-
3. Mass Spectrometry Detection:
-
Operate the tandem mass spectrometer in negative ion mode for the detection of underivatized organic acids.
-
Determine the optimal SRM transitions and parameters for the this compound diastereomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound diastereomers challenging? A1: The diastereomers of this compound are highly polar and structurally very similar, making them difficult to retain and resolve on standard reversed-phase columns.[7][10] Their acidic nature can also lead to undesirable interactions with the stationary phase, resulting in poor peak shape.[5]
Q2: Should I use a derivatization step for my analysis? A2: Derivatization can significantly improve the chromatographic behavior and mass spectrometric sensitivity of this compound.[7][10][11] However, it adds an extra step to the sample preparation workflow. Direct analysis is possible but may require more careful optimization of chromatographic conditions to achieve adequate retention and sensitivity.[12]
Q3: What is the most critical parameter to optimize for improving the resolution of the diastereomers? A3: The composition of the mobile phase, particularly its pH, is a powerful tool for optimizing the separation of ionizable compounds like this compound.[2][3] Fine-tuning the pH can alter the retention and selectivity between the diastereomers. Additionally, the choice of a suitable stationary phase is fundamental.
Q4: Can I separate the diastereomers on a standard C18 column? A4: While challenging, it is possible to separate the diastereomers on a C18 column, especially with careful optimization of the mobile phase and gradient.[7][12] However, for robust separation, a column designed for polar compounds or a chiral column may be more effective.
Q5: My peaks are tailing. What is the first thing I should check? A5: First, check the pH of your mobile phase. An inappropriate pH is a common cause of peak tailing for acidic compounds.[9] Ensure it is sufficiently low to suppress secondary silanol interactions. Next, consider the possibility of column overload by diluting your sample.[5][9]
Visual Troubleshooting Workflow
Caption: A troubleshooting decision tree for chromatographic issues.
References
- 1. chiraltech.com [chiraltech.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders | PLOS One [journals.plos.org]
Common interferences in the analysis of 2-Methylcitric acid.
Welcome to the technical support center for the analysis of 2-Methylcitric acid (MCA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the analysis of this compound?
A1: The most common interferences in this compound analysis are matrix effects, isomeric interference, and issues related to the inherent chemical properties of the analyte, such as low sensitivity and poor chromatographic retention.[1][2][3]
Q2: What is the "matrix effect" and how does it impact this compound analysis?
A2: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances in the sample matrix (e.g., dried blood spots, plasma, urine).[4][5] This can lead to either ion suppression or enhancement, resulting in the underestimation or overestimation of the true analyte concentration.[4][6] For this compound, which can have low endogenous concentrations, matrix effects can significantly impact the accuracy and precision of quantification.[1]
Q3: Can isomers of this compound interfere with its analysis?
A3: Yes, isomeric interference is a significant challenge. This compound has two stereogenic centers and can exist as four stereoisomers.[7][8] Co-elution of these isomers can lead to inaccurate quantification if the analytical method cannot resolve them. For instance, the two main stereoisomers found in human urine are (2S, 3S)- and (2R, 3S)-2-methylcitric acid.[8] Additionally, other structurally similar compounds, like isocitrate, can potentially interfere with the analysis of related molecules, highlighting the importance of chromatographic separation.[3]
Q4: Why is derivatization often recommended for this compound analysis?
A4: this compound is a hydrophilic compound with poor ionization and fragmentation efficiency in electrospray ionization mass spectrometry (ESI-MS).[9] It also exhibits poor retention on commonly used reversed-phase chromatography columns.[2] Derivatization is a chemical modification technique used to improve these analytical properties. For example, amidation with reagents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) can enhance the ionization efficiency and hydrophobicity of this compound, leading to improved sensitivity and chromatographic separation.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH- Column degradation- Co-elution with interfering substances | - Optimize mobile phase composition and pH.- Use a new or different type of chromatography column (e.g., C18).- Adjust the gradient elution program to improve separation. |
| Low Signal Intensity or Sensitivity | - Poor ionization of this compound- Ion suppression from matrix components- Suboptimal mass spectrometry parameters | - Implement a derivatization step (e.g., with DAABD-AE) to enhance ionization.[9]- Improve sample clean-up to remove interfering matrix components.- Optimize MS parameters such as spray voltage, gas flows, and collision energy. |
| Inaccurate Quantification | - Matrix effects (ion suppression or enhancement)- Lack of an appropriate internal standard- Isomeric interference | - Use a stable isotope-labeled internal standard (e.g., this compound-d3) to compensate for matrix effects and procedural losses.[2]- Perform a matrix effect evaluation by comparing the response in the matrix to that in a clean solvent.[4][6]- Develop a chromatographic method capable of separating the different stereoisomers of this compound.[7][11] |
| High Background Noise | - Contaminated mobile phase or LC system- Presence of interfering substances in the sample | - Use high-purity solvents and flush the LC system thoroughly.- Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step for sample clean-up.[5] |
| Non-reproducible Results | - Inconsistent sample preparation- Variability in derivatization efficiency- Instrument instability | - Standardize all sample preparation steps and ensure accurate pipetting.- Optimize derivatization conditions (temperature, time, reagent concentration) and use an internal standard to monitor reaction efficiency.- Perform regular instrument calibration and quality control checks. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of this compound.
Table 1: Analytical Performance Characteristics of a Dual Derivatization LC-MS/MS Method
| Parameter | Value | Reference |
| Analyte Recoveries | 90.2% - 109.4% | [1][2] |
| Imprecision (CV) | < 10.8% | [2] |
| Linearity (tHcy) | up to 800 µMol/l | [11][12] |
| Linearity (Met) | up to 2,000 µMol/l | [11][12] |
| Linearity (MMA) | up to 80 µMol/l | [11][12] |
| Linearity (total 2MCA) | up to 80 µMol/l | [11][12] |
Table 2: this compound Concentrations in Dried Blood Spots (DBS)
| Population | Concentration Range (µmol/l) | Reference |
| Reference Range | 0.04 - 0.36 | [13] |
| Screen Positive (True Positives) | > 1.0 (in 9 cases) | [13] |
| Screen Positive (All) | 0.1 - 89.4 | [13] |
Experimental Protocols
Protocol 1: Analysis of this compound in Dried Blood Spots (DBS) by LC-MS/MS with Derivatization
This protocol is adapted from methodologies described for newborn screening.[1][2][9]
-
Sample Preparation:
-
A 3.2 mm disc is punched from a dried blood spot card.
-
An internal standard solution (containing this compound-d3) is added.
-
-
Derivatization:
-
LC-MS/MS Analysis:
-
Chromatography:
-
A C18 analytical column is used for separation.
-
A gradient elution is performed with a mobile phase consisting of an aqueous component (e.g., with formic acid) and an organic component (e.g., methanol or acetonitrile).
-
The elution time for the derivatized this compound is approximately 2.3 - 3.9 minutes, depending on the specific gradient program.[1][9]
-
-
Mass Spectrometry:
-
The analysis is performed using a tandem mass spectrometer in positive ion mode.
-
Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
-
-
Visualizations
Metabolic Pathway of this compound Formation
The following diagram illustrates the metabolic pathway leading to the formation of this compound in disorders of propionate metabolism.
Caption: Formation of this compound from accumulated Propionyl-CoA.
Experimental Workflow for this compound Analysis
This diagram outlines the key steps in a typical experimental workflow for the analysis of this compound from biological samples.
References
- 1. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. bme.psu.edu [bme.psu.edu]
- 6. youtube.com [youtube.com]
- 7. Identification of the stereoisomeric configurations of methylcitric acid produced by si-citrate synthase and methylcitrate synthase using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H NMR spectra of methylcitric acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and this compound Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of this compound in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing ion suppression for 2-Methylcitric acid in mass spectrometry.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the mass spectrometric analysis of 2-Methylcitric acid, with a focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound (2-MCA), is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, dried blood spots).[1][2][3] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[2] Given that 2-MCA is often analyzed at low concentrations in complex biological samples, ion suppression is a significant challenge that can compromise the reliability of the results.[4][5][6]
Q2: What are the common causes of ion suppression when analyzing this compound?
A: The primary causes of ion suppression for 2-MCA are endogenous components from the biological matrix that co-elute with the analyte during chromatographic separation. These can include:
-
Phospholipids: Abundant in plasma and serum samples, phospholipids are notorious for causing significant ion suppression in reversed-phase chromatography.
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers used in sample preparation can interfere with the electrospray ionization (ESI) process.
-
Other Endogenous Metabolites: A complex biological sample contains numerous small molecules that can compete with 2-MCA for ionization.
Q3: How can I detect and assess the severity of ion suppression in my 2-MCA assay?
A: A common method to evaluate ion suppression is the post-extraction addition technique.[4][6] The response of 2-MCA in a neat solution is compared to its response when spiked into a blank matrix extract that has undergone the complete sample preparation process. A significant decrease in signal in the matrix sample indicates the presence of ion suppression.
Another approach is to use a stable isotope-labeled internal standard (SIL-IS) for 2-MCA (e.g., d3-MCA).[7] If the SIL-IS, which co-elutes with the analyte, shows a suppressed signal in the sample compared to a clean solution, it indicates the presence of matrix effects.
Troubleshooting Guide: Reducing Ion Suppression for this compound
This guide provides a systematic approach to troubleshooting and minimizing ion suppression in your LC-MS/MS method for this compound.
Problem: Low or inconsistent signal intensity for this compound.
This is a classic symptom of ion suppression. The following workflow can help you diagnose and address the issue.
Caption: A logical workflow for troubleshooting ion suppression of this compound.
Step 1: Evaluate Internal Standard (IS) Response
If you are using a stable isotope-labeled internal standard for 2-MCA (e.g., d3-MCA), examine its signal intensity across your samples. A consistent and strong IS signal suggests that the ion suppression is minimal or is being effectively compensated for. If the IS signal is low or highly variable, this is a strong indicator of significant matrix effects.
Step 2: Optimize Chromatographic Separation
The goal is to chromatographically separate 2-MCA from the co-eluting interfering compounds.
-
Gradient Modification: Adjust the gradient profile to increase the resolution between 2-MCA and the region of ion suppression. Often, phospholipids and other interfering compounds elute in the middle of a typical reversed-phase gradient.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to alter the selectivity and improve the separation of 2-MCA from matrix components.
-
UPLC/UHPLC: Utilizing Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) systems can provide significantly better peak resolution and sharper peaks, which helps to separate the analyte from interfering matrix components more effectively.
Step 3: Enhance Sample Preparation
A more rigorous sample preparation protocol can significantly reduce the amount of interfering substances introduced into the mass spectrometer.
-
Protein Precipitation (PPT): While a simple method, it may not be sufficient for removing all interfering compounds.
-
Liquid-Liquid Extraction (LLE): LLE can be effective in removing highly polar or non-polar interferences.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup and can be tailored to selectively isolate 2-MCA while removing a broad range of interfering compounds.
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects.
| Sample Preparation Technique | Typical Recovery of 2-MCA | Effectiveness in Reducing Ion Suppression |
| Protein Precipitation (e.g., with Acetonitrile) | >90% | Low to Moderate |
| Liquid-Liquid Extraction (e.g., with Ethyl Acetate) | 80-95% | Moderate to High |
| Solid-Phase Extraction (SPE) | >85% | High |
Note: Recovery and effectiveness can vary depending on the specific protocol and matrix.
Step 4: Consider Derivatization
For challenging matrices or when very low detection limits are required, derivatization of 2-MCA can be a highly effective strategy.[5][6][8] Derivatization can:
-
Improve Chromatographic Retention: Shifting the retention time of 2-MCA away from the region of ion suppression.
-
Enhance Ionization Efficiency: Increasing the signal intensity of the analyte.
Common derivatization reagents for carboxylic acids like 2-MCA include those that form butyl esters or amides. For example, treatment with 3 N HCl in n-butanol forms butylesters, and amidation can be achieved using reagents like DAABD-AE.[5][6][7][8]
Caption: A simplified workflow incorporating a derivatization step for 2-MCA analysis.
Experimental Protocols
Protocol 1: Sample Preparation of Dried Blood Spots (DBS) with Derivatization
This protocol is adapted from methods used in newborn screening for the analysis of 2-MCA.[7]
-
Punching: A 3.2 mm or 4.8 mm disc is punched from the dried blood spot into a 2.0 mL polypropylene tube.
-
Extraction: Add an extraction solution containing an isotopically labeled internal standard (e.g., d3-MCA) in a mixture of acetonitrile, water, and formic acid. Vortex and incubate.
-
Drying: The supernatant is transferred to a new tube and dried under a stream of nitrogen.
-
Derivatization (Butylation): The dried extract is treated with 3 N HCl in n-butanol and heated to form the butylester derivative of 2-MCA.
-
Final Steps: The butanol is evaporated, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
Protocol 2: Plasma Sample Preparation without Derivatization
This protocol is a general approach for the analysis of underivatized 2-MCA in plasma.[9][10][11]
-
Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Drying and Reconstitution: Dry the supernatant under nitrogen and reconstitute the residue in the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following table presents typical LC-MS/MS parameters for the analysis of this compound, both with and without derivatization.
| Parameter | Underivatized 2-MCA | Butylated 2-MCA Derivative |
| Polarity | Negative Ion Mode | Positive Ion Mode |
| Precursor Ion (m/z) | 204.9 | Varies with ester |
| Product Ion (m/z) | 125.0 | Varies with ester |
| Internal Standard | d3-2-Methylcitric acid | d3-2-Methylcitric acid butylester |
| Typical Retention Time | Early eluting on C18 | Later eluting on C18 |
By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate ion suppression, leading to more accurate and reliable quantification of this compound in complex biological matrices.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of total homocysteine, methylmalonic acid, and this compound in dried blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and this compound Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and this compound Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Stability of 2-Methylcitric acid in stored biological samples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methylcitric acid (2-MCA) in stored biological samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a significant biomarker?
A1: this compound is a tricarboxylic acid that accumulates in the body when the metabolism of propionyl-CoA is disrupted. It serves as a crucial biomarker for diagnosing and monitoring inherited metabolic disorders, primarily propionic acidemia and methylmalonic acidemia. Elevated levels of 2-MCA in biological samples like blood and urine are indicative of impaired propionate metabolism.
Q2: Which biological samples are suitable for this compound analysis?
A2: this compound can be reliably measured in serum, plasma, urine, and dried blood spots (DBS).[1][2] The choice of sample may depend on the specific clinical context, patient age (DBS is common in newborn screening), and the required analytical sensitivity.
Q3: What is the recommended storage temperature for long-term stability of biological samples for 2-MCA analysis?
A3: For long-term storage, it is recommended to keep biological samples at -80°C. While some studies on other metabolites have shown stability for many analytes at -20°C, storage at -80°C is generally preferred to minimize the risk of degradation of a wider range of metabolites over extended periods.[3] Stock solutions of 2-MCA have been shown to be stable for over a year when stored at -80°C.[4]
Q4: How many freeze-thaw cycles can a sample undergo before 2-MCA concentration is affected?
A4: There is limited specific data on the effect of freeze-thaw cycles on this compound concentrations. However, for general metabolite profiling, it is a best practice to minimize freeze-thaw cycles. Many studies on other metabolites in plasma and urine indicate that while some analytes are stable for a few cycles, repeated freezing and thawing can lead to significant changes in the concentration of others.[5][6] It is advisable to aliquot samples into single-use vials before freezing if multiple analyses are anticipated.
Q5: Can I store samples at room temperature or 4°C before processing?
A5: Short-term storage at 4°C (refrigerated) for up to 24-48 hours is generally acceptable for many metabolites in urine.[7] However, storage at room temperature should be avoided for extended periods (more than a few hours), as it can lead to significant changes in the concentration of various metabolites due to enzymatic activity and microbial growth.[7] For plasma and serum, processing and freezing should be done as soon as possible after collection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lower than expected 2-MCA concentrations | Sample degradation due to improper storage (e.g., prolonged storage at room temperature or 4°C). | Review sample collection and storage logs. Ensure samples were promptly processed and frozen at ≤ -20°C, preferably -80°C. For future collections, adhere strictly to the recommended storage protocols. |
| Multiple freeze-thaw cycles. | Avoid repeated freezing and thawing of the same sample aliquot. Prepare single-use aliquots before the initial freezing. | |
| High variability in 2-MCA results between samples from the same patient | Inconsistent sample handling and storage conditions. | Standardize sample collection, processing, and storage procedures across all time points. Ensure consistent timing from collection to freezing. |
| Pre-analytical variables (e.g., diet, medication). | Record and consider potential pre-analytical variables for each sample collection. If possible, standardize patient conditions before sampling (e.g., fasting). | |
| Interference or unexpected peaks in chromatogram | Contamination during sample collection or processing. | Use sterile collection tubes and ensure a clean environment during sample processing. Review all reagents and materials for potential sources of contamination. |
| Matrix effects from the biological sample. | Optimize the sample preparation method, such as by using a more effective protein precipitation or extraction technique. An isotope-labeled internal standard for 2-MCA should be used to correct for matrix effects. |
Data on Analyte Stability in Stored Biological Samples
Disclaimer: The following tables summarize data on the stability of various metabolites in urine and serum from published studies. Specific long-term and freeze-thaw stability data for this compound in liquid biological matrices is limited. This information is provided for illustrative purposes and as a general guide. Stability of 2-MCA should be validated for specific experimental conditions.
Table 1: General Stability of Metabolites in Urine Stored at Different Temperatures
| Storage Temperature | Duration | General Observations | Reference |
| Room Temperature (~22°C) | 24 hours | Metabolites generally stable. | [7] |
| Room Temperature (~22°C) | 48 hours | Significant differences in some metabolite concentrations observed. | [7] |
| 4°C | 48 hours | Metabolites generally stable. | [7] |
| -22°C | >10 years | High stability for many clinical chemistry parameters, including citric acid and uric acid. | [8] |
Table 2: General Effect of Freeze-Thaw Cycles on Serum/Plasma Metabolites
| Number of Freeze-Thaw Cycles | Storage Temperature | General Observations | Reference |
| Up to 10 | -25°C | 12 out of 15 tested components (including creatinine, glucose, triglycerides) were robust. | [6] |
| Up to 10 | -20°C | Many common analytes showed adequate stability, while some like total protein and uric acid were less stable. | [9] |
| Up to 10 | -80°C | Most analytes showed no significant changes until 30 cycles, with the exception of free fatty acids. | [10] |
| 10 (rapid freeze/thaw) | -80°C / LN2 | Remarkable metabolomic stability observed for 87 metabolites. | [5] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol is a summary of a method for the simultaneous detection of 2-MCA and other metabolites.[1][11]
-
Sample Preparation:
-
To 50 µL of plasma, add 100 µL of an internal standard solution (containing isotope-labeled 2-MCA) in methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over several minutes to separate the analytes.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for 2-MCA and its internal standard.
-
Protocol 2: Quantification of this compound in Dried Urine Spots by LC-MS/MS
This protocol is adapted from a method for quantifying methylcitrate in dried urine spots.[2]
-
Sample Preparation:
-
Punch a 3.2 mm disc from the dried urine spot into a well of a 96-well plate.
-
Add a derivatization mixture containing an appropriate derivatizing agent (e.g., to enhance chromatographic retention and ionization efficiency) and the internal standard.
-
Incubate the plate at an elevated temperature (e.g., 65°C) for approximately 45 minutes to allow for extraction and derivatization.
-
After incubation, the sample is ready for injection.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase and Gradient: Use a suitable mobile phase gradient to achieve separation of the derivatized 2-MCA.
-
Injection Volume: 4 µL.
-
Mass Spectrometry: Operate in the appropriate ion mode (positive or negative, depending on the derivatization agent) using MRM to detect the specific transitions for derivatized 2-MCA and its internal standard.
-
Visualizations
Metabolic Pathway of this compound
Caption: Formation of this compound from Propionyl-CoA and Oxaloacetate.
Experimental Workflow for 2-MCA Analysis
Caption: General workflow for the quantification of 2-MCA by LC-MS/MS.
References
- 1. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and this compound Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of multiple freeze-thaw cycles on selected biochemical serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 2-Methylcitric Acid by ESI-MS
Welcome to the technical support center for the analysis of 2-Methylcitric acid and other challenging small organic acids by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor ionization and achieve reliable quantification.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show poor ionization in ESI-MS?
This compound, a small, polar tricarboxylic acid, often exhibits poor ionization efficiency in ESI-MS for several reasons. Its high polarity can lead to poor desolvation in the ESI source, and as a small molecule, it may not efficiently acquire and maintain a charge. In complex biological samples, ion suppression from the sample matrix can further reduce its signal intensity.[1][2]
Q2: What is the most common ionization mode for this compound analysis?
Given its acidic nature due to the presence of three carboxyl groups, this compound is most effectively analyzed in negative ion mode (ESI-) . In this mode, the molecule readily loses protons to form negatively charged ions, such as [M-H]⁻, [M-2H]²⁻, or [M-3H]³⁻.
Q3: Can I analyze this compound without derivatization?
Yes, direct analysis of underivatized this compound is possible, though it may suffer from low sensitivity. Success often depends on optimizing the mobile phase composition and ESI-MS parameters. A study by de Sain-van der Velden et al. describes a method for the direct analysis of this compound in dried blood spots.
Troubleshooting Guide: Enhancing this compound Signal
This guide provides a systematic approach to troubleshooting and improving the signal intensity of this compound in your ESI-MS experiments.
Problem 1: Low or No Signal for this compound
Solution 1.1: Optimize Mobile Phase Composition
The choice of mobile phase additives can significantly impact the ionization efficiency of acidic compounds.
-
Recommendation: Start with a mobile phase containing a weak acid like formic acid or acetic acid in negative ion mode. If the signal is still low, consider using a volatile salt buffer like ammonium acetate.
Table 1: Comparison of Common Mobile Phase Additives for Negative Ion ESI-MS of Acidic Analytes
| Mobile Phase Additive | Concentration | Expected Effect on this compound Signal | Advantages | Disadvantages |
| Formic Acid | 0.1% | Moderate | Good for chromatography of polar compounds. | Can sometimes suppress ionization in negative mode for certain analytes. |
| Acetic Acid | 0.1% | Moderate to Good | Generally provides better signal enhancement for acids in negative mode compared to formic acid. | |
| Ammonium Acetate | 5-10 mM | Good to Excellent | Buffering capacity can improve peak shape and ionization efficiency. | May form adducts and increase background noise. |
| Ammonium Formate | 5-10 mM | Good | Similar to ammonium acetate, can improve ionization. |
Note: The optimal additive and concentration should be determined empirically for your specific application and instrument.
Solution 1.2: Chemical Derivatization
Derivatization can significantly enhance the ionization efficiency and chromatographic retention of this compound. This involves chemically modifying the carboxyl groups to introduce a more readily ionizable moiety.
-
Recommendation: For a significant boost in sensitivity, consider derivatizing this compound with an agent that introduces a permanently charged or easily protonated group. A highly effective reagent for this purpose is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[1][2]
Table 2: Quantitative Improvement with Derivatization
| Derivatization Reagent | Analyte | Fold Increase in Sensitivity | Reference |
| DAABD-AE | This compound | Enables sufficient MS response for detection in complex matrices like dried blood spots.[1][2] | --INVALID-LINK-- |
| Girard's Reagent T | Fatty Acids | Up to 1000-fold | --INVALID-LINK-- |
| N,N-Dimethylpiperazinium iodide (DMPI) | Retinoic Acid | ~50-fold | --INVALID-LINK-- |
Note: While not all examples are for this compound, they demonstrate the potential for significant signal enhancement through derivatization of acidic compounds.
Solution 1.3: Consider Alternative Ionization Techniques
If optimizing ESI is insufficient, alternative atmospheric pressure ionization (API) techniques may be more suitable.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better for less polar and more volatile compounds. Since this compound is highly polar, APCI may not offer a significant advantage over ESI unless derivatized to be less polar.[3][4][5]
-
Atmospheric Pressure Photoionization (APPI): APPI is particularly effective for non-polar compounds but can also ionize a wide range of analytes. It is known to be less susceptible to ion suppression and matrix effects, which could be beneficial for analyzing this compound in complex biological matrices.[6]
Problem 2: Poor Chromatographic Peak Shape or Retention
Solution 2.1: Adjust Mobile Phase pH
The pH of the mobile phase affects the ionization state of this compound and its interaction with the stationary phase.
-
Recommendation: For reversed-phase chromatography, a lower pH (e.g., using formic or acetic acid) will keep the carboxyl groups protonated, potentially improving retention. For HILIC, the aqueous portion of the mobile phase can be buffered (e.g., with ammonium formate) to control the ionization state and improve peak shape.
Solution 2.2: Employ a Suitable Stationary Phase
-
Recommendation: For underivatized this compound, which is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a better choice than traditional reversed-phase chromatography for improved retention. If using derivatization, the choice of stationary phase will depend on the properties of the derivative. For example, the DAABD-AE derivative of this compound is more hydrophobic and can be effectively separated on a C18 column.[1]
Experimental Protocols
Protocol 1: Derivatization of this compound with DAABD-AE
This protocol is adapted from Dubland et al. (2021) for the analysis of this compound in dried blood spots (DBS) and can be modified for other biological matrices.[1][2]
Materials:
-
This compound standard
-
Internal Standard (e.g., ¹³C₄-2-Methylcitric acid)
-
DAABD-AE (4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole)
-
EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)
-
DMAP (4-Dimethylaminopyridine)
-
Pyridine
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic Acid (FA)
Procedure:
-
Sample Preparation: Extract this compound from the biological matrix using a suitable solvent (e.g., methanol/water). Add the internal standard. Dry the extract under a stream of nitrogen.
-
Derivatization Reaction:
-
Reconstitute the dried extract in a solution of 5 mg/mL DAABD-AE in ACN/Pyridine (1:1, v/v).
-
Add a solution of 50 mg/mL EDC and 25 mg/mL DMAP in ACN.
-
Vortex and incubate at 60°C for 30 minutes.
-
-
Quenching: Add water to quench the reaction.
-
LC-MS/MS Analysis: Dilute the sample with the initial mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Parameters for DAABD-AE derivatized this compound:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: A suitable gradient from low to high organic content.
-
Ionization Mode: Positive ESI (ESI+)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the DAABD-AE derivative of this compound and its internal standard. For the tris-DAABD-AE derivative, this would be a high m/z precursor. The exact transitions should be optimized by infusing the derivatized standard.
-
ESI Source Parameters:
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~400-550 °C
-
Desolvation Gas Flow: ~1000 L/hr
-
Protocol 2: Direct Analysis of Underivatized this compound
This protocol is based on the method described by de Sain-van der Velden et al. (2017) and is suitable for researchers who wish to avoid derivatization.
Materials:
-
This compound standard
-
Internal Standard (e.g., D₃-Methylcitric acid)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic Acid (FA)
Procedure:
-
Sample Preparation: Extract this compound from the biological matrix. Add the internal standard.
-
LC-MS/MS Analysis: Inject the extract into the LC-MS/MS system.
LC-MS/MS Parameters for Underivatized this compound:
-
Column: A column suitable for polar analytes (e.g., a polar-endcapped C18 or a HILIC column).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient for retaining and eluting the highly polar this compound.
-
Ionization Mode: Negative ESI (ESI-)
-
MRM Transitions:
-
This compound: m/z 205 -> 129
-
D₃-Methylcitric acid (IS): m/z 208 -> 132
-
-
ESI Source Parameters:
-
Capillary Voltage: ~2.5 - 3.0 kV
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~500-650 °C
-
Desolvation Gas Flow: ~800-1000 L/hr
-
Visual Guides
Troubleshooting Workflow
Caption: A decision tree for troubleshooting poor this compound signal.
Derivatization Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing background noise in 2-Methylcitric acid analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise and overcoming common challenges in the analysis of 2-Methylcitric acid (2-MCA).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in this compound analysis?
A1: High background noise in the analysis of this compound, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS), can originate from several sources. These include impurities in solvents and reagents, contamination from sample preparation consumables like plastic tubes, column bleed from the analytical column, and matrix effects from complex biological samples.[1][2][3][4] Using high-purity, LC-MS grade solvents and reagents is crucial to minimize this issue.[5]
Q2: How can I differentiate between chemical noise and electronic noise?
A2: Electronic noise is often characterized by a random, high-frequency signal that is independent of the chromatographic run, while chemical noise is typically associated with specific m/z values and can appear as a high baseline or discrete peaks that are not related to the analyte. Chemical noise can arise from solvent clusters, mobile phase additives, and contaminants.[6] To investigate, you can acquire data with the LC flow going to waste instead of the mass spectrometer. If the noise persists, it is likely electronic. If it disappears, the source is chemical and related to the mobile phase or sample.
Q3: What is the "matrix effect" and how does it contribute to background noise?
A3: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances from the sample matrix.[7][8] In the analysis of this compound from biological samples like dried blood spots (DBS) or plasma, endogenous compounds can suppress or enhance the 2-MCA signal, leading to inaccurate quantification and a high background.[9][10] This is a significant challenge in LC-MS/MS analysis of biological samples.[11][12]
Q4: Can derivatization help in reducing background noise for this compound analysis?
A4: Yes, derivatization can significantly improve the signal-to-noise ratio in the analysis of this compound. By chemically modifying the 2-MCA molecule, its chromatographic retention and ionization efficiency can be enhanced, moving its signal away from the low-mass background noise and improving sensitivity.[13] For instance, amidation has been shown to be effective for improving the MS response of 2-MCA.[11][12]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your this compound analysis.
Issue 1: High Background Noise in Chromatograms
Q: My chromatogram for this compound analysis shows a consistently high baseline, making it difficult to achieve the required limit of quantification. What steps can I take to reduce this background noise?
A: A high background signal can obscure the analyte peak and compromise sensitivity. Follow these steps to diagnose and resolve the issue:
Troubleshooting Workflow for High Background Noise
Caption: A logical workflow for diagnosing and addressing high background noise.
-
Solvent and Reagent Purity:
-
Action: Ensure all solvents (e.g., water, acetonitrile, methanol) and mobile phase additives (e.g., formic acid, ammonium acetate) are of the highest purity available (LC-MS grade).[5]
-
Reasoning: Lower-grade solvents can contain impurities that contribute to a high chemical background.[3][6] Avoid "topping off" solvent bottles to prevent the accumulation of contaminants.[5]
-
-
System Contamination:
-
Action: Perform a blank injection (injecting only the mobile phase) to see if the background is present without a sample.
-
Reasoning: Contamination can build up in the LC system, including tubing, fittings, and the autosampler.[1] If the blank run shows a high background, a system flush or cleaning is necessary.
-
-
Sample Preparation:
-
Action: Re-evaluate your sample preparation method. For biological samples, consider incorporating a solid-phase extraction (SPE) step to remove interfering matrix components.[3][14]
-
Reasoning: Complex matrices are a primary source of background noise and ion suppression.[10][15] Proper sample cleanup is critical for sensitive analysis.[14]
-
-
Mass Spectrometer Ion Source:
-
Action: Check the ion source for contamination. If necessary, follow the manufacturer's protocol for cleaning.
-
Reasoning: The ion source is susceptible to contamination from non-volatile components in the sample and mobile phase, leading to increased background noise.[1]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: The peak for this compound is exhibiting significant tailing, which is affecting integration and reproducibility. What are the likely causes and how can this be corrected?
A: Peak tailing can be caused by a variety of factors related to the chromatography and the interaction of the analyte with the system.
-
Column Overload:
-
Action: Try injecting a smaller sample volume or diluting the sample.
-
Reasoning: Injecting too much analyte can saturate the stationary phase, leading to peak tailing.
-
-
Secondary Interactions:
-
Action: Ensure the mobile phase pH is appropriate for this compound. The use of mobile phase additives like formic acid can help to suppress unwanted interactions.
-
Reasoning: this compound has multiple carboxylic acid groups that can interact with active sites on the column packing material, causing tailing.
-
-
Column Contamination or Degradation:
-
Action: Backflush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
Reasoning: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[16]
-
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Dried Blood Spots (DBS) with Derivatization
This protocol is adapted from methodologies that utilize derivatization to enhance the detection of this compound.[9][11][12]
-
Punching: Punch a 3.2 mm disk from the DBS card into a 96-well plate.
-
Extraction: Add an extraction solution containing an internal standard (e.g., this compound-d3).
-
Protein Precipitation: Precipitate proteins by adding a solvent such as methanol.
-
Centrifugation: Centrifuge the plate to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant containing the 2-MCA to a new 96-well plate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in the derivatization reagent (e.g., a solution for amidation).
-
Incubation: Incubate the plate to allow the derivatization reaction to complete.
-
Final Preparation: Add the final solvent and centrifuge before injection into the LC-MS/MS system.
Sample Preparation and Derivatization Workflow
Caption: A step-by-step workflow for the preparation and derivatization of 2-MCA from DBS.
Data Presentation
The following tables provide a summary of typical quantitative parameters reported in the literature for the analysis of this compound, which can serve as a benchmark for your experiments.
Table 1: LC-MS/MS Performance Metrics for this compound Analysis
| Parameter | Reported Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.50 µM | [9] |
| Lower Limit of Detection (LLOD) | 0.25 µM | [9] |
| Recovery from DBS | 90.2% - 109.4% | [9][11] |
| Inter-assay CV | < 11.6% | [17] |
| Intra-assay CV | < 6.9% | [17] |
Table 2: Example LC Gradient for this compound Analysis
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 - 2.0 | 2% | 0.4 |
| 2.0 - 4.0 | 2% -> 60% | 0.4 |
| 4.0 - 4.05 | 60% -> 99% | 0.4 |
| 4.05 - 4.50 | 99% | 0.4 |
| 4.50 - 4.55 | 99% -> 2% | 0.4 |
| 4.55 - 6.50 | 2% | 0.4 |
| This is an example gradient and should be optimized for your specific column and system.[9] |
References
- 1. zefsci.com [zefsci.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Characteristics and origins of common chemical noise ions in negative ESI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. youtube.com [youtube.com]
- 9. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bme.psu.edu [bme.psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. opentrons.com [opentrons.com]
- 15. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 16. agilent.com [agilent.com]
- 17. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and this compound Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of pH on 2-Methylcitric acid extraction and analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylcitric acid (MCA). The following information is designed to address common challenges related to the effect of pH on MCA extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound (MCA) is a tricarboxylic acid that serves as a crucial biomarker for diagnosing and monitoring certain inherited metabolic disorders, including propionic acidemia and methylmalonic aciduria.[1] Its accurate quantification in biological fluids like urine and blood is essential for clinical diagnosis and for monitoring the effectiveness of treatments.[2][3]
Q2: What are the key chemical properties of this compound relevant to its extraction?
A2: this compound is a polar organic compound containing three carboxyl groups and one hydroxyl group.[4] Its most relevant property for extraction is its acidity, with a predicted strongest acidic pKa of approximately 3.18.[5] This means that the charge state of the molecule is highly dependent on the pH of the solution.
Q3: How does pH fundamentally affect the extraction of this compound?
A3: The pH of the aqueous sample determines the ionization state of this compound's carboxyl groups.
-
At low pH (acidic conditions, pH < pKa): The carboxyl groups are protonated (-COOH), making the molecule neutral and less polar. This uncharged form is more soluble in organic solvents, allowing for efficient extraction from the aqueous sample.[6]
-
At high pH (alkaline conditions, pH > pKa): The carboxyl groups are deprotonated (-COO⁻), rendering the molecule negatively charged (anionic). This ionic form is highly soluble in water and will remain in the aqueous phase, leading to poor extraction into an organic solvent.
For optimal liquid-liquid extraction, the pH of the aqueous sample should be adjusted to at least two pH units below the analyte's pKa.[7] For this compound (pKa ≈ 3.18), this corresponds to a pH of approximately 1-2.[5]
Q4: Is derivatization necessary for the analysis of this compound?
A4: Yes, for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential. MCA is a non-volatile and polar molecule, which makes it unsuitable for direct GC-MS analysis.[6][8] Derivatization, typically through silylation (e.g., using BSTFA) or esterification, converts the polar -COOH and -OH groups into more volatile and thermally stable silyl or methyl esters.[9][10][11] For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), derivatization is not always required but can significantly improve chromatographic retention and ionization efficiency.[7][12][13]
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound, with a focus on the impact of pH.
Issue 1: Low Recovery of this compound in Liquid-Liquid Extraction
-
Symptom: The concentration of this compound measured in your sample is unexpectedly low or undetectable.
-
Possible Cause: The pH of the aqueous sample was too high during the extraction step.
-
Troubleshooting Steps:
-
Verify Sample pH: Before extraction, ensure the pH of your aqueous sample (e.g., urine) is adjusted to a range of 1.0-2.0. Use a calibrated pH meter for accurate measurement.
-
Acidification: If the pH is above 2.0, add a strong acid (e.g., 6M HCl) dropwise while monitoring the pH until the target range is reached.
-
Solvent Choice: Ensure you are using an appropriate organic solvent for extraction, such as ethyl acetate.[14][15]
-
Emulsion Prevention: If an emulsion forms at the interface of the aqueous and organic layers, add a small amount of a saturated NaCl solution to help break the emulsion and improve phase separation.
-
Issue 2: Poor Peak Shape or Tailing in GC-MS Analysis
-
Symptom: Chromatographic peaks for this compound are broad, asymmetrical, or show significant tailing.
-
Possible Cause: Incomplete derivatization of the analyte.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware, solvents, and the dried sample extract are completely free of water, as moisture will consume the derivatization reagent.[1]
-
Reagent Quality: Use fresh, high-quality derivatization reagents (e.g., BSTFA with 1% TMCS). Old or improperly stored reagents may have reduced efficacy.
-
Reaction Conditions: Optimize the derivatization reaction time and temperature. A common starting point is heating at 60-75°C for 30-60 minutes.[10][11]
-
Reagent Volume: Ensure a sufficient excess of the derivatization reagent is used to completely react with all active hydrogens on the this compound molecule.
-
Issue 3: Low Signal Intensity in LC-MS/MS Analysis
-
Symptom: The signal intensity for this compound is weak, leading to poor sensitivity.
-
Possible Cause: The pH of the mobile phase is not optimal for ionization.
-
Troubleshooting Steps:
-
Mobile Phase pH: For negative ion mode electrospray ionization (ESI), which is common for acidic compounds, a slightly basic mobile phase can enhance deprotonation and signal intensity. However, this must be balanced with chromatographic performance.[16]
-
Acidic Modifier: More commonly, an acidic modifier like formic acid (0.1%) is added to the mobile phase to improve peak shape during reversed-phase chromatography, even in negative ion mode.[7]
-
Post-Column pH Modification: In some advanced setups, the pH of the eluent can be adjusted after the analytical column but before the mass spectrometer to optimize ionization without compromising the chromatographic separation.[16]
-
Derivatization: Consider derivatization to introduce a permanently charged or more easily ionizable group to the this compound molecule, which can significantly enhance the MS signal.[7][12]
-
Data Presentation
Table 1: Effect of Aqueous Phase pH on the Extraction Efficiency of Carboxylic Acids
This table illustrates the general principle of how pH affects the extraction recovery of carboxylic acids, like this compound, from an aqueous solution into an organic solvent. The data is representative and based on established chemical principles.
| pH of Aqueous Sample | Expected Ionization State of this compound | Predicted Extraction Efficiency into Ethyl Acetate |
| 1.0 | Predominantly Neutral (protonated) | >95% |
| 2.0 | Mostly Neutral | ~90-95% |
| 3.18 (pKa) | 50% Neutral, 50% Anionic | ~50% |
| 4.0 | Mostly Anionic (deprotonated) | <20% |
| 6.0 | Predominantly Anionic | <5% |
| 8.0 | Fully Anionic | <1% |
Experimental Protocols
Protocol 1: pH-Optimized Liquid-Liquid Extraction of this compound from Urine
-
Sample Preparation:
-
Thaw a frozen urine sample to room temperature.
-
Centrifuge the sample at 2000 x g for 10 minutes to pellet any precipitates.
-
Transfer 1 mL of the supernatant to a clean glass test tube.
-
-
pH Adjustment:
-
Using a calibrated pH meter, measure the initial pH of the urine sample.
-
Slowly add 6M HCl dropwise while gently vortexing the sample.
-
Continue adding acid until the pH of the solution is stable at 1.5 ± 0.5.
-
-
Extraction:
-
Add 4 mL of ethyl acetate to the acidified urine sample in the test tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 1500 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.
-
Repeat the extraction process on the remaining aqueous layer with an additional 4 mL of ethyl acetate.
-
Combine the two organic extracts.
-
-
Drying:
-
Dry the combined organic extract under a gentle stream of nitrogen gas at 40-50°C until all the solvent has evaporated. The dried residue is now ready for derivatization.
-
Protocol 2: Silylation of this compound Extract for GC-MS Analysis
-
Reagent Preparation:
-
Ensure all reagents are fresh and stored under anhydrous conditions. The derivatizing reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The solvent is anhydrous pyridine or acetonitrile.
-
-
Derivatization Reaction:
-
To the dried extract from Protocol 1, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial in a heating block or oven at 70°C for 45 minutes.[17]
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Typically, 1 µL of the derivatized sample is injected for analysis.
-
Visualizations
Caption: pH dictates this compound's charge and extraction phase.
Caption: Workflow for this compound analysis via GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of this compound in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C7H10O7 | CID 515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Showing Compound this compound (FDB021997) - FooDB [foodb.ca]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. digital.csic.es [digital.csic.es]
Optimizing injection volume for 2-Methylcitric acid analysis.
This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and protocols to assist researchers, scientists, and drug development professionals in optimizing the injection volume for the analysis of 2-Methylcitric acid (2-MCA) by chromatography and mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for this compound (2-MCA) analysis by LC-MS?
A1: A general rule of thumb for liquid chromatography (LC) is to start with an injection volume that is between 1% and 5% of the total column volume.[1][2] For many standard analytical columns, this often translates to a starting volume in the range of 1 to 5 µL. The optimal volume is a balance between achieving sufficient sensitivity for low-concentration samples and avoiding issues like peak distortion from column overload.[3][4]
Q2: How does increasing the injection volume affect my analysis?
A2: Increasing the injection volume can enhance the signal for trace-level analytes, potentially lowering the limit of quantitation. However, injecting too large a volume can lead to several problems, including:
-
Volume Overload: This occurs when the injection volume itself is too large for the column, causing symmetrical peak broadening or "shark fin" shaped peaks and potential shifts in retention time.[5][6]
-
Mass Overload: This happens when too much analyte mass is loaded onto the column, leading to non-linear adsorption behavior and resulting in distorted, often fronting, peaks.[5][7]
-
Solvent Mismatch Effects: If the sample solvent is stronger than the initial mobile phase, a larger injection volume can cause severe peak distortion, particularly for early-eluting compounds like 2-MCA.[1][8]
Q3: What is the difference between mass overload and volume overload?
A3: Mass overload occurs when you inject too much analyte mass, saturating the stationary phase.[5] This typically results in "fronting" peaks, where the front slope is less steep than the back slope.[7] Volume overload happens when the volume of the injected sample itself is too large, causing peak broadening that is often symmetrical or exhibits some tailing.[5][9] For 2-MCA analysis, both can be a concern, especially if the analyte is at a high concentration or dissolved in a strong solvent.
Q4: Can the sample solvent affect the optimal injection volume?
A4: Absolutely. The sample solvent's properties are critical.[3] If your sample is dissolved in a solvent stronger than your mobile phase (e.g., high percentage of acetonitrile for a reversed-phase method starting at a low organic percentage), you should use a smaller injection volume to avoid poor peak shape.[1][5] Matching the sample diluent to the initial mobile phase conditions allows for larger injection volumes without the detrimental peak fronting associated with solvent mismatch.[2]
Troubleshooting Guide
Q5: My 2-MCA peak is showing significant fronting. What should I do?
A5: Peak fronting is a classic sign of mass overload or solvent mismatch.[2][5][7]
-
Cause 1: Mass Overload: The concentration of 2-MCA in your sample may be too high, saturating the column.
-
Solution: Dilute your sample and reinject. Alternatively, reduce the injection volume.[4]
-
-
Cause 2: Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase.
-
Solution: Reconstitute the sample in a solvent that matches the initial mobile phase conditions.[1] If this is not possible, significantly decrease the injection volume.
-
Q6: My peak for 2-MCA is broader than expected, but symmetrical. What is the issue?
A6: Symmetrical peak broadening with increased injection volume often points to volume overload.[5][9] This means the physical volume of the injected liquid is too large for the system to handle without dispersion.
-
Solution: Systematically decrease the injection volume (e.g., in 2 µL increments) and observe the effect on peak width. A good practice is to keep the injection volume below 1-5% of the column's total volume.[2][10]
Q7: I have low sensitivity for 2-MCA. Can I simply increase the injection volume?
A7: While increasing the injection volume is a common strategy to improve sensitivity, it must be done carefully.[3]
-
Step 1: Gradually increase the injection volume while monitoring peak shape and signal-to-noise ratio.
-
Step 2: If peak shape degrades before you reach the desired sensitivity, the sample may be too concentrated (causing mass overload) or dissolved in an inappropriate solvent.
-
Alternative: If a large volume injection is necessary, consider techniques like "Feed Injection" if your instrument supports it, which can mitigate solvent effects and help focus the analyte on the column head, improving peak shape for polar compounds.[8] For GC-MS, large volume injection (LVI) techniques can be employed where the solvent is vented before the analytes are transferred to the column.[11]
Q8: How do matrix effects relate to injection volume?
A8: Matrix effects, where other components in the sample enhance or suppress the analyte signal, can be exacerbated by the injection volume.[12][13] Injecting a larger volume also means injecting more matrix components, which can increase ion suppression in the mass spectrometer source or cause column fouling.
-
Solution: Perform a matrix effect study by comparing the analyte response in a pure solvent versus the response in a sample matrix.[13] If significant suppression is observed, reducing the injection volume or improving the sample cleanup procedure is recommended.
Experimental Protocols
Protocol 1: Injection Volume Scouting Study
This protocol outlines a systematic approach to determine the optimal injection volume for this compound analysis.
-
Prepare Standards: Prepare a standard solution of 2-MCA at a concentration representative of the expected sample midpoint. The solvent used should ideally match the initial mobile phase composition (e.g., 98% Water, 2% Acetonitrile, 0.1% Formic Acid).
-
Establish System Suitability: Equilibrate the LC-MS system. Perform an initial injection at a low volume (e.g., 1 µL) to confirm retention time, peak shape, and system stability.
-
Create Injection Sequence: Set up a sequence of injections with systematically increasing volumes. A typical series might be 1 µL, 2 µL, 5 µL, 10 µL, and 15 µL. Include blank injections between each step to prevent carryover.
-
Data Acquisition: Acquire data for each injection, paying close attention to the peak shape, retention time, and detector response.
-
Analyze Results: Evaluate the chromatographic data.
-
Monitor peak shape for signs of fronting, tailing, or excessive broadening. Calculate the tailing factor (or asymmetry factor); a value between 0.9 and 1.2 is often ideal.[7]
-
Plot the peak area against the injection volume. The relationship should be linear. A deviation from linearity at higher volumes may indicate detector saturation or mass overload.
-
Select the highest injection volume that maintains a good peak shape and linear response. This volume represents the optimal balance between sensitivity and chromatographic performance.
-
Data Presentation
The following table summarizes the expected effects of increasing injection volume on key chromatographic parameters under different conditions.
| Injection Volume | Condition | Peak Area | Peak Shape (Tailing Factor) | Peak Width | Potential Issue |
| Low (1-2 µL) | Optimal Concentration | Proportional to volume | Symmetrical (T ≈ 1.0) | Narrow | Low sensitivity |
| Medium (5 µL) | Optimal Concentration | Proportional to volume | Symmetrical (T ≈ 1.0) | Optimal | None |
| High (10 µL) | Optimal Concentration | Proportional to volume | Symmetrical broadening (T ≈ 1.0) | Increased | Volume Overload[5] |
| High (10 µL) | High Concentration | Non-linear increase | Fronting (T < 0.9) | Broad | Mass Overload[5][7] |
| High (10 µL) | Strong Sample Solvent | Proportional to volume | Fronting / Split (T < 0.9) | Broad / Distorted | Solvent Mismatch[1][8] |
Visualizations
The following diagrams illustrate key workflows and logic for optimizing injection volume.
Caption: Workflow for systematic injection volume optimization.
References
- 1. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [restek.com]
- 2. m.youtube.com [m.youtube.com]
- 3. How to Determine the Injection Volume for Column Chromatography Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. mastelf.com [mastelf.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. support.waters.com [support.waters.com]
- 11. agilent.com [agilent.com]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimal Separation of 2-Methylcitric Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal separation of 2-Methylcitric acid (2-MCA).
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the separation and quantification of this compound?
A1: The most prevalent and robust method for the analysis of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] This technique offers high sensitivity and specificity, which is crucial for distinguishing 2-MCA from other structurally similar organic acids. Gas Chromatography-Mass Spectrometry (GC-MS) is also a well-established method, often requiring derivatization of the analyte.[6][7][8]
Q2: Which type of HPLC column is recommended for this compound separation?
A2: Reversed-phase columns, particularly C18 and C8 phases, are frequently used for 2-MCA analysis.[2][9] However, due to the high polarity of 2-MCA, achieving adequate retention on standard C18 columns can be challenging with highly aqueous mobile phases.[3][10] To overcome this, specialized aqueous C18 (AQ-C18) columns, which are designed to prevent phase collapse in 100% aqueous mobile phases, can be employed.[10] For separating the stereoisomers of 2-MCA, both chiral and non-chiral columns have been used successfully, with the latter often requiring derivatization to resolve the isomers.[4][7]
Q3: Is derivatization necessary for the analysis of this compound?
A3: Derivatization is a common strategy, particularly for GC-MS analysis, to increase the volatility and thermal stability of 2-MCA.[7] For LC-MS/MS, while some methods analyze 2-MCA directly in its native form[4], derivatization is often employed to enhance chromatographic retention and improve ionization efficiency, leading to better sensitivity.[2][3][9] A dual derivatization approach has been described for the simultaneous analysis of 2-MCA and other biomarkers from dried blood spots.[1][3]
Q4: How can the different stereoisomers of this compound be separated?
A4: The separation of 2-MCA stereoisomers is a critical aspect of its analysis. One approach involves derivatization followed by chromatography on a non-chiral capillary GC column.[7] Another successful method utilizes LC-MS/MS to separate the (2S, 3S) and (2R, 3S) isomers without the need for derivatization.[4] For chiral separations in general, chiral stationary phases (CSPs) are employed in HPLC, where the selection of the appropriate chiral selector is key to achieving resolution.[11][12]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions | Secondary interactions between the acidic analyte and residual silanol groups on the silica-based column packing can cause peak tailing. Lowering the mobile phase pH to around 3.0 or below can protonate the silanols and minimize these interactions.[13] Using a column specifically designed for low pH conditions is advisable to prevent silica dissolution.[13] |
| Metal Contamination | Contamination of the HPLC system with metal ions, such as iron, can lead to peak distortion for citric acid and similar compounds.[14] Adding a small concentration of a chelating agent like EDTA (5-10 µM) to the mobile phase can sequester these ions.[14] Using metal-free or PEEK-lined columns and tubing can also mitigate this issue.[14] |
| Column Overload | Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to distorted peaks.[13][15] To diagnose this, try diluting the sample or reducing the injection volume. If peak shape improves, overload was likely the issue.[13] |
| Column Voids | A void at the head of the column can cause peak splitting or broadening.[15] This can result from high pressure or harsh pH conditions.[13] Using a guard column and gradually increasing the flow rate can help prevent this. If a void has formed, the column may need to be replaced.[13] |
Problem 2: Unstable or Shifting Retention Times
Possible Causes & Solutions
| Cause | Solution |
| Inadequate Column Equilibration | Insufficient equilibration time between gradient runs can lead to inconsistent retention times.[16] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush with at least 10 column volumes. |
| Mobile Phase pH Instability | For ionizable compounds like 2-MCA, small shifts in the mobile phase pH can significantly impact retention time, especially if the pH is close to the pKa of the analyte.[17] Ensure the mobile phase is well-buffered and freshly prepared. |
| Temperature Fluctuations | Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times.[17] Using a column heater to maintain a constant temperature provides more reproducible results.[17] |
| Pump and System Issues | Leaks, malfunctioning check valves, or air bubbles in the pump can cause inconsistent flow rates and shifting retention times.[17] Regularly degas the mobile phase and perform routine maintenance on the HPLC system. |
Experimental Protocols & Data
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Method 1 (Dried Blood Spots)[1] | Method 2 (Dried Urine Spots)[2] | Method 3 (Plasma)[4] |
| Column | Not specified | C18 | Not specified |
| Flow Rate | 0.4 mL/min | Not specified | Not specified |
| Mobile Phase A | Not specified | Not specified | Not specified |
| Mobile Phase B | Not specified | Not specified | Not specified |
| Gradient | 2% B (0-2.0 min), 2-60% B (2.0-4.0 min), 60-99% B (4.0-4.05 min), 99% B (4.05-4.50 min), 99-2% B (4.50-4.55 min), 2% B (4.55-6.5 min) | Isocratic | Not specified |
| Elution Time | ~3.9 min | ~3.8 min | Not specified |
| Derivatization | Yes (Dual derivatization) | Yes | No |
Table 2: Example GC-MS Parameters for this compound Stereoisomer Separation
| Parameter | Method for Stereoisomer Separation[7] |
| Column | Non-chiral stationary phase SE30 capillary column |
| Derivatization | O-acetylated (tri-(-)-2-butyl ester) derivatives |
| Outcome | Absolute separation of the four stereoisomeric configurations |
Visualizations
Experimental Workflow for 2-MCA Analysis
Caption: A generalized workflow for the analysis of this compound.
Troubleshooting Logic for Poor Peak Shape
Caption: A decision tree for troubleshooting common peak shape issues.
References
- 1. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and this compound Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elevation of this compound I and II levels in serum, urine, and cerebrospinal fluid of patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the stereoisomeric configurations of methylcitric acid produced by si-citrate synthase and methylcitrate synthase using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope dilution analysis of methylcitric acid in amniotic fluid for the prenatal diagnosis of propionic and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 12. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 13. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 14. Retention and or peak shape for citric acid has changed compared to data from a previous HPLC run - Tips & Suggestions [mtc-usa.com]
- 15. mastelf.com [mastelf.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Navigating the Challenges of 2-Methylcitric Acid Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing the degradation of 2-Methylcitric acid (MCA) during sample preparation. Unstable handling of this crucial biomarker, often associated with inherited metabolic disorders, can lead to inaccurate quantification and compromised research outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your samples and the reliability of your data.
Troubleshooting Guide: Common Issues in this compound Analysis
Researchers may encounter several challenges during the quantification of this compound. This guide provides a structured approach to identifying and resolving common problems.
| Observed Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Enzymatic Degradation: MCA is an intermediate in the methylcitrate cycle and can be metabolized by enzymes present in the sample, such as aconitase. | - Immediately process samples after collection. - Keep samples on ice throughout the preparation process. - Consider the use of broad-spectrum enzyme inhibitors, although specific inhibitors for methylcitrate dehydratase are not commercially available. |
| Chemical Degradation: Although not extensively documented for MCA, similar tricarboxylic acids can undergo dehydration under certain pH and temperature conditions. | - Maintain a neutral to slightly acidic pH (around 6-7) during sample processing. - Avoid high temperatures during sample preparation steps like solvent evaporation. | |
| High variability between replicate samples | Inconsistent Sample Handling: Differences in the time between sample collection and processing, or temperature fluctuations, can lead to variable degradation. | - Standardize the entire sample preparation workflow, ensuring consistent timing and temperature for all samples. - Prepare samples in smaller batches to minimize the time each sample is exposed to room temperature. |
| Precipitation Issues: Incomplete protein precipitation in plasma or serum samples can lead to matrix effects and inconsistent results. | - Optimize the protein precipitation protocol. Acetonitrile is often effective for polar metabolites. - Ensure thorough vortexing and adequate centrifugation time and speed. | |
| Peak tailing or splitting in LC-MS analysis | Suboptimal Chromatographic Conditions: Poor separation from isomers or matrix components can affect peak shape. | - Optimize the mobile phase composition and gradient. - Ensure the pH of the mobile phase is appropriate for maintaining the desired ionization state of MCA. |
| Derivatization Issues: Incomplete or inconsistent derivatization can lead to multiple product peaks or poor peak shape. | - Optimize derivatization conditions (temperature, time, reagent concentration). - Ensure the sample extract is completely dry before adding the derivatization reagent. |
Troubleshooting Decision Tree
Caption: A flowchart to diagnose and resolve common issues in this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in biological samples?
The primary cause is believed to be enzymatic degradation. This compound is an intermediate in the methylcitrate cycle, a metabolic pathway present in many organisms. Enzymes such as methylcitrate dehydratase can convert this compound to other compounds, leading to its apparent loss in the sample.
Q2: How stable is this compound in different storage conditions?
Quantitative data on the stability of this compound in liquid biological samples like plasma and urine is limited. However, based on studies of dried blood spots (DBS) and general principles for organic acids, the following recommendations can be made:
| Sample/Stock Type | Storage Temperature | Recommended Duration | Reference |
| Solid Compound | -20°C | ≥ 4 years | [1] |
| 4°C | 6 months | [2] | |
| Stock Solutions (in water) | -80°C | At least 1 year | [3] |
| Dried Blood Spots (DBS) | Ambient Temperature | Up to 13 days | [4] |
| -80°C | Long-term | [3] | |
| Plasma/Serum | -80°C | Long-term (general recommendation for metabolomics) | |
| Urine | -80°C | Long-term (general recommendation for metabolomics) |
Q3: Is this compound susceptible to lactonization?
While hydroxycarboxylic acids can undergo intramolecular esterification to form lactones, there is no specific evidence in the reviewed literature to suggest that this compound is particularly prone to lactonization under standard sample preparation conditions. However, to minimize the risk of any chemical degradation, it is advisable to avoid strongly acidic or basic conditions and high temperatures.
Q4: What are the best practices for collecting and handling biological samples for this compound analysis?
-
Blood (Plasma/Serum):
-
Collect blood in appropriate anticoagulant tubes (e.g., EDTA for plasma).
-
Process the blood to obtain plasma or serum as quickly as possible, preferably within 30 minutes of collection.
-
Keep the blood sample on ice until centrifugation.
-
After centrifugation, immediately transfer the plasma or serum to a clean tube and freeze at -80°C if not for immediate analysis.
-
-
Urine:
-
Collect a mid-stream urine sample in a sterile container.
-
Process the urine promptly. Centrifuge to remove cell debris.
-
Store the supernatant at -80°C if not for immediate analysis.
-
Q5: Should I use a derivatization agent for LC-MS analysis of this compound?
Derivatization is often employed to improve the chromatographic retention and ionization efficiency of small, polar molecules like this compound. Common derivatization strategies can enhance the sensitivity and specificity of the analysis. The necessity of derivatization will depend on the sensitivity of your LC-MS system and the concentration of this compound in your samples.
Experimental Protocols
Protocol 1: Plasma Sample Preparation for this compound Analysis (General Metabolomics Approach)
This protocol is a general approach for the extraction of polar metabolites from plasma and should be optimized for your specific application.
-
Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile.
-
Vortex thoroughly for 1 minute.
-
-
Centrifugation:
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
-
Drying:
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution (and optional derivatization):
-
Reconstitute the dried extract in a suitable solvent for your LC-MS analysis (e.g., 50% methanol in water).
-
If derivatization is required, follow the specific protocol for your chosen reagent at this stage.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
-
Experimental Workflow for Plasma Sample Preparation
Caption: A generalized workflow for the preparation of plasma samples for this compound analysis.
Signaling Pathways and Logical Relationships
The Methylcitrate Cycle
This compound is a key intermediate in the methylcitrate cycle, a metabolic pathway that detoxifies propionyl-CoA. Understanding this pathway is crucial for appreciating the potential for enzymatic degradation of this compound in biological samples.
References
Validation & Comparative
A Comparative Guide to 2-Methylcitric Acid and Propionylcarnitine for the Diagnosis of Propionic Acidemia
For Researchers, Scientists, and Drug Development Professionals
The accurate and timely diagnosis of propionic acidemia (PA), a rare and serious inherited metabolic disorder, is critical for preventing severe neurological damage and other life-threatening complications. Diagnosis primarily relies on the detection of specific biomarkers that accumulate due to a deficiency of the enzyme propionyl-CoA carboxylase. This guide provides a detailed comparison of two key biomarkers, 2-methylcitric acid (MCA) and propionylcarnitine (C3), in the context of diagnosing propionic acidemia, with a focus on data from newborn screening programs.
Biomarker Performance: A Quantitative Comparison
Newborn screening for propionic acidemia typically begins with the measurement of propionylcarnitine (C3) in dried blood spots. However, elevated C3 levels are not specific to PA and can lead to a high number of false-positive results.[1][2] The inclusion of this compound as a second-tier diagnostic marker has been shown to significantly enhance the specificity and positive predictive value of screening programs.[1]
| Biomarker | Sample Type | Method | Sensitivity | Specificity | Positive Predictive Value (PPV) | Key Findings |
| Propionylcarnitine (C3) and C3/C2 Ratio | Dried Blood Spot | Tandem Mass Spectrometry (MS/MS) | High | Low | 8.7% (as a primary screen)[1] | Prone to a high false-positive rate.[1][2] Also elevated in methylmalonic acidemia and maternal vitamin B12 deficiency.[3][4] |
| This compound (MCA) | Dried Blood Spot / Urine | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 100% (in the cited study)[1] | High | 64.3% (when used as a second-tier test)[1] | Significantly reduces unnecessary referrals and anxiety for families.[1][5] A more specific marker for disorders of propionate metabolism.[6][7] |
Data from a study conducted at Newborn Screening Ontario between July 2011 and December 2012, analyzing 222,420 newborn dried blood spot samples.[1]
Experimental Protocols
The quantification of both this compound and propionylcarnitine is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][8][9]
Quantification of Propionylcarnitine (C3) in Dried Blood Spots by Tandem Mass Spectrometry
This method is a standard component of expanded newborn screening panels.
-
Sample Preparation: A small disc is punched from the dried blood spot card. The acylcarnitines, including propionylcarnitine, are extracted from the disc using a solvent, typically methanol, containing internal standards (isotopically labeled carnitines).
-
Derivatization (Optional but common): The extracted acylcarnitines are often derivatized, for example, by esterification with butanol, to enhance their ionization efficiency and chromatographic separation.
-
LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system. While some methods use flow injection without chromatographic separation, others employ a short liquid chromatography column to separate different acylcarnitines. The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Propionylcarnitine is identified and quantified based on its specific mass-to-charge ratio (m/z) and the fragmentation pattern of the parent ion.
Quantification of this compound (MCA) in Dried Blood Spots or Urine by LC-MS/MS
This method is often employed as a second-tier test following an elevated propionylcarnitine result.
-
Sample Preparation from Dried Blood Spot: A disc is punched from the dried blood spot. An extraction solution containing an isotopically labeled internal standard of this compound is added. The sample is then incubated to ensure complete extraction.
-
Sample Preparation from Urine: A small volume of urine is mixed with an internal standard solution. The mixture may undergo a clean-up step, such as solid-phase extraction, to remove interfering substances.
-
Derivatization: For improved analytical performance, this compound is often derivatized. One described method involves derivatization with 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole.[7]
-
LC-MS/MS Analysis: The derivatized sample is injected into an LC-MS/MS system equipped with a suitable chromatography column (e.g., C18). The mass spectrometer, typically operating in ESI positive or negative mode depending on the derivatization agent, is set to monitor for the specific precursor and product ions of derivatized this compound and its internal standard. The concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing the Metabolic and Diagnostic Pathways
To better understand the roles of these biomarkers, the following diagrams illustrate the underlying biochemical pathway and the diagnostic workflow for propionic acidemia.
Caption: Biochemical pathway illustrating the accumulation of propionyl-CoA and its conversion to propionylcarnitine and this compound in propionic acidemia.
Caption: Diagnostic workflow for propionic acidemia, incorporating this compound as a second-tier test to improve screening accuracy.
Conclusion
While propionylcarnitine (C3) serves as a sensitive initial screening marker for propionic acidemia, its low specificity is a significant drawback. The incorporation of this compound (MCA) analysis as a second-tier test substantially improves the diagnostic accuracy by drastically reducing the number of false-positive results.[1] This two-step approach enhances the efficiency of newborn screening programs, minimizes unnecessary follow-up investigations, and reduces the anxiety placed on families. For drug development and clinical trials, the quantitative measurement of both biomarkers, particularly MCA, can provide a more reliable indication of metabolic control and response to therapeutic interventions.
References
- 1. Quantification of this compound in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomarkers for drug development in propionic and methylmalonic acidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. view-health-screening-recommendations.service.gov.uk [view-health-screening-recommendations.service.gov.uk]
- 4. Screening for Methylmalonic and Propionic Acidemia: Clinical Outcomes and Follow-Up Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid 2nd-tier test for measurement of 3-OH-propionic and methylmalonic acids on dried blood spots: reducing the false-positive rate for propionylcarnitine during expanded newborn screening by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid diagnosis of methylmalonic and propionic acidemias: quantitative tandem mass spectrometric analysis of propionylcarnitine in filter-paper blood specimens obtained from newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 2-Methylcitric Acid as a Biomarker for Functional B12 Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Methylcitric acid (MCA) as an emerging biomarker for functional Vitamin B12 (cobalamin) deficiency against the established markers, methylmalonic acid (MMA) and total homocysteine (tHcy). We present a synthesis of current experimental data, detailed methodologies, and visual pathways to facilitate an objective evaluation of MCA's potential in research and clinical settings.
Introduction to Functional Vitamin B12 Deficiency and its Biomarkers
Functional Vitamin B12 deficiency is a condition where there is evidence of metabolic insufficiency in B12-dependent pathways, even if serum B12 levels are within the normal range. The gold-standard indicators of this deficiency are elevated levels of methylmalonic acid (MMA) and total homocysteine (tHcy).[1] Recently, this compound (MCA) has garnered attention as a potential complementary or alternative biomarker.[2]
Vitamin B12 is an essential cofactor for two critical enzymatic reactions in the body. As adenosylcobalamin, it is required for the conversion of methylmalonyl-CoA to succinyl-CoA. As methylcobalamin, it is necessary for the conversion of homocysteine to methionine. A deficiency in functional B12 disrupts these pathways, leading to the accumulation of upstream metabolites, which can be measured as biomarkers.
Comparative Analysis of Biomarkers
The ideal biomarker for functional B12 deficiency should be sensitive, specific, and reliably reflect the metabolic state at the cellular level. Here, we compare MCA with the established biomarkers, MMA and tHcy.
Quantitative Data Summary
The following table summarizes the performance characteristics and typical concentrations of MCA, MMA, and tHcy in the context of functional B12 deficiency.
| Biomarker | Normal Serum/Plasma Concentration | Concentration in B12 Deficiency | Sensitivity | Specificity | Key Considerations |
| This compound (MCA) | 60 - 228 nmol/L[3] | 93 - 13,500 nmol/L[2][3] | 88% in clinically confirmed Cbl deficiency[2][3] | Not well-established in direct comparative studies. | Reflects disruption in the propionate metabolic pathway.[2] May also be elevated in inherited metabolic disorders like propionic and methylmalonic acidemia.[2] |
| Methylmalonic acid (MMA) | 0 - 378 nmol/L[4] | Can be significantly elevated; >350 nmol/L is indicative of functional deficiency.[5][6] | Highly sensitive (often >95%).[7] | Highly specific (up to 98.4%).[5] | Considered a more specific marker for B12 deficiency than tHcy.[1] Can be elevated in renal insufficiency.[5] |
| Total Homocysteine (tHcy) | 5.1 - 13.9 µmol/L[4] | Often elevated >14 µmol/L.[4] | Highly sensitive (>95%).[7] | Less specific than MMA.[5] | Also elevated in folate and vitamin B6 deficiency, and renal impairment.[5] |
Concentration ranges and performance characteristics may vary depending on the patient population and analytical methods used.
Metabolic Pathway in Functional B12 Deficiency
A deficiency in functional Vitamin B12, specifically the adenosylcobalamin cofactor, impairs the activity of the mitochondrial enzyme methylmalonyl-CoA mutase. This leads to the accumulation of L-methylmalonyl-CoA, which is in equilibrium with D-methylmalonyl-CoA and its precursor, propionyl-CoA. The excess propionyl-CoA is then available to condense with oxaloacetate in a reaction catalyzed by citrate synthase, forming this compound.
Caption: Metabolic pathway of this compound formation in B12 deficiency.
Experimental Protocols
The gold standard for the simultaneous quantification of MCA, MMA, and tHcy in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] This method offers high sensitivity and specificity.
Representative Experimental Workflow for Serum Analysis
The following diagram outlines a typical workflow for the analysis of MCA, MMA, and tHcy in serum samples.
Caption: General experimental workflow for biomarker analysis by LC-MS/MS.
Detailed Methodological Considerations
-
Sample Preparation: Serum or plasma samples typically undergo protein precipitation using agents like trichloroacetic acid or methanol.[8] This is followed by centrifugation to separate the precipitated proteins from the supernatant containing the analytes of interest.
-
Internal Standards: Stable isotope-labeled internal standards for MCA, MMA, and tHcy are added to the samples prior to preparation to account for matrix effects and variations in instrument response.
-
Derivatization: For some applications, particularly with dried blood spots, derivatization may be employed to improve the chromatographic retention and mass spectrometric sensitivity of the analytes.[9][10]
-
Chromatography: Separation is typically achieved using a reversed-phase C18 column with a gradient elution of mobile phases such as water with formic acid and an organic solvent like acetonitrile or methanol.[9][11]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.[9][12]
Discussion and Future Perspectives
The available evidence suggests that this compound is a sensitive biomarker for functional Vitamin B12 deficiency, with reported elevations in 88% of clinically confirmed cases.[2][3] Its direct link to the B12-dependent propionate metabolic pathway provides a strong biochemical rationale for its use.
However, a direct, large-scale comparison of the diagnostic accuracy (sensitivity and specificity) of MCA against MMA and tHcy in a cohort of patients with suspected functional B12 deficiency is needed to fully establish its clinical utility. While MMA is currently considered the most specific functional marker for B12 deficiency,[1][5] MCA could serve as a valuable confirmatory or second-tier test, particularly in cases with equivocal MMA or tHcy results.
The simultaneous measurement of MCA, MMA, and tHcy using a single LC-MS/MS method offers a comprehensive metabolic profile that can aid in the differential diagnosis of functional B12 deficiency and other related inborn errors of metabolism.[9][12] Further research should focus on validating the diagnostic performance of MCA in diverse patient populations and establishing standardized reference intervals and clinical decision limits.
References
- 1. Methylmalonic Acid and Homocysteine as Indicators of Vitamin B-12 Deficiency in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Elevation of this compound I and II levels in serum, urine, and cerebrospinal fluid of patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walkinlab.com [walkinlab.com]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. cmaj.ca [cmaj.ca]
- 8. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Methylcitric Acid and Methylmalonic Acid in Newborn Screening
A Guide for Researchers and Drug Development Professionals
Newborn screening for inborn errors of metabolism is a critical public health initiative aimed at the early identification and treatment of affected infants to prevent severe and irreversible health consequences. Among the targeted conditions are organic acidemias, such as propionic acidemia (PA) and methylmalonic acidemia (MMA). While initial screening often relies on the measurement of propionylcarnitine (C3), this primary marker is known for its high false-positive rate. Consequently, second-tier testing of more specific biomarkers is essential for accurate diagnosis. This guide provides a comparative analysis of two key second-tier biomarkers: 2-methylcitric acid (MCA) and methylmalonic acid (MMA), offering insights into their performance, the methodologies for their detection, and their roles in the respective metabolic pathways.
Performance of this compound and Methylmalonic Acid in Newborn Screening
The introduction of MCA and MMA as second-tier markers has significantly improved the specificity and positive predictive value (PPV) of newborn screening for PA and MMA.[1][2][3] An elevated level of MMA is pathognomonic for methylmalonic acidemia, while elevated MCA is a key indicator for both propionic acidemia and methylmalonic acidemia.[4] The use of these markers helps to differentiate true-positive cases from the numerous false positives generated by primary screening based on C3 levels alone.[1][2]
A study in Wisconsin demonstrated that the implementation of second-tier testing with MMA and MCA increased the PPV for PA and methylmalonic acidemia by nearly tenfold, from 0.83% to 8.4%.[2] Similarly, a study in Ontario showed that incorporating MCA into the screening algorithm improved the PPV from 8.7% to 64.3%, which would have prevented 89 unnecessary referrals while maintaining 100% sensitivity.[1]
The following tables summarize the quantitative data on the performance of these biomarkers.
| Biomarker | Disorder(s) | Typical Concentration in Affected Newborns (µmol/L) | Typical Concentration in Unaffected Newborns (µmol/L) | Established Cutoff (µmol/L) |
| This compound (MCA) | Propionic Acidemia, Methylmalonic Acidemia | Ranged from above cutoff to 89.4[1] | Reference Range: 0.04 - 0.36[1] | 0.70[5] - 1.0[1] |
| Methylmalonic Acid (MMA) | Methylmalonic Acidemia | Significantly elevated, though ranges can overlap with false positives[2] | Not typically specified, but below cutoff | 2.12[5] |
| Screening Method | Positive Predictive Value (PPV) |
| Primary Screening (C3 & C3/C2 ratio) | 8.7%[1] |
| Second-Tier Screening (including this compound) | 64.3%[1] |
Metabolic Pathways
The accumulation of this compound and methylmalonic acid is a direct consequence of enzymatic defects in the catabolism of certain amino acids and odd-chain fatty acids.
In both propionic acidemia and methylmalonic acidemia, there is an accumulation of propionyl-CoA. This excess propionyl-CoA is alternatively metabolized by citrate synthase, condensing with oxaloacetate to form 2-methylcitrate.
Caption: Formation of this compound from Propionyl-CoA.
In methylmalonic acidemia, the enzyme methylmalonyl-CoA mutase is deficient, leading to the accumulation of L-methylmalonyl-CoA, which is then converted to methylmalonic acid.
Caption: Metabolic pathway leading to Methylmalonic Acid accumulation.
Experimental Protocols
The analysis of this compound and methylmalonic acid from dried blood spots (DBS) is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol synthesized from multiple sources.[6][7][8]
Sample Preparation
-
Punching: A 3.2 mm or 4.8 mm disc is punched from the dried blood spot on the newborn screening card.
-
Extraction: The punched disc is placed into a well of a 96-well plate. An extraction solution containing isotopically labeled internal standards (e.g., d3-MCA, d3-MMA) in a solvent mixture (e.g., acetonitrile:water:formic acid) is added to each well.
-
Incubation and Drying: The plate is agitated to facilitate extraction. The supernatant is then transferred to a new plate and dried under a stream of nitrogen.
Derivatization
Due to the polar nature of MCA and MMA, derivatization is often necessary to improve their chromatographic retention and mass spectrometric detection.
-
For this compound: Amidation using a reagent such as 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) can be performed.[7][8]
-
For Methylmalonic Acid: Butylation is a common method, achieved by adding 3N HCl in n-butanol and heating.[6]
LC-MS/MS Analysis
-
Reconstitution: The dried, derivatized residue is reconstituted in a suitable mobile phase.
-
Chromatography: The reconstituted sample is injected into a liquid chromatograph, typically equipped with a C8 or C18 reverse-phase column. A gradient elution with mobile phases such as methanol and water with additives like formic acid is used to separate the analytes.
-
Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native analytes and their labeled internal standards are monitored for quantification.
The following diagram illustrates the general experimental workflow.
Caption: General workflow for the analysis of organic acids from DBS.
Conclusion
The use of this compound and methylmalonic acid as second-tier biomarkers has fundamentally improved the accuracy of newborn screening for propionic acidemia and methylmalonic acidemia. By providing a more specific diagnostic picture than primary markers alone, they significantly reduce the number of false-positive results, thereby minimizing unnecessary anxiety for families and focusing clinical resources on infants who genuinely require immediate medical attention. The well-established LC-MS/MS methodologies for their detection from dried blood spots ensure reliable and sensitive quantification, making them indispensable tools in the early and accurate diagnosis of these serious metabolic disorders. Continued research and refinement of these methods will further enhance the efficacy of newborn screening programs worldwide.
References
- 1. Quantification of this compound in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Methylmalonic and Propionic Acidemia: Clinical Outcomes and Follow-Up Recommendations [mdpi.com]
- 3. Screening for Methylmalonic and Propionic Acidemia: Clinical Outcomes and Follow-Up Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Shifting Landscape of Propionic Acidemia Biomarkers: 2-Methylcitric Acid and Beyond
For researchers, scientists, and drug development professionals, the accurate assessment of disease severity in propionic acidemia (PA) is critical for patient management and the evaluation of novel therapies. While 2-methylcitric acid (2-MCA) has long been a cornerstone in the diagnosis of PA, its role as a definitive marker of disease severity is being increasingly scrutinized. This guide provides a comparative analysis of 2-MCA and emerging biomarkers, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tools for clinical and research applications.
Propionic acidemia is a rare, inherited metabolic disorder caused by a deficiency of the enzyme propionyl-CoA carboxylase. This enzymatic block leads to the accumulation of toxic metabolites, including propionyl-CoA, which is subsequently converted to this compound. While elevated 2-MCA is a hallmark of PA, its concentration does not always correlate linearly with the clinical severity of the disease. This has prompted the investigation of alternative biomarkers that may offer a more nuanced understanding of the underlying pathophysiology and disease burden.
Comparative Analysis of Biomarkers for Propionic Acidemia Severity
Recent studies have focused on comparing the utility of 2-MCA with other potential biomarkers, notably Fibroblast Growth Factor 21 (FGF21) and Growth Differentiation Factor 15 (GDF15), which are associated with mitochondrial dysfunction—a key feature of PA.
| Biomarker | Strength as a Severity Marker | Weakness as a Severity Marker | Typical Measurement Method |
| This compound (2-MCA) | Well-established diagnostic marker. Elevated levels are specific to disorders of propionate metabolism.[1] | Studies show that plasma 2-MCA levels may not consistently differentiate between mild and severe disease phenotypes.[2][3] Levels can be influenced by factors other than acute disease status. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Propionylcarnitine (C3) | A primary marker for newborn screening of PA.[4] | Similar to 2-MCA, its utility in predicting the natural history of PA is not fully understood and may not correlate well with disease severity.[3] | Tandem Mass Spectrometry (MS/MS) |
| Fibroblast Growth Factor 21 (FGF21) | Significantly lower in mild PA compared to severe PA.[2] Shows a direct correlation with disease burden in PA.[5] A plasma level above 1500 pg/mL has been suggested as a predictor of long-term complications.[6] | Overlap in values can still occur between different severity groups.[2] | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Growth Differentiation Factor 15 (GDF15) | Significantly lower in mild PA compared to severe PA.[2] | Shows some overlap in values between mild and severe patient groups.[2] | Enzyme-Linked Immunosorbent Assay (ELISA) |
Experimental Data Summary
A pivotal study modeled the severity of propionic acidemia using various clinical and laboratory biomarkers. The findings challenge the role of traditional markers and highlight the potential of mitochondrial stress markers.
| Biomarker | Mild PA (Mean ± SD) | Severe PA (Mean ± SD) | p-value | Key Finding |
| Plasma Total 2-Methylcitrate | Not significantly different | Not significantly different | > 0.05 | Did not effectively distinguish between mild and severe nontransplanted patient groups.[2][3] |
| Plasma Propionylcarnitine (C3) | Not significantly different | Not significantly different | > 0.05 | Similar to 2-MCA, did not show a significant difference between severity groups.[2][3] |
| Plasma FGF21 | Significantly lower | Significantly higher | < 0.001 | Demonstrated a strong ability to differentiate between mild and severe PA.[2] |
| Plasma GDF15 | Significantly lower | Significantly higher | < 0.01 | Showed a significant difference, although with some overlap between groups.[2] |
Note: The specific mean and standard deviation values were not consistently provided in the search results in a directly comparable format across all studies. The table reflects the reported statistical significance and trends.
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is paramount. Below are detailed methodologies for the key analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma this compound
This method, adapted from protocols for dried blood spots, offers high sensitivity and specificity for the quantification of 2-MCA.
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard (e.g., 13C-labeled 2-MCA).
-
Precipitate proteins by adding 150 µL of acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
-
Derivatization (Dual Derivatization Approach):
-
The carboxyl groups of 2-MCA are amidated to improve chromatographic retention and mass spectrometric response.
-
This involves reaction with a derivatizing agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) followed by an amine.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 2-MCA and its internal standard.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma FGF21 and GDF15
Commercial ELISA kits provide a standardized method for quantifying these protein biomarkers. The following is a general protocol.[7]
-
Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare standards and samples at the appropriate dilutions.
-
-
Assay Procedure:
-
Add 100 µL of standard or sample to each well of the antibody-coated microplate.
-
Incubate for the time specified in the kit instructions (typically 1-2 hours at 37°C).
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add 100 µL of streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add 90 µL of TMB substrate solution and incubate in the dark until color develops.
-
Add 50 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of the biomarker in the samples.
-
Visualizing the Pathways and Processes
To better understand the underlying biology and experimental approaches, the following diagrams are provided.
Caption: Biochemical pathway of propionic acid metabolism and this compound formation.
Caption: Experimental workflow for biomarker correlation with disease severity in propionic acidemia.
Conclusion
The assessment of disease severity in propionic acidemia is evolving. While 2-MCA remains an indispensable diagnostic tool, its limitations in consistently reflecting clinical severity have paved the way for the investigation of alternative biomarkers. FGF21 and GDF15 have emerged as promising candidates that appear to correlate more closely with the underlying mitochondrial dysfunction and disease burden in PA. For researchers and drug development professionals, a multi-biomarker approach, combining traditional metabolic markers with indicators of cellular stress, is likely to provide a more comprehensive and accurate picture of disease status. The continued validation of these novel biomarkers in larger, longitudinal studies is crucial for their integration into clinical practice and as surrogate endpoints in therapeutic trials.
References
- 1. raybiotech.com [raybiotech.com]
- 2. aurametrix.weebly.com [aurametrix.weebly.com]
- 3. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 5. file.elabscience.com [file.elabscience.com]
- 6. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human GDF-15 ELISA Kit (ab155432) | Abcam [abcam.com]
A Head-to-Head Comparison: LC-MS/MS vs. GC-MS for the Analysis of 2-Methylcitric Acid
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Methylcitric acid (2-MCA), a key biomarker for certain inborn errors of metabolism, is paramount. The two primary analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective, data-driven comparison of these two powerful platforms for 2-MCA analysis, enabling an informed decision for your specific analytical needs.
This compound is a tricarboxylic acid that accumulates in individuals with disorders of propionate metabolism, such as propionic acidemia and methylmalonic acidemia. Its detection and quantification in biological fluids like blood and urine are crucial for the diagnosis and monitoring of these conditions. Both LC-MS/MS and GC-MS offer the sensitivity and specificity required for this analysis, but they differ significantly in their experimental workflows, sample preparation requirements, and overall performance characteristics.
Principle of Each Technique
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. In this technique, the analyte is dissolved in a liquid mobile phase and passed through a chromatographic column. The separation is based on the analyte's affinity for the stationary phase within the column. The eluting analyte is then ionized and detected by the mass spectrometer, which identifies and quantifies it based on its mass-to-charge ratio and fragmentation pattern. For polar and non-volatile compounds like 2-MCA, LC-MS/MS is often a preferred method.
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] The sample is first vaporized and introduced into a gaseous mobile phase (carrier gas), which carries it through a heated chromatographic column. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. As the separated compounds elute from the column, they are ionized and detected by the mass spectrometer. Due to the low volatility of organic acids like 2-MCA, a chemical derivatization step is typically required to increase their volatility before GC-MS analysis.[2][3][4]
Experimental Protocols
LC-MS/MS Methodology for this compound
The analysis of 2-MCA by LC-MS/MS often involves a derivatization step to enhance its ionization efficiency and chromatographic retention, which are inherently poor for this small, polar molecule.[5][6] A common derivatization agent is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[6][7][8] Another approach involves butylation.[9]
Sample Preparation (with DAABD-AE Derivatization): [6]
-
A 3.2 mm dried blood spot (DBS) disc is punched into a polypropylene tube.
-
An internal standard working solution is added.
-
Successive additions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in water, 4-dimethylaminopyridine (DMAP) in acetonitrile, and DAABD-AE in acetonitrile are made.
-
The mixture is heated at 65°C for 45 minutes.
-
The reaction is quenched by adding 10% methanol containing perfluorooctanoic acid (PFOA).
-
The sample is centrifuged, and the supernatant is injected into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions: [6]
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of methanol and water, both containing a small percentage of a modifier like formic acid.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity and sensitivity.
GC-MS Methodology for this compound
GC-MS analysis of 2-MCA necessitates a derivatization step to make the non-volatile acid amenable to gas chromatography. The most common approach is silylation, which replaces the active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups.[10]
Sample Preparation (Silylation):
-
Extraction: 2-MCA is extracted from the biological matrix (e.g., urine, serum) using an organic solvent.
-
Drying: The extract is dried completely under a stream of nitrogen.
-
Derivatization: A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the dried extract.
-
Heating: The mixture is heated to facilitate the derivatization reaction.
-
Injection: The derivatized sample is then injected into the GC-MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: The oven temperature is programmed to ramp up to allow for the separation of different components in the sample.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Detection: The mass spectrometer scans a range of mass-to-charge ratios to detect the characteristic fragments of the derivatized 2-MCA.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for both LC-MS/MS and GC-MS analysis of this compound based on available literature. It is important to note that direct head-to-head comparative studies are limited, and performance can vary depending on the specific instrumentation, method, and matrix.
| Performance Parameter | LC-MS/MS (with Derivatization) | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | Reported as low as 0.05 µM in dried blood spots.[4] | While specific LODs for 2-MCA are not readily available in the provided search results, GC-MS methods for other organic acids report LODs in the low µmol/L to nmol/L range. |
| Limit of Quantification (LOQ) | Reported as low as 0.07 µM in dried blood spots.[4] | Similar to LOD, specific LOQ for 2-MCA is not detailed. For other organic acids, LOQs are in the µmol/L to nmol/L range. |
| **Linearity (R²) ** | Typically ≥ 0.99.[4] | Generally ≥ 0.99 for organic acids. |
| Precision (%CV) | Intraday and interday precision are generally below 15%.[4][8] | Reproducibility for organic acid profiles is reported with CVs often below 15%. |
| Sample Throughput | Higher, with run times often under 10 minutes per sample.[10] | Lower, with longer run times due to the temperature programming of the GC oven. |
| Derivatization Requirement | Often required to improve sensitivity and retention.[5][6][7][8][9] | Mandatory to increase volatility.[2][3][4] |
| Matrix Effects | Can be significant (ion suppression or enhancement) and require careful management. | Generally less susceptible to matrix effects compared to ESI-based LC-MS/MS. |
| Specificity | High, especially with the use of tandem mass spectrometry (MS/MS). | High, due to the combination of chromatographic separation and mass spectral fingerprinting. |
Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the analysis of this compound by LC-MS/MS and GC-MS.
Conclusion: Choosing the Right Technique
Both LC-MS/MS and GC-MS are highly capable techniques for the analysis of this compound. The choice between them often depends on the specific requirements of the laboratory and the study.
LC-MS/MS is generally favored for:
-
High-throughput screening: Its faster analysis times make it well-suited for large-scale studies, such as newborn screening programs.[10]
-
Analysis of complex biological matrices: While susceptible to matrix effects, established protocols with effective cleanup and the use of stable isotope-labeled internal standards can mitigate these issues.
-
Simultaneous analysis of multiple analytes with varying polarities: LC offers versatile separation capabilities.
GC-MS may be the preferred choice for:
-
Robust and well-established methods for organic acid profiling: GC-MS has a long history in clinical chemistry for the analysis of organic acids.
-
Laboratories with existing GC-MS infrastructure and expertise.
-
Applications where matrix effects in LC-MS/MS are a significant concern.
References
- 1. louis.uah.edu [louis.uah.edu]
- 2. An isotope-dilution, GC-MS assay for formate and its application to human and animal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders | PLOS One [journals.plos.org]
- 4. metbio.net [metbio.net]
- 5. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevation of this compound I and II levels in serum, urine, and cerebrospinal fluid of patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and this compound Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jeol.com [jeol.com]
- 9. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Inter-laboratory validation of a 2-Methylcitric acid assay.
An Inter-laboratory Comparison of 2-Methylcitric Acid Assays for Clinical and Research Applications
This guide provides a detailed comparison of analytical methods for the quantification of this compound (2-MCA), a critical biomarker for diagnosing and monitoring inherited metabolic disorders such as propionic acidemia and methylmalonic acidemia.[1] The performance of a novel dual derivatization Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay is compared with a non-derivatized LC-MS/MS method and the alternative Gas Chromatography-Mass Spectrometry (GC-MS) approach. This document is intended for researchers, scientists, and drug development professionals seeking to establish or evaluate 2-MCA analytical workflows.
Methodology Comparison
The primary methods for 2-MCA quantification are LC-MS/MS and GC-MS. LC-MS/MS is widely considered the gold standard due to its high specificity and sensitivity.[1]
1. Dual Derivatization LC-MS/MS: This method involves a chemical modification (amidation) of 2-MCA to enhance its detection by mass spectrometry. This is particularly useful for analysis from dried blood spots (DBS), where sample volume is limited and analyte concentrations can be low.[2][3]
2. Non-Derivatized LC-MS/MS: This approach directly measures 2-MCA without prior chemical modification. While simpler, it may have different sensitivity and chromatographic properties compared to derivatization methods.[4]
3. Gas Chromatography-Mass Spectrometry (GC-MS): A traditional method for organic acid analysis, GC-MS requires derivatization to make the analytes volatile. It is a robust technique but can have longer run times compared to modern LC-MS/MS methods.[5]
Data Presentation
Table 1: Performance Characteristics of a Dual Derivatization LC-MS/MS Assay for 2-MCA
The following table summarizes the single-laboratory validation data for a dual derivatization LC-MS/MS method. Imprecision was found to be less than 10.8% CV, with analyte recoveries between 90.2% and 109.4%.[3]
| Performance Metric | Result |
| Imprecision (CV%) | < 10.8% |
| Recovery (%) | 90.2% - 109.4% |
| Lower Limit of Quantification (LLOQ) | 0.50 µM |
Data sourced from Dubland et al. (2021).[2]
Table 2: Inter-laboratory Comparison of Derivatized vs. Non-Derivatized LC-MS/MS Methods
A method comparison was performed for the dual derivatization LC-MS/MS approach against a non-derivatized method from another newborn screening laboratory using 37 dried blood spot specimens.[2]
| Parameter | Derivatized LC-MS/MS | Non-Derivatized LC-MS/MS |
| LLOQ (µM) | 0.50 | 1.0 |
| Correlation (Slope) | 0.886 | - |
| Correlation (R²) | 0.989 | - |
Data indicates a strong correlation between the two methods, though the derivatized method demonstrates a lower LLOQ. Data sourced from Dubland et al. (2021).[2]
Experimental Protocols
Protocol 1: Dual Derivatization LC-MS/MS for 2-MCA in Dried Blood Spots
This protocol is a summary of the method described by Dubland et al. (2021).[2]
-
Sample Preparation: A 3.2 mm disc is punched from a dried blood spot card.
-
Extraction: The disc is extracted with a solution containing an internal standard (MCA-d3).
-
Derivatization: The extracted 2-MCA is amidated using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and 2-(2-aminoethyl)-4,7-di-tert-butyl-1-aza-dibenzocyclooctene (DAABD-AE).
-
LC-MS/MS Analysis:
-
Column: Waters Acquity BEH C18 column.
-
Mobile Phases: Water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Gradient Elution: A gradient is used to separate 2-MCA from other components.
-
Detection: Mass spectrometry is performed in positive ion mode, monitoring specific transitions for the derivatized 2-MCA and its internal standard.
-
Protocol 2: General Workflow for GC-MS Analysis of Organic Acids
This protocol outlines a general procedure for the analysis of organic acids like 2-MCA by GC-MS.
-
Sample Preparation: Typically involves liquid-liquid extraction of an aqueous sample (e.g., urine).
-
Derivatization: The extracted organic acids are derivatized to make them volatile. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC-MS Analysis:
-
Injection: A small volume of the derivatized sample is injected into the gas chromatograph.
-
Separation: The compounds are separated based on their boiling points and interaction with the GC column. A temperature program is used to facilitate the elution of compounds.
-
Detection: The mass spectrometer detects the separated compounds, and the resulting mass spectra are used for identification and quantification.
-
Visualizations
Biochemical Pathway of this compound Formation
The following diagram illustrates the formation of this compound from propionyl-CoA, a key pathway in certain metabolic disorders.
Caption: Formation of this compound.
Experimental Workflow for Dual Derivatization LC-MS/MS
This diagram outlines the key steps in the validated LC-MS/MS assay for 2-MCA.
Caption: 2-MCA LC-MS/MS Workflow.
Logical Relationship in Inter-laboratory Validation
This diagram illustrates the process of comparing results between two laboratories to ensure method reproducibility.
References
- 1. This compound, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and this compound Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metbio.net [metbio.net]
Dietary Interventions in Methylmalonic Acidemia: A Comparative Analysis of their Impact on 2-Methylcitric Acid Levels
For Researchers, Scientists, and Drug Development Professionals
Methylmalonic Acidemia (MMA) is an inborn error of metabolism characterized by the accumulation of methylmalonic acid and other toxic metabolites, including 2-methylcitric acid (2-MCA). Dietary management is the cornerstone of therapy, aimed at reducing the production of these harmful compounds. This guide provides a comparative overview of common dietary treatments for MMA and their documented effects on 2-MCA levels, a key biomarker for monitoring disease control.
Comparison of Dietary Treatments and their Effect on this compound
Dietary interventions for MMA primarily focus on restricting the intake of propiogenic precursors—the amino acids isoleucine, valine, threonine, and methionine—and supplementing with essential nutrients to prevent deficiencies and promote anabolism. The effectiveness of these interventions is often monitored by measuring the levels of metabolites like 2-MCA in urine and blood.
| Dietary Intervention | Principle | Effect on this compound (2-MCA) Levels | Supporting Evidence |
| Natural Protein Restriction | Limitation of dietary intake of natural protein sources to reduce the load of propiogenic amino acids (isoleucine, valine, threonine, methionine).[1][2] | A low natural protein diet is a foundational treatment for MMA. While specific quantitative data on the reduction of 2-MCA with this intervention alone is not detailed in the provided results, it is the primary method to control the production of toxic metabolites. One case study reported urinary methylmalonic acid levels, a related biomarker, at 533 µmol/mmol creatinine at age 2, which rose to 27,206 µmol/mmol creatinine by age 7 during periods of poor dietary control, highlighting the impact of protein intake.[2] | |
| Medical Foods (Precursor-Free Amino Acid Formulas) | Supplementation with synthetic formulas containing essential amino acids, vitamins, and minerals, but devoid of the propiogenic precursors.[1] | These formulas provide necessary nutrients for growth and development without contributing to the propiogenic precursor pool. Their use, in conjunction with natural protein restriction, is a standard of care. However, the direct quantitative impact on 2-MCA levels is not explicitly separated from the effect of overall protein restriction in the search results. | |
| L-Carnitine Supplementation | Administration of L-carnitine to facilitate the excretion of toxic acyl-CoA compounds as acylcarnitines.[3][4] | L-carnitine supplementation has been shown to reduce the excretion of methylmalonate and methylcitrate.[5] One study observed a 57% decrease in methylcitrate excretion within hours of a single oral dose of D,L-carnitine.[5] This is attributed to the detoxification of propionyl-CoA, which is then excreted as propionylcarnitine.[4][6] |
Experimental Protocols
Accurate monitoring of 2-MCA is crucial for managing MMA. The following are summaries of typical experimental protocols used for the quantification of 2-MCA in biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis
GC-MS is a widely used method for the analysis of urinary organic acids, including 2-MCA.
1. Sample Preparation:
-
A volume of urine is normalized based on its creatinine concentration.[7]
-
The sample is acidified, and an internal standard is added.
-
Organic acids are extracted from the urine using a liquid-liquid extraction method, often with ethyl acetate.[8][9]
-
The organic phase is separated and dried.
-
The dried extract is derivatized to make the organic acids volatile for GC analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10]
2. GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The compounds are separated based on their boiling points and interaction with the capillary column.
-
The separated compounds are then ionized and fragmented in the mass spectrometer.
-
The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for identification and quantification.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Analysis
LC-MS/MS offers high sensitivity and specificity for the quantification of 2-MCA in various biological matrices, including dried blood spots and urine.[11]
1. Sample Preparation (from Dried Blood Spots):
-
A small disc is punched from the dried blood spot card.
-
2-MCA is extracted from the disc using a solvent, often in a single step that also includes derivatization.[12]
-
Derivatization may be performed to enhance the chromatographic and mass spectrometric properties of 2-MCA.
2. LC-MS/MS Analysis:
-
The extracted and derivatized sample is injected into the liquid chromatograph.
-
Separation is achieved on a C18 column.[12]
-
The eluent is introduced into the tandem mass spectrometer.
-
The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to detect and quantify the target analyte (2-MCA) with high precision.[13][14]
Visualizing the Metabolic Pathway and Experimental Workflow
To better understand the biochemical rationale for monitoring 2-MCA and the process of its analysis, the following diagrams are provided.
References
- 1. Variable dietary management of methylmalonic acidemia: metabolic and energetic correlations1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Carnitine in the treatment of methylmalonic aciduria (MMA)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propionylcarnitine excretion in propionic and methylmalonic acidurias: a cause of carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scholars@Duke publication: Metabolic response to carnitine in methylmalonic aciduria. An effective strategy for elimination of propionyl groups. [scholars.duke.edu]
- 7. metbio.net [metbio.net]
- 8. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. erndim.org [erndim.org]
- 11. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and this compound Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of this compound in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Reference Intervals for 2-Methylcitric Acid in a Pediatric Population: A Comparative Guide
Introduction
2-Methylcitric acid (2-MCA) is a critical biomarker for the diagnosis and management of several inherited metabolic disorders, most notably propionic acidemia (PA) and methylmalonic acidemia (MMA).[1][2][3] It is formed from the condensation of propionyl-CoA and oxaloacetate, and its accumulation in biological fluids is indicative of disruptions in the propionate metabolic pathway.[1][2] Accurate interpretation of 2-MCA levels is paramount for early diagnosis and effective therapeutic monitoring. However, establishing reliable reference intervals in the pediatric population is challenging due to the dynamic physiological changes that occur throughout childhood and adolescence.[4][5][6] This guide provides a comparative overview of methodologies for establishing pediatric reference intervals for 2-MCA, supported by detailed experimental protocols and data presentation formats.
Comparative Methodologies for Reference Interval Establishment
The establishment of pediatric reference intervals can be approached through two primary methods: direct and indirect sampling. The choice of method often depends on available resources, ethical considerations, and the specific laboratory setting.
| Method | Description | Advantages | Disadvantages |
| Direct Sampling | Recruitment of a statistically significant number of healthy children from the community to serve as a reference population.[4][5][7] | Gold standard approach, allows for strict inclusion/exclusion criteria, and minimizes pre-analytical and analytical variability.[6] | Resource-intensive, challenging recruitment process, and potential for ethical concerns regarding blood collection from healthy children.[4][7] |
| Indirect Sampling (Data Mining) | Retrospective analysis of existing laboratory data from patients, attempting to distinguish "healthy" individuals from those with pathological conditions. | More feasible due to the circumvention of recruitment and sample collection from a large number of healthy subjects.[6] | Prone to errors in estimating reference values due to the difficulty in accurately identifying a truly healthy sub-population from patient data. |
The Clinical and Laboratory Standards Institute (CLSI) recommends a minimum of 120 individuals per partition (e.g., age group, sex) to establish robust reference intervals using non-parametric statistical methods.[5][7]
Experimental Protocol: Establishing Pediatric Reference Intervals for this compound
This protocol outlines a direct sampling approach for the establishment of 2-MCA reference intervals in a pediatric population.
1. Study Design and Population
-
Recruitment: Recruit a healthy, representative pediatric population. Efforts should be made to include diverse ethnicities.[4][8]
-
Inclusion Criteria:
-
Age: 0-18 years.
-
Apparently healthy with no known acute or chronic illnesses.
-
Absence of medications known to interfere with propionate metabolism.
-
-
Exclusion Criteria:
-
Known metabolic, renal, or hepatic disease.
-
Family history of inherited metabolic disorders.
-
Current or recent illness.
-
Vitamin B12 deficiency.[1]
-
-
Age and Sex Partitioning: Stratify the reference population into clinically relevant age groups (e.g., 0-30 days, 1-12 months, 1-3 years, 4-6 years, 7-10 years, 11-14 years, 15-18 years) and by sex.[6]
2. Sample Collection and Handling
-
Sample Type: Serum or plasma is preferred for quantitative analysis. Dried blood spots (DBS) can also be utilized, particularly in the context of newborn screening.[9][10][11]
-
Collection: Collect blood samples following standardized phlebotomy procedures. For pediatric patients, minimize the collected blood volume.[4]
-
Processing: Process samples promptly to separate serum/plasma.
-
Storage: Store samples at -80°C until analysis to ensure analyte stability.
3. Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of 2-MCA due to its high specificity and sensitivity.[1][9][12]
-
Sample Preparation:
-
Protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing a stable isotope-labeled internal standard (e.g., d3-2-methylcitric acid).
-
Centrifugation to remove precipitated proteins.
-
Derivatization may be employed to improve chromatographic properties and sensitivity.[9]
-
-
LC-MS/MS Conditions:
-
Chromatography: Utilize a C18 or similar reverse-phase column for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid).
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) for the detection of precursor and product ions specific to 2-MCA and its internal standard.
-
-
Quantification: Calculate the concentration of 2-MCA based on the ratio of the analyte peak area to the internal standard peak area, using a calibration curve prepared with known concentrations of 2-MCA.
4. Statistical Analysis
-
Outlier Removal: Identify and remove outliers using appropriate statistical tests (e.g., Dixon's Q test, Tukey's method).[8]
-
Reference Interval Calculation: As the distribution of 2-MCA values is often non-Gaussian, use non-parametric methods to determine the 2.5th and 97.5th percentiles, which define the 95% reference interval.[5][7]
-
Confidence Intervals: Calculate 90% confidence intervals for the upper and lower reference limits.
Signaling Pathways and Experimental Workflows
Conclusion
The establishment of accurate and robust reference intervals for this compound in the pediatric population is essential for the timely diagnosis and effective management of propionic acidemia, methylmalonic acidemia, and other related metabolic disorders. A direct sampling approach, coupled with the highly specific and sensitive LC-MS/MS analytical method and appropriate non-parametric statistical analysis, represents the gold standard for this endeavor. Adherence to established guidelines, such as those provided by the CLSI, is crucial to ensure the quality and reliability of the resulting reference intervals, ultimately leading to improved patient care.
References
- 1. This compound, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Paediatric Reference Intervals: Current Status, Gaps, Challenges and Future Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3. Pediatric Reference Intervals: Critical Gap Analysis and Establishment of a National Initiative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pediatric reference intervals: from discrete to continuous - Higgins - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 7. Pediatric reference intervals: tailoring reference intervals to the target population - Clinical Laboratory int. [clinlabint.com]
- 8. Establishment of Pediatric Reference Intervals for Routine Laboratory Tests in Korean Population: A Retrospective Multicenter Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of this compound in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of methylcitrate and methylcitrate to citrate ratio in dried blood spots as biomarkers for inborn errors of propionate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to 2-Methylcitric Acid Analysis in Plasma and Urine for Patient Monitoring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-methylcitric acid (2-MCA) analysis in plasma versus urine as a tool for monitoring patients with inherited metabolic disorders, such as propionic acidemia (PA) and methylmalonic acidemia (MMA). The selection of the appropriate biofluid is critical for accurate diagnosis, disease monitoring, and assessment of therapeutic interventions.
Executive Summary
This compound is a key biomarker for disorders of propionate metabolism, accumulating due to enzymatic defects in the breakdown of certain amino acids and fatty acids.[1] Both plasma and urine are viable matrices for measuring 2-MCA, each with distinct advantages and disadvantages. Urine is often the preferred specimen for organic acid analysis as hydrophilic metabolites like 2-MCA are rapidly excreted and concentrated, providing a robust diagnostic window.[2] However, plasma levels of 2-MCA have been shown to correlate with disease burden, making it a valuable tool for monitoring long-term complications and the impact of treatments like organ transplantation.[3] The choice between plasma and urine analysis may therefore depend on the specific clinical or research question, patient population, and available analytical resources.
Data Presentation: Quantitative Comparison
The following table summarizes the typical concentrations of this compound in healthy individuals and in patients with propionic or methylmalonic acidemia. Note that values can vary significantly based on the analytical method, patient's clinical status, and diet.
| Analyte | Matrix | Population | Concentration Range | Unit |
| This compound | Plasma/Serum | Healthy Controls | 60 - 228[4] | nmol/L |
| Dried Blood Spot | Healthy Neonates | 0.04 - 0.36[5] | µmol/L | |
| Serum | Cobalamin Deficiency Patients | 93 - 13,500[4][6] | nmol/L | |
| Dried Blood Spot | PA/MMA Neonates (Screen Positive) | up to 89.4[5] | µmol/L | |
| Urine (Dried Spot) | Healthy Controls | 0.4 - 3.4[7] | mmol/mol creatinine | |
| Urine (Dried Spot) | PA/MMA Patients | 8.3 - 591[7] | mmol/mol creatinine |
Experimental Protocols
The gold standard for the quantification of this compound in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] Below are representative methodologies for plasma and urine analysis.
Protocol 1: this compound Analysis in Plasma (Direct Detection)
This method is adapted from a procedure for the simultaneous detection of several metabolites without derivatization.[8][9]
-
Sample Preparation:
-
To 100 µL of EDTA or heparinized plasma, add 250 µL of HPLC-grade water.
-
Vortex mix for 10 seconds.
-
Perform protein precipitation by adding an appropriate volume of a solvent like methanol or acetonitrile containing a suitable internal standard (e.g., isotopically labeled 2-MCA).
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic acid.
-
Gradient: A gradient elution is employed to separate 2-MCA from other plasma components. For example, starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: Typically in the range of 0.3-0.7 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is effective for organic acids like 2-MCA.[8]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the 2-MCA precursor ion to a specific product ion.
-
-
Protocol 2: this compound Analysis in Urine (Dried Urine Spot with Derivatization)
This method is based on a protocol for quantifying 2-MCA from dried urine spots, which simplifies sample handling and storage.[7][10]
-
Sample Preparation:
-
Punch a 3.2 mm disc from a dried urine spot into a well of a microplate.
-
Add a derivatization mixture containing 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) and an internal standard. Derivatization is used to improve chromatographic retention and ionization efficiency.[11]
-
Incubate the plate at 65°C for 45 minutes.
-
Stop the reaction by adding a quenching solution (e.g., methanol:water with a stopping agent).
-
Centrifuge the plate and transfer the supernatant for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% Formic acid.
-
Mobile Phase B: Methanol with 0.1% Formic acid.
-
Gradient: A suitable gradient to separate the derivatized 2-MCA. For instance, holding at a low percentage of B, followed by a linear increase to elute the analyte.
-
Flow Rate: Approximately 0.4 mL/min.[11]
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: ESI in positive mode is typically used for this derivative.
-
Detection: MRM is used to detect the specific precursor-product ion transition for the derivatized 2-MCA.
-
-
Mandatory Visualizations
Metabolic Pathway of this compound Formation
Caption: Metabolic pathway leading to the formation of this compound.
Experimental Workflow: Plasma vs. Urine Analysis
Caption: Comparative workflow for 2-MCA analysis in plasma and urine.
References
- 1. Propionic Acidemia, Methylmalonic Acidemia, and Cobalamin C Deficiency: Comparison of Untargeted Metabolomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Elevation of this compound I and II levels in serum, urine, and cerebrospinal fluid of patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of this compound in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and this compound Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Methylmalonic Acidemia: The Diagnostic Accuracy of 2-Methylcitric Acid Across Subtypes
A Comparative Guide for Researchers and Drug Development Professionals
The accurate and timely diagnosis of methylmalonic acidemia (MMA), a group of inherited metabolic disorders, is critical for patient management and the development of targeted therapies. Among the biochemical markers utilized, 2-Methylcitric acid (2-MCA) has emerged as a significant analyte. This guide provides a comprehensive comparison of the diagnostic utility of 2-MCA for various subtypes of MMA, supported by available experimental data and detailed methodologies.
Comparative Analysis of this compound in MMA Subtypes
While this compound is a well-established biomarker for the presence of MMA, its utility in differentiating between the specific subtypes—such as those caused by mutations in the MUT gene (mut⁰, mut⁻) and defects in cobalamin metabolism (cblA, cblB, cblC)—is less clearly defined in the scientific literature. Current research indicates that while 2-MCA is consistently elevated in MMA, there is a significant overlap in its concentration across different subtypes, making it challenging to establish definitive cutoff values for differential diagnosis based on this marker alone.
However, some studies suggest that the degree of 2-MCA elevation, particularly when considered alongside other metabolites like methylmalonic acid and total homocysteine, can provide valuable diagnostic clues.
Table 1: Quantitative Data on Biomarker Levels in Different Subtypes of Methylmalonic Acidemia
| Biomarker | Subtype | Sample Type | Reported Concentration/Observation | Reference |
| This compound (2-MCA) | Isolated MMA (general) | Urine | Presence confirms a diagnosis of MMA. | [1] |
| cblB | Urine | Slightly increased. | [2] | |
| cblC | Not specified | Elevated levels are a hallmark. 2-MCA is noted to be helpful in distinguishing cblC deficiency from other groups. | [3][4] | |
| mut, cblA | Urine | Elevated levels are present. | [5][6] | |
| Methylmalonic Acid (MMA) | mut⁰, mut⁻ | Urine | 1,000-10,000 mmol/mol creatinine | [5] |
| mut⁰, mut⁻ | Blood | 100-1,000 µmol/L | [5] | |
| cblA, cblB, cblD | Urine | 10-100 mmol/mol creatinine | [5] | |
| cblA, cblB, cblD | Blood | 5-100 µmol/L | [5] |
Note: The table highlights the general findings. Specific diagnostic accuracy metrics like sensitivity and specificity for 2-MCA in differentiating between subtypes are not well-established in the reviewed literature.
Experimental Protocols
The gold standard for the quantification of this compound in biological samples is mass spectrometry, often employed in newborn screening programs as a second-tier test.
Analysis of this compound in Dried Blood Spots (DBS)
This method is crucial for newborn screening and allows for high-throughput analysis.
-
Sample Preparation: A small punch from a dried blood spot card is typically used. The analytes are extracted using a solvent, often containing internal standards (isotopically labeled 2-MCA).
-
Derivatization: Due to the chemical properties of 2-MCA, derivatization is often necessary to improve its chromatographic retention and mass spectrometric detection.
-
Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common platform.
-
Chromatography: A reverse-phase liquid chromatography system separates 2-MCA from other metabolites in the extract.
-
Mass Spectrometry: A tandem mass spectrometer is used for sensitive and specific detection. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the native and isotopically labeled 2-MCA are monitored.
-
-
Quantification: The concentration of 2-MCA is determined by comparing the peak area ratio of the native analyte to its internal standard against a calibration curve.
Analysis of this compound in Urine
Urine organic acid analysis provides a broader metabolic profile and is a cornerstone in the diagnosis of organic acidemias.
-
Sample Preparation: A measured volume of urine is acidified, and internal standards are added. The organic acids are then extracted using an organic solvent.
-
Derivatization: The extracted organic acids are chemically modified (e.g., through silylation) to make them volatile for gas chromatography.
-
Instrumentation: Gas chromatography-mass spectrometry (GC-MS) is the traditional and widely used method.
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their boiling points and interaction with the chromatographic column.
-
Mass Spectrometry: As the compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.
-
-
Quantification: The amount of 2-MCA is typically reported relative to the creatinine concentration in the urine to account for variations in urine dilution.
Diagnostic Pathways and Logical Relationships
The diagnosis of MMA and its subtypes is a multi-step process that relies on the interpretation of patterns of multiple biomarkers rather than a single analyte. The following diagrams illustrate the general workflow.
References
- 1. Biomarkers to predict disease progression and therapeutic response in isolated methylmalonic acidemia (MMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylmalonic aciduria cblB type: characterization of two novel mutations and mitochondrial dysfunction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined methylmalonic acidemia and homocystinuria, cblC type. I. Clinical presentations, diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolated Methylmalonic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
2-Methylcitric Acid: A Superior Longitudinal Marker for Therapeutic Efficacy in Organic Acidemias
For researchers, scientists, and drug development professionals, the continuous search for reliable biomarkers to monitor therapeutic efficacy is paramount. In the realm of organic acidemias, specifically Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA), 2-Methylcitric acid (MCA) is emerging as a robust longitudinal marker, offering distinct advantages over traditional biomarkers. This guide provides a comprehensive comparison of MCA with other common markers, supported by experimental data and detailed protocols.
The management of PA and MMA, rare but serious inborn errors of metabolism, hinges on lifelong dietary restrictions and, in some cases, organ transplantation. Effective monitoring of treatment response is crucial to prevent severe neurological damage and other systemic complications. While several biomarkers are used, their utility can be variable. This guide delves into the longitudinal analysis of MCA as a primary indicator of therapeutic success.
Comparative Analysis of Biomarkers
Longitudinal monitoring of patients with PA and MMA reveals the dynamic nature of various biomarkers in response to treatment. While traditional markers like propionylcarnitine (C3) and the C3/acetylcarnitine (C2) ratio are essential for initial diagnosis, their levels can be influenced by factors other than metabolic control, such as carnitine supplementation.[1][2] In contrast, MCA levels often show a more direct correlation with the underlying metabolic status and disease burden.[3][4]
A prospective study evaluating plasma MCA and its relationship with other biomarkers in 22 patients (13 with PA and 9 with MMA) under standard treatment and after transplantation demonstrated a significant correlation between MCA and ammonia, glycine, lysine, C3, and the C3/C2 and C3/C16 ratios.[3] Notably, all transplanted patients showed a significant reduction in MCA levels from their baseline values, highlighting its utility in monitoring the efficacy of this definitive therapy.[3]
However, the response of different biomarkers to treatment can be complex. For instance, some studies on liver transplantation in PA have indicated that while clinical improvement is observed, C3 levels may not significantly decrease post-transplant, raising questions about its reliability as a sole marker of therapeutic response.[5] In contrast, another study showed that plasma total 2-MC levels did not significantly differ between mild and severe PA or after liver transplantation, suggesting that its absolute value might not always reflect clinical severity in a straightforward manner.[5]
Fibroblast growth factor 21 (FGF21), a marker of mitochondrial dysfunction, has also been investigated. In both PA and MMA, a direct correlation between disease burden and both MCA and FGF21 has been observed.[3] In MMA, higher MCA levels were seen in older patients and, along with FGF21 and plasma methylmalonic acid, negatively correlated with glomerular filtration rate (GFR), a measure of kidney function.[3] Longitudinal measurements in MMA patients have shown a gradual increase in plasma FGF21 in those who were eventually referred for liver or combined liver/kidney transplantation.[6][7]
The following tables summarize the comparative performance of MCA against other key biomarkers in the longitudinal monitoring of PA and MMA.
Table 1: Comparison of Biomarkers for Therapeutic Monitoring in Propionic Acidemia (PA)
| Biomarker | Advantages as a Longitudinal Marker | Disadvantages as a Longitudinal Marker |
| This compound (MCA) | - Correlates with disease burden.[4] - Significantly reduced after transplantation.[3] - Reflects intramitochondrial propionyl-CoA load. | - Absolute levels may not always differentiate between mild and severe disease post-transplant. |
| Propionylcarnitine (C3) | - Useful for initial diagnosis and monitoring carnitine status. | - Levels can be influenced by carnitine supplementation.[1][2] - May not significantly decrease after liver transplantation.[5][8] |
| C3/C2 Ratio | - Improves diagnostic sensitivity over C3 alone.[9] | - Also influenced by carnitine supplementation. |
| Ammonia | - Reflects acute metabolic decompensation. | - Highly variable and reflects immediate metabolic state rather than long-term control. |
| Fibroblast Growth Factor 21 (FGF21) | - Correlates with disease burden and mitochondrial dysfunction.[3] | - A newer biomarker, and its role in routine monitoring is still being fully established. |
Table 2: Comparison of Biomarkers for Therapeutic Monitoring in Methylmalonic Acidemia (MMA)
| Biomarker | Advantages as a Longitudinal Marker | Disadvantages as a Longitudinal Marker |
| This compound (MCA) | - Correlates with disease burden and other key biomarkers.[3] - Significantly reduced after transplantation.[3][10] - Negatively correlates with renal function.[3] | - Levels may be higher in older patients irrespective of disease control.[3] |
| Methylmalonic acid (MMA) | - The primary diagnostic marker. | - Serum levels are highly variable and affected by dietary intake and renal function.[10] |
| Propionylcarnitine (C3) | - Elevated in MMA and reflects propionyl-CoA accumulation. | - As in PA, levels are influenced by carnitine supplementation.[2] - Variable response to treatment.[10] |
| C3/C2 Ratio | - Used in newborn screening and initial diagnosis. | - Subject to the same limitations as C3. |
| Fibroblast Growth Factor 21 (FGF21) | - Correlates with disease severity and mitochondrial dysfunction.[6][7][10] - Shows a significant response post-liver transplant.[10] - Not affected by renal disease.[6] | - A more recent biomarker requiring further validation for routine longitudinal monitoring. |
Experimental Protocols
Accurate and reproducible measurement of MCA and other biomarkers is crucial for their clinical utility. The gold standard methods are mass spectrometry-based.
Quantification of this compound in Dried Blood Spots (DBS) by LC-MS/MS
This method is particularly valuable for newborn screening and routine monitoring due to the ease of sample collection.
-
Sample Preparation:
-
A 3.2 mm disc is punched from the dried blood spot into a microcentrifuge tube.
-
An internal standard solution (e.g., deuterated MCA) is added.
-
Derivatization is performed to enhance the signal in the mass spectrometer. A common derivatizing agent is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE). This is typically done by adding the derivatizing agent and catalysts like EDC and DMAP, followed by incubation at an elevated temperature (e.g., 65°C).
-
The reaction is quenched, and the sample is centrifuged.
-
An aliquot of the supernatant is injected into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): A C18 reverse-phase column is typically used to separate MCA from other components in the sample. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid) is employed.
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for both MCA and its internal standard are monitored.
-
Analysis of Urinary Organic Acids, including this compound, by GC-MS
This method provides a broader profile of organic acids in the urine.
-
Sample Preparation:
-
An aliquot of urine, normalized to creatinine concentration, is used.
-
An internal standard (e.g., a non-physiological organic acid) is added.
-
The sample is acidified, and the organic acids are extracted into an organic solvent (e.g., ethyl acetate).
-
The organic extract is dried down under a stream of nitrogen.
-
The dried residue is derivatized to make the organic acids volatile for gas chromatography. A common method is trimethylsilyl (TMS) derivatization using reagents like BSTFA with TMCS. The reaction is carried out at an elevated temperature.
-
-
GC-MS Analysis:
-
Gas Chromatography (GC): A capillary column (e.g., DB-5ms) is used to separate the derivatized organic acids based on their boiling points and interactions with the column's stationary phase. A temperature program is used to achieve optimal separation.
-
Mass Spectrometry (MS): The separated compounds are ionized (typically by electron ionization) and fragmented. The mass spectrometer scans a range of mass-to-charge ratios to detect the characteristic fragmentation patterns of the derivatized organic acids. Quantification is performed by comparing the peak area of the target analyte to that of the internal standard.
-
Visualizing the Metabolic Context and Experimental Workflow
To better understand the role of this compound and the process of its analysis, the following diagrams are provided.
Formation of this compound and its impact on the TCA cycle.
Workflow for the analysis of this compound from dried blood spots.
References
- 1. L-carnitine enhances excretion of propionyl coenzyme A as propionylcarnitine in propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propionylcarnitine excretion in propionic and methylmalonic acidurias: a cause of carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma methylcitric acid and its correlations with other disease biomarkers: The impact in the follow up of patients with propionic and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Severity modeling of propionic acidemia using clinical and laboratory biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - FGF21 underlies a hormetic response to metabolic stress in methylmalonic acidemia [insight.jci.org]
- 7. FGF21 underlies a hormetic response to metabolic stress in methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver Transplantation in Propionic and Methylmalonic Acidemia: A Single Center Study with Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expansion of the Phenotypic Spectrum of Propionic Acidemia with Isolated Elevated Propionylcarnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomarkers to predict disease progression and therapeutic response in isolated methylmalonic acidemia (MMA) - PMC [pmc.ncbi.nlm.nih.gov]
2-Methylcitric Acid: Enhancing Specificity in Newborn Screening for Organic Acidemias
A Comparative Guide to Reducing False Positives
Newborn screening programs are a cornerstone of preventative public health, enabling the early detection and treatment of congenital disorders. However, a significant challenge in screening for organic acidemias, such as propionic acidemia (PA) and methylmalonic acidemia (MMA), is the high rate of false-positive results. These false positives can lead to unnecessary anxiety for families and strain on healthcare resources. The emergence of 2-Methylcitric acid (2-MCA) as a second-tier biomarker has shown remarkable success in mitigating this issue. This guide provides a comprehensive comparison of 2-MCA's performance against traditional screening methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Challenge of False Positives in Traditional Screening
The initial screening for PA and MMA typically relies on the measurement of propionylcarnitine (C3) and the ratio of propionylcarnitine to acetylcarnitine (C3/C2) in dried blood spots (DBS) using tandem mass spectrometry (MS/MS). While sensitive, these primary markers lack specificity. Elevated C3 levels can be associated with other conditions, including maternal vitamin B12 deficiency, leading to a high number of false-positive results.
This compound as a Solution
This compound is a downstream metabolite that accumulates specifically in disorders of propionate metabolism, making it a more specific biomarker for PA and MMA. Its inclusion as a second-tier test, performed on the same DBS sample that yielded an initial positive result, significantly improves the positive predictive value (PPV) of the screening process.
Performance Data: this compound vs. Traditional Markers
The inclusion of 2-MCA analysis in newborn screening protocols has demonstrated a substantial reduction in false-positive rates, thereby improving the overall efficiency and accuracy of the screening program.
A study conducted by Newborn Screening Ontario provides compelling evidence of the benefits of incorporating 2-MCA. Over an 18-month period, 222,420 newborns were screened. The initial screening using C3 and C3/C2 ratios identified 103 positive cases. Of these, only nine were true positives. The introduction of 2-MCA as a second-tier test dramatically improved the screening accuracy.
| Performance Metric | C3 and C3/C2 Ratio Alone | With this compound Second-Tier Test |
| Total Screen Positives | 103 | 14 |
| True Positives | 9 | 9 |
| False Positives | 94 | 5 |
| Positive Predictive Value (PPV) | 8.7% | 64.3% |
| Sensitivity | 100% | 100% |
| Unnecessary Referrals Avoided | - | 89 |
Data sourced from a study of 222,420 newborns screened in Ontario.
Similarly, a study in Wisconsin highlighted the benefits of implementing second-tier testing with 2-MCA and methylmalonic acid (MMA). Between 2013 and 2019, out of 458,139 newborns screened, 1,685 had elevated C3 and/or C3/C2 ratios. Second-tier testing led to the identification of 14 true cases of inborn errors of metabolism. This approach significantly increased the positive predictive value from 0.83% to 8.4%.
Experimental Protocols
First-Tier Screening: C3 and C3/C2 Ratio Analysis
Method: Tandem Mass Spectrometry (MS/MS)
-
Sample Preparation: A 3.2 mm disc is punched from the dried blood spot (DBS) card.
-
Extraction: The disc is placed in a microtiter plate well, and an extraction solution containing internal standards (isotopically labeled carnitines) in methanol is added.
-
Incubation: The plate is agitated to facilitate the extraction of acylcarnitines.
-
Derivatization (if necessary): In some protocols, the extracted analytes are derivatized to enhance their signal in the mass spectrometer.
-
Analysis: The extract is injected into the MS/MS system. Propionylcarnitine (C3) and acetylcarnitine (C2) are quantified based on their mass-to-charge ratio and fragmentation patterns.
-
Data Interpretation: The concentrations of C3 and the calculated C3/C2 ratio are compared to established cut-off values. Results exceeding the cut-off are flagged as screen-positive.
Second-Tier Screening: this compound Analysis
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: A new 3.2 mm disc is punched from the original DBS card of a screen-positive sample.
-
Derivatization: Due to the poor ionization of 2-MCA, a derivatization step is often employed. A common reagent is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE). The derivatization is typically performed by heating the DBS disc with the reagent.
-
LC Separation: The derivatized sample is injected into a liquid chromatography system. The use of a C18 or similar column allows for the separation of 2-MCA from other interfering substances.
-
MS/MS Detection: The eluent from the LC column is introduced into the tandem mass spectrometer. 2-MCA is identified and quantified based on its specific retention time and mass transitions.
-
Data Interpretation: The concentration of 2-MCA is compared to a pre-defined cut-off. Elevated levels of 2-MCA in a sample with high C3 and C3/C2 strongly indicate a true positive case of PA or MMA.
Signaling Pathways and Experimental Workflows
Safety Operating Guide
Proper Disposal of 2-Methylcitric Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of 2-Methylcitric acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Hazard Assessment and Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. There are discrepancies in the hazard classification of this compound among different suppliers. Some classify it as a non-hazardous substance, while others indicate it may cause skin and eye irritation or be harmful if swallowed and toxic to aquatic life.[1][2][3][4][5] Given this conflicting information, a cautious approach is recommended. Always handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard Data Summary
The following table summarizes the hazard classifications for this compound from various suppliers. This highlights the importance of consulting the specific SDS for the product in use.
| Hazard Statement | MedChemExpress[1] | Novachem[2] | Cayman Chemical[3] | DC Chemicals[5] | Cambridge Isotope Laboratories (deuterated)[4] |
| GHS Classification | Not a hazardous substance | Serious Eye Damage/Irritation 2A | Not classified | Acute toxicity, Oral (Cat. 4), Acute/Chronic aquatic toxicity (Cat. 1) | Skin Irritation, Serious Eye Irritation, May cause respiratory irritation |
| Signal Word | None | Warning | None | Warning | Warning |
| Harmful if swallowed | No | No | No | Yes | No |
| Causes skin irritation | No | No | No | No | Yes |
| Causes serious eye irritation | No | Yes | No | No | Yes |
| May cause respiratory irritation | No | No | No | No | Yes |
| Toxic to aquatic life | No | No | No | Yes (Very toxic with long lasting effects) | No |
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is to treat it as a chemical waste and dispose of it through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain unless explicitly permitted by your local regulations and EHS office, especially given that some sources indicate it is toxic to aquatic life.[5]
1. Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[6][7]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms as indicated by the SDS you are using.[8]
-
Do not mix this compound waste with other incompatible waste streams. Specifically, keep it segregated from strong bases and oxidizing agents.[7][8]
2. Waste Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[7][9]
-
The storage area should be cool, dry, and well-ventilated.[2]
-
Ensure the SAA is inspected regularly for any signs of leakage.[7]
3. Waste Pickup and Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution (e.g., 9 or 12 months), arrange for a waste pickup through your EHS office.[6][9]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online request form.[10]
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS office.
Logical Flow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines and EHS office for any questions or concerns.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. dl.novachem.com.au [dl.novachem.com.au]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. isotope.com [isotope.com]
- 5. This compound|6061-96-7|MSDS [dcchemicals.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
Comprehensive Safety and Handling Guide for 2-Methylcitric Acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Methylcitric acid in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures.
Chemical Identifier:
Hazard Identification and Personal Protective Equipment (PPE)
Safety data sheets for this compound present varied hazard classifications. To ensure maximum safety, a conservative approach is recommended, addressing all potential hazards identified across multiple sources. Some sources classify the substance as non-hazardous, while others indicate it may be harmful if swallowed, cause serious eye irritation, skin irritation, and respiratory irritation, and is very toxic to aquatic life with long-lasting effects.[1][3][4][5]
Summary of Potential Hazards and Required PPE:
| Hazard Category | Potential Effect | Recommended Personal Protective Equipment (PPE) |
| Eye Contact | Causes serious eye irritation[4][5] | Safety glasses with side shields, chemical safety goggles, or a face shield.[4][6][7] |
| Skin Contact | May cause skin irritation[5] | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and long pants.[4][5] |
| Inhalation | May cause respiratory irritation[5] | Use in a well-ventilated area or with a fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[2][5] |
| Ingestion | Harmful if swallowed[3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3] |
| Environmental | Very toxic to aquatic life with long lasting effects[3] | Avoid release to the environment. Collect spillage.[3] |
Operational Plan for Handling this compound
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][5]
2. Personal Protective Equipment (PPE) Protocol:
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield may be worn in addition to goggles for maximum protection.[4][6][7]
-
Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are a suitable option. Inspect gloves for any tears or punctures before use.
-
Skin and Body Protection: Wear a buttoned lab coat over personal clothing. Ensure legs are covered with long pants and wear closed-toe shoes.[7]
3. Handling Procedures:
-
Avoid creating dust or aerosols.[2]
-
Weigh and handle the solid material in a fume hood.
-
Avoid all personal contact, including inhalation.[4]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][5]
-
Keep the container tightly closed when not in use.[1]
4. Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
Some suppliers recommend refrigeration (+2°C to +8°C).[5]
First-Aid Measures
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
After Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4]
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
After Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek medical attention if you feel unwell.[2][3]
Disposal Plan
-
Waste Classification: Due to its potential aquatic toxicity, this compound waste should be treated as hazardous chemical waste.[3]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4] Do not allow the product to enter drains or waterways.[1]
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the chemical waste.
Handling Workflow for this compound```dot
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound|6061-96-7|MSDS [dcchemicals.com]
- 4. dl.novachem.com.au [dl.novachem.com.au]
- 5. isotope.com [isotope.com]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
